molecular formula C6H15NO B053256 (R)-Tert-leucinol CAS No. 112245-09-7

(R)-Tert-leucinol

货号: B053256
CAS 编号: 112245-09-7
分子量: 117.19 g/mol
InChI 键: JBULSURVMXPBNA-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Tert-leucinol is a highly valuable, sterically hindered chiral amino alcohol serving as a privileged scaffold in asymmetric synthesis and medicinal chemistry. Its rigid tert-butyl group adjacent to the stereocenter induces significant steric bias, making it an exceptional chiral auxiliary, ligand for metal catalysts, and resolving agent. Researchers leverage this compound to impart stereocontrol in a wide range of transformations, including enantioselective additions to carbonyls, asymmetric reductions, and the synthesis of complex molecules like active pharmaceutical ingredients (APIs) and natural product analogs. Its mechanism of action typically involves coordinating to a metal center or forming a transient chiral complex with a substrate, thereby creating a diastereotopic environment that favors the formation of one enantiomer over the other. This compound is particularly instrumental in developing novel therapeutics, agrochemicals, and advanced materials, where precise chirality is critical for function. Supplied with guaranteed high enantiomeric purity, this compound is an indispensable tool for chemists focused on advancing stereoselective methodology and drug discovery programs. Store under inert atmosphere in a cool, dry place.

属性

IUPAC Name

(2R)-2-amino-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULSURVMXPBNA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426146
Record name (R)-TERT-LEUCINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112245-09-7
Record name (R)-TERT-LEUCINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-Amino-3,3-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-Tert-leucinol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-tert-Leucinol: Physical and Chemical Properties

Introduction

This compound, also known as (R)-2-Amino-3,3-dimethyl-1-butanol, is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis and drug development.[1][2] Its structural rigidity and defined stereochemistry, conferred by the bulky tert-butyl group adjacent to the chiral center, make it a valuable component in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its application in various chemical transformations and for ensuring appropriate handling and storage.

Table of Properties
PropertyValueReference
IUPAC Name (2R)-2-amino-3,3-dimethylbutan-1-ol[3][4]
Synonyms (R)-(-)-tert-Leucinol, D-tert-Leucinol, (R)-2-Amino-3,3-dimethyl-1-butanol[1][5]
CAS Number 112245-09-7[3]
Molecular Formula C₆H₁₅NO[1][3]
Molecular Weight 117.19 g/mol [3]
Appearance Colorless to yellow liquid or low melting solid[3][4]
Melting Point 30-33 °C (lit.)[1]
Boiling Point 70 °C at 0.4 mmHg (lit.)[1]
Density 0.9 g/mL at 25 °C (lit.)[1]
Optical Activity [α]20/D −37° (c = 1.5 in ethanol) [α]20/D -34° to -40° (c=0.7, ethanol) [3][4]
Flash Point 90 °C (194 °F) - closed cup[1]
pKa 12.88 ± 0.10 (Predicted)[1]
Solubility Soluble in Methanol[6][7]
Storage Store in a cool, dark place (2-8°C) under an inert atmosphere.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound. The following sections describe protocols for its synthesis and the determination of its stereochemical purity.

Synthesis of (S)-tert-Leucinol from (S)-tert-Leucine

A common method for preparing chiral amino alcohols is the reduction of the corresponding amino acid. The following protocol is an example of the synthesis for the enantiomer, (S)-tert-leucinol, which follows the same principles as would be used for the (R)-enantiomer starting from D-tert-leucine.[2][7]

Objective: To synthesize (S)-tert-leucinol by the reduction of (S)-tert-leucine.

Materials:

  • (S)-tert-leucine

  • Lithium borohydride (LiBH₄)

  • Trimethylsilyl chloride (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Nitrogen gas supply

  • Schlenk tube (100 mL)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Add 4.00 g (30.5 mmol) of (S)-tert-leucine and 40 mL of anhydrous THF to a 100 mL Schlenk tube purged with nitrogen.[2]

  • Cool the resulting suspension to 10°C in an ice bath.[2]

  • Over a period of 5 minutes, add 1.46 g (61.0 mmol) of lithium borohydride to the suspension in batches.[2]

  • Adjust the system temperature to 20°C.[2]

  • Slowly add 7.44 g (67.1 mmol) of trimethylsilyl chloride dropwise over 30 minutes.[2]

  • Heat the reaction mixture to 65°C and maintain stirring at this temperature for 3 hours.[2]

  • After the reaction is complete, cool the mixture back down to 10°C.[2]

  • Quench the reaction by the slow, dropwise addition of 4 mL of methanol over 20 minutes.[2]

  • Proceed with a standard aqueous work-up to isolate the crude product.

  • Purify the crude product using an appropriate method, such as distillation or chromatography, to obtain pure (S)-tert-leucinol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Quench & Isolation start 1. Charge Schlenk tube with (S)-tert-leucine and anhydrous THF cool1 2. Cool suspension to 10°C start->cool1 add_libh4 3. Add LiBH₄ in batches cool1->add_libh4 warm 4. Adjust temperature to 20°C add_libh4->warm add_tmsc 5. Add TMSCl dropwise warm->add_tmsc heat 6. Heat to 65°C and stir for 3h add_tmsc->heat cool2 7. Cool mixture to 10°C heat->cool2 quench 8. Quench with Methanol cool2->quench isolate 9. Aqueous work-up quench->isolate purify 10. Purify product isolate->purify end end purify->end Pure (S)-tert-leucinol

Caption: Workflow for the synthesis of (S)-tert-leucinol.

Protocol for Determining Optical Rotation

The stereochemical purity of this compound is confirmed by measuring its specific optical rotation using a polarimeter.

Objective: To measure the specific optical rotation of an this compound sample.

Materials:

  • This compound sample

  • Ethanol (spectroscopic grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (D-line, 589 nm)

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample. For a concentration of c = 1.5, this would be dissolved in 10 mL of solvent.

  • Quantitatively transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in ethanol and fill the flask to the mark. Mix thoroughly to ensure a homogeneous solution.

  • Calibrate the polarimeter using a blank (ethanol).

  • Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α) at 20°C.

  • Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

    • α is the observed rotation.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

  • Compare the calculated value to the literature value (e.g., −37° for c = 1.5 in ethanol) to assess enantiomeric purity.

Safety and Handling

This compound requires careful handling due to its potential hazards. Adherence to safety protocols is essential.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

  • Precautionary Statements:

    • Avoid breathing dust, fumes, or vapors.[3][8]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

    • Use only in a well-ventilated area.[8]

    • IF ON SKIN: Wash with plenty of soap and water.[3]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][8]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95, US) or a multi-purpose combination respirator cartridge are recommended.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep under an inert atmosphere.[1] It is classified as a combustible solid.

References

(R)-Tert-leucinol (CAS: 112245-09-7): A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Tert-leucinol, with the CAS number 112245-09-7, is a valuable chiral amino alcohol extensively utilized in the fields of organic synthesis and medicinal chemistry. Its rigid tert-butyl group provides a strong steric influence, making it a highly effective chiral auxiliary and a key building block for the synthesis of complex molecular architectures with a high degree of stereocontrol. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Core Properties and Specifications

This compound, also known as (R)-2-Amino-3,3-dimethyl-1-butanol, is a colorless to yellow liquid or a low-melting solid at room temperature. Its physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReference(s)
CAS Number 112245-09-7[1][2]
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1]
Appearance Colorless to yellow liquid or low melting solid
Melting Point 30-33 °C[1]
Boiling Point 70 °C at 0.4 mmHg[1]
Density 0.9 g/mL at 25 °C[1]
Optical Activity [α]²⁰/D −37° (c = 1.5 in ethanol)[1]
Synonyms (R)-2-Amino-3,3-dimethyl-1-butanol, D-tert-leucinol[1]

Synthesis and Purification

The most common and efficient method for the synthesis of enantiomerically pure this compound is the reduction of the corresponding α-amino acid, D-tert-leucine. Various reducing agents can be employed, with sodium borohydride in the presence of iodine being a practical and effective choice.

Experimental Protocol: Synthesis of this compound from D-tert-leucine

This protocol is adapted from established procedures for the reduction of α-amino acids.

Materials:

  • D-tert-leucine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Potassium hydroxide (KOH), 20% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing addition funnel under an inert atmosphere (Argon or Nitrogen) is charged with D-tert-leucine (1.00 equiv) and anhydrous THF.

  • Addition of Reducing Agent: The resulting suspension is cooled to 0-4 °C in an ice-water bath. Sodium borohydride (2.40 equiv) is added in one portion.[3]

  • Iodine Addition: A solution of iodine (1.00 equiv) in anhydrous THF is added dropwise to the suspension over 30 minutes via the addition funnel.[3]

  • Reaction: After the complete addition of iodine, the ice bath is removed, and the reaction mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 18 hours).[3]

  • Quenching and Work-up: The reaction is cooled to room temperature, and methanol is slowly added to quench the excess reducing agent.[3] The solvent is removed under reduced pressure. The resulting solid is dissolved in a 20% aqueous solution of potassium hydroxide and stirred for 5 hours at room temperature.[3]

  • Extraction: The aqueous phase is extracted multiple times with dichloromethane.[3]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound as an oil.[3]

Purification Protocol

Purification of the crude this compound can be achieved through vacuum distillation or crystallization.

  • Vacuum Distillation: The crude oil is subjected to vacuum distillation to yield the pure product. The boiling point is approximately 70 °C at 0.4 mmHg.[1]

  • Crystallization: As this compound is a low-melting solid, it can be purified by crystallization from a suitable solvent system at low temperatures.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification start D-tert-leucine in THF reduction Addition of NaBH4 and I2 at 0-4 °C, followed by reflux start->reduction Reduction quench Quenching with Methanol reduction->quench workup Aqueous KOH work-up and extraction with CH2Cl2 quench->workup crude Crude this compound workup->crude distillation Vacuum Distillation crude->distillation crystallization Crystallization crude->crystallization pure Pure this compound distillation->pure crystallization->pure G Asymmetric Aldol Reaction using this compound derived Oxazolidinone cluster_auxiliary_prep Auxiliary Preparation cluster_aldol_reaction Aldol Reaction cluster_cleavage Auxiliary Cleavage leucinol This compound acyl_oxazolidinone N-Acyl-(R)-tert-leucinol derived Oxazolidinone leucinol->acyl_oxazolidinone Acylation enolate_formation Enolate formation (e.g., Bu2BOTf, DIPEA) acyl_oxazolidinone->enolate_formation aldehyde_addition Addition of Aldehyde (R'-CHO) enolate_formation->aldehyde_addition aldol_adduct Diastereomerically enriched Aldol Adduct aldehyde_addition->aldol_adduct cleavage Cleavage of auxiliary (e.g., LiOH, H2O2) aldol_adduct->cleavage chiral_product Chiral β-hydroxy acid cleavage->chiral_product recovered_auxiliary Recovered this compound cleavage->recovered_auxiliary

References

(R)-Tert-leucinol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and relevant experimental protocols for (R)-tert-leucinol, a valuable chiral building block in pharmaceutical and organic synthesis.

Core Physicochemical Data

This compound, systematically named (2R)-2-amino-3,3-dimethylbutan-1-ol, is a chiral amino alcohol. Its key quantitative properties are summarized below for easy reference.

PropertyValueCitations
Molecular Formula C₆H₁₅NO[1][2][3]
Molecular Weight 117.19 g/mol [1][2][4][5]
CAS Number 112245-09-7[2][4]
IUPAC Name (2R)-2-amino-3,3-dimethylbutan-1-ol[3]
Appearance Colorless liquid or low melting solid[3]
Melting Point 30-33 °C[4]
Boiling Point 70 °C at 0.4 mmHg[4]
Density 0.9 g/mL at 25 °C[4]
Optical Activity [α]20/D −37° (c = 1.5 in ethanol)[4]

Experimental Protocols

Detailed methodologies for the preparation and chiral analysis of this compound are crucial for its application in research and development.

Protocol 1: Preparation via Classical Resolution of Racemic tert-Leucinol

This protocol outlines a method for the enantioselective separation of this compound from a racemic mixture through diastereomeric salt formation with an optically active acid.

Materials:

  • Racemic (RS)-tert-leucinol

  • Optically active resolving agent (e.g., N-(2-naphthoyl)-(S)-tert-leucine)

  • Solvent (e.g., isopropanol)

  • Aqueous acid (e.g., HCl)

  • Aqueous base (e.g., NaOH)

  • Organic solvent for extraction (e.g., toluene)

  • Celite

Procedure:

  • Dissolution: Dissolve racemic (RS)-tert-leucinol and 0.5 equivalents of the optically active acid in a suitable solvent, such as isopropanol, with heating.

  • Crystallization: Cool the mixture with stirring. The salt of one of the diastereomeric pairs will preferentially crystallize out of the solution.

  • Isolation of Diastereomeric Salt: Collect the crystallized salt by filtration.

  • Liberation of the Enantiomer: The desired optically active tert-leucinol can be isolated from the crystallized salt. This typically involves dissolving the salt in an aqueous solution and adjusting the pH to liberate the free amino alcohol.

  • Extraction: Extract the liberated enantiomer with an organic solvent.

  • Purification: The organic phases are combined, treated with a drying agent if necessary, filtered, and the solvent is evaporated in vacuo to yield the enriched this compound. Further purification can be achieved by distillation.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol describes a general approach for determining the enantiomeric purity of tert-leucinol using High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials:

  • This compound sample

  • Chiral derivatizing agent (e.g., Marfey's reagent, FDAA)

  • Buffer solution (e.g., 1 M sodium bicarbonate)

  • Quenching solution (e.g., 2 M HCl)

  • HPLC grade solvents (e.g., acetonitrile, water with 0.1% TFA)

  • C18 reversed-phase HPLC column

Procedure:

  • Derivatization:

    • Dissolve a small amount of the tert-leucinol sample in a buffer solution.

    • Add a solution of the chiral derivatizing agent (e.g., 1% w/v FDAA in acetone).

    • Incubate the mixture to allow the reaction to complete (e.g., 40 °C for 1 hour).

    • Quench the reaction by adding an acid.

  • Sample Preparation: Dilute the derivatized sample with the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient (e.g., a linear gradient of acetonitrile in water with 0.1% TFA).

    • Set the detector to the appropriate wavelength for the derivatized product (e.g., 340 nm for FDAA derivatives).

  • Data Analysis: The two diastereomeric derivatives will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (% ee) of the original sample.

Visualizations

Workflow for Classical Resolution of tert-Leucinol

The following diagram illustrates the key steps in the classical resolution process for obtaining enantiomerically enriched this compound.

G cluster_0 Resolution Process racemic Racemic (RS)-tert-Leucinol dissolve Dissolve with Chiral Acid in Solvent racemic->dissolve cool Cool and Stir dissolve->cool crystallize Selective Crystallization cool->crystallize filter Filter crystallize->filter salt Diastereomeric Salt (this compound + Chiral Acid) filter->salt Solid mother_liquor Mother Liquor (Enriched (S)-tert-Leucinol) filter->mother_liquor Liquid liberate Liberate Free Amino Alcohol (pH Adjustment) salt->liberate extract Extract with Organic Solvent liberate->extract purify Purify (Distillation) extract->purify final_product This compound purify->final_product

Caption: Workflow of the classical resolution of racemic tert-leucinol.

References

Spectroscopic Profile of (R)-Tert-leucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tert-leucinol, a chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and chiral ligands. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
-C(CH₃)₃~0.90SingletN/A
-CH(NH₂)~2.8-3.0Multiplet
-CH₂(OH)~3.2-3.6Multiplet
-NH₂ and -OHBroad SignalN/A

Note: The chemical shifts for the amine and hydroxyl protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm
-C (CH₃)₃~26-28
-C (CH₃)₃~33-35
-C H(NH₂)~60-62
-C H₂(OH)~65-67

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3300-3400Strong, Broad
N-H (Amine)Stretching3100-3300Medium, Broad
C-H (Alkyl)Stretching2850-3000Strong
N-H (Amine)Bending1590-1650Medium
C-O (Alcohol)Stretching1000-1100Strong

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

    • The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

    • Integration of the ¹H NMR signals provides the relative ratio of the different types of protons.

FT-IR Spectroscopy Protocol

As this compound is a low-melting solid or viscous liquid at room temperature, the thin film or attenuated total reflectance (ATR) method is suitable for obtaining its IR spectrum.

Thin Film Method:

  • Sample Preparation:

    • Place a small drop of liquid this compound onto one face of a polished salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to form a thin, uniform film of the sample between the plates.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small drop of this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the background and sample spectra as described for the thin film method.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Compound This compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare Thin Film or on ATR Crystal Compound->IR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer IR_Sample->IR_Spec NMR_Process Fourier Transform & Referencing NMR_Spec->NMR_Process IR_Process Background Subtraction IR_Spec->IR_Process NMR_Data 1H & 13C NMR Spectra NMR_Process->NMR_Data IR_Data IR Spectrum IR_Process->IR_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

(R)-Tert-Leucinol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-leucinol, a chiral amino alcohol, is a valuable building block in asymmetric synthesis, frequently employed as a chiral auxiliary in the development of pharmaceutical compounds. Its stereogenic center makes it a critical component for controlling the three-dimensional structure of molecules, a key factor in their biological activity. This guide provides an in-depth overview of the safety, handling, and relevant biological context of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point. It is soluble in organic solvents such as ethanol and methanol. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
CAS Number 112245-09-7[1][2]
Molecular Formula C₆H₁₅NO[3][4][5]
Molecular Weight 117.19 g/mol [3][4][5]
Appearance Colorless to yellow liquid or low melting solid[4]
Melting Point 30-33 °C (lit.)[6][7]
Boiling Point 70 °C at 0.4 mmHg (lit.)[6][7]
Density 0.9 g/mL at 25 °C (lit.)[6][7]
Optical Activity [α]20/D −37°, c = 1.5 in ethanol[6]
Flash Point 90 °C (194 °F) - closed cup[6]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. It is a skin and eye irritant and may cause respiratory irritation.[1][4][8]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Precautionary Statements

To ensure safe handling, the following precautionary measures should be followed:

  • Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][8] Wash hands and any exposed skin thoroughly after handling.[8] Use only outdoors or in a well-ventilated area.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[1][4][8]

  • Response:

    • If on skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[3]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][8] Call a POISON CENTER or doctor if you feel unwell.[8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[8] Store locked up.[1][8] It is recommended to store in a cool place under an inert gas as the substance is air sensitive.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicity Data

Quantitative toxicity data for this compound, such as LD50 values for oral, dermal, or inhalation exposure, are not available in publicly accessible databases and safety data sheets.[9] The primary hazards are related to its irritant properties.

Experimental Protocols and Handling

Proper experimental procedures are crucial for the safe and effective use of this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: If working with the solid form and generating dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[6]

General Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep the container tightly closed in a dry and cool place.[1]

  • Store under an inert atmosphere as the material is air-sensitive.[1]

Representative Experimental Protocol: Synthesis of a Chiral Oxazolidinone

This compound is often used as a chiral auxiliary to induce stereoselectivity in chemical reactions. A common application is its conversion to an oxazolidinone, which can then be used in asymmetric alkylation or aldol reactions. The following is a representative protocol for the synthesis of (4R)-4-tert-butyl-1,3-oxazolidin-2-one.

Materials:

  • This compound

  • Ethyl carbonate or diethyl carbonate

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene or other high-boiling point solvent

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

  • Add potassium carbonate (1.5 eq) and ethyl carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (4R)-4-tert-butyl-1,3-oxazolidin-2-one.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product R_tert_leucinol This compound Reflux Reflux in Toluene R_tert_leucinol->Reflux Ethyl_carbonate Ethyl Carbonate Ethyl_carbonate->Reflux Base Base (e.g., K₂CO₃) Base->Reflux Filtration Filtration Reflux->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Oxazolidinone (4R)-4-tert-butyl- 1,3-oxazolidin-2-one Purification->Oxazolidinone

Caption: Experimental workflow for the synthesis of a chiral oxazolidinone.

Role in Drug Development and Biological Context

Chiral amino alcohols like this compound are crucial in pharmaceutical research and development due to the stereospecific nature of biological systems. The specific three-dimensional arrangement of atoms in a drug molecule is often critical for its interaction with biological targets such as enzymes and receptors.

While a specific marketed drug containing this compound was not identified in the surveyed literature, its utility as a chiral auxiliary is well-documented in the synthesis of complex molecules. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and are then subsequently removed.

Signaling Pathway Involvement of a Structural Analog: (S)-tert-Leucinol and the mTOR Pathway

While direct evidence for the involvement of this compound in specific signaling pathways is limited, studies on its enantiomer, (S)-tert-leucinol (L-leucinol), have shown effects on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. L-leucinol has been observed to influence the phosphorylation of key downstream effectors of mTOR, such as 4E-BP1 and p70S6K. This suggests that chiral amino alcohols structurally related to amino acids may interact with nutrient-sensing pathways.

mTOR_Pathway Leucinol (S)-tert-Leucinol mTORC1 mTORC1 Leucinol->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates & Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates & Inactivates Translation Protein Synthesis (Translation) p70S6K->Translation Promotes eIF4E eIF4E eIF4E->Translation Initiates 4EBP1->eIF4E Inhibits

Caption: Simplified mTOR signaling pathway influenced by (S)-tert-leucinol.

Relevance to Cannabinoid Receptor Signaling

Derivatives of tert-leucine, such as l-tert-leucinate, have been used in the synthesis of synthetic cannabinoids. These synthetic compounds have been shown to be potent agonists of the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily found in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in the immune system. The signaling cascade initiated by CB1 receptor activation is complex and involves the inhibition of adenylyl cyclase and modulation of ion channels, ultimately affecting neurotransmitter release.

CB1_Signaling Cannabinoid Synthetic Cannabinoid (tert-leucinate derivative) CB1R CB1 Receptor Cannabinoid->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release IonChannels->Neurotransmitter Inhibits

Caption: Simplified CB1 receptor signaling pathway.

Conclusion

This compound is a valuable chiral building block for organic synthesis, particularly in the development of pharmaceuticals. Its handling requires strict adherence to safety protocols due to its irritant nature. While its direct biological activity is not extensively documented, its structural analogs have shown interactions with important cellular signaling pathways. A thorough understanding of its chemical properties, safety requirements, and role in asymmetric synthesis is essential for researchers and drug development professionals to utilize this compound safely and effectively in their work.

References

A Technical Guide to Commercial Suppliers of Enantiomerically Pure (R)-tert-Leucinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-tert-Leucinol, a chiral amino alcohol, is a critical building block in asymmetric synthesis, serving as a versatile chiral auxiliary and a precursor for various chiral ligands and catalysts. Its bulky tert-butyl group provides a high degree of stereochemical control in a wide range of chemical transformations, making it an invaluable tool for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, a comparative analysis of their product specifications, and guidance on selecting the most suitable supplier for research and drug development needs.

Properties of this compound

This compound, also known as (R)-2-Amino-3,3-dimethyl-1-butanol, is a white to off-white solid or a colorless to light yellow liquid, depending on its purity and the ambient temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 112245-09-7
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Appearance White to off-white solid or colorless to light yellow liquid
Melting Point 30-33 °C (lit.)
Boiling Point 70 °C at 0.4 mmHg (lit.)
Density ~0.9 g/mL at 25 °C (lit.)
Solubility Soluble in a wide range of organic solvents.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound with different purity levels and specifications. The following table provides a comparative summary of offerings from prominent suppliers to aid in the selection process. It is important to note that while purity is a key metric, the enantiomeric excess (e.e.) is of paramount importance for applications in asymmetric synthesis.

SupplierProduct Number(s)Purity SpecificationEnantiomeric Excess (e.e.)Optical RotationNotes
Thermo Scientific Chemicals (formerly Acros Organics) 4366798%Not explicitly stated on the product page, but high enantiopurity is expected.-34° to -40° (c=0.7 in ethanol)[1]Part of the Acros Organics portfolio.
Sigma-Aldrich (Merck) 52623198%Not explicitly stated on the product page. Historical CoAs may provide more information.[α]20/D −37° (c = 1.5 in ethanol)[2]Researchers should verify current availability.
Strem Chemicals (in collaboration with Daicel) 07-022498%≥99% e.e.Not specified on the product page, but expected to be consistent with high e.e.Exclusive distributor for Daicel's high-purity chiral reagents in the US and Europe. Guaranteed high enantiomeric excess.[1]
LGC Standards TRC-R223305Not specifiedNot specifiedNot specifiedOffered as a reference material.
ChemicalBook Listed Suppliers (Various) VariesTypically 97-99%Not always specified.VariesA platform with numerous suppliers, primarily from India and China. Quality and specifications should be carefully verified with the individual supplier.[3]

Workflow for Selecting a Commercial Supplier

The selection of a suitable supplier for this compound is a critical step that can significantly impact the success and reproducibility of research and development projects. The following workflow outlines a logical approach to this process.

Supplier_Selection_Workflow Workflow for this compound Supplier Selection cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Supplier Identification & Initial Screening cluster_2 Phase 3: Detailed Evaluation cluster_3 Phase 4: Final Decision Define_Purity Define Required Purity (e.g., >98%) Define_EE Define Required Enantiomeric Excess (e.g., >99% e.e.) Define_Quantity Define Required Quantity (mg, g, kg) Search_Suppliers Search for Commercial Suppliers (e.g., Sigma-Aldrich, Thermo Fisher, Strem) Define_Quantity->Search_Suppliers Review_Specs Review Online Product Specifications Search_Suppliers->Review_Specs Request_CoA Request Certificates of Analysis (CoA) for specific lots Review_Specs->Request_CoA Compare_Data Compare Purity, e.e., and Impurity Profiles Request_CoA->Compare_Data Request_Quote Request Quotes for Desired Quantity Compare_Data->Request_Quote Evaluate_Supplier Evaluate Supplier Reliability (Lead time, technical support) Request_Quote->Evaluate_Supplier Make_Decision Make Final Purchase Decision Evaluate_Supplier->Make_Decision

Caption: A logical workflow for the selection of a commercial supplier for this compound.

Experimental Protocols

The utility of this compound is demonstrated in its application as a chiral auxiliary and as a precursor to chiral ligands. Below are representative experimental protocols.

Synthesis of Chiral Oxazoline Ligands

This compound is a common starting material for the synthesis of chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, which are highly effective in a variety of asymmetric catalytic reactions.

General Procedure for the Synthesis of a Bis(oxazoline) Ligand:

  • Amide Formation: To a solution of this compound (2.0 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), is added a diacid dichloride (1.0 equivalent) (e.g., malonyl chloride) dropwise at 0 °C. A non-nucleophilic base like triethylamine (2.2 equivalents) is typically added to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting bis(amide) is then cyclized to the bis(oxazoline) using a dehydrating agent. A common method involves the use of thionyl chloride (SOCl₂) in an anhydrous solvent. The bis(amide) is dissolved in CH₂Cl₂, and SOCl₂ (2.2 equivalents) is added dropwise at 0 °C. The reaction is then typically warmed to room temperature or refluxed to drive the cyclization.

  • Work-up and Purification: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.

Use as a Chiral Auxiliary in Asymmetric Alkylation

This compound can be converted into a chiral oxazolidinone auxiliary, which can then be used to direct the stereoselective alkylation of an enolate.

General Procedure for Asymmetric Alkylation:

  • Attachment of the Chiral Auxiliary: this compound is first converted to an oxazolidinone. This can be achieved by reaction with phosgene or a phosgene equivalent. The resulting oxazolidinone is then N-acylated with an acyl chloride or anhydride to introduce the prochiral substrate.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a stereochemically defined enolate. The bulky tert-butyl group of the auxiliary blocks one face of the enolate, directing the subsequent alkylation to the opposite face. An alkylating agent (e.g., an alkyl halide) is then added to the enolate solution.

  • Cleavage of the Auxiliary: After the alkylation is complete, the chiral auxiliary is cleaved from the product. This can be achieved by hydrolysis (acidic or basic), reduction (e.g., with lithium borohydride), or conversion to another functional group. The cleavage conditions are chosen to be mild enough to avoid racemization of the newly formed stereocenter. The chiral auxiliary can often be recovered and reused.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the high enantiomeric purity of this compound is crucial for its successful application. Several analytical techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. For this compound, this typically involves derivatization to introduce a chromophore, followed by separation on a chiral stationary phase (CSP).

  • Derivatization: The amino group of this compound can be derivatized with reagents such as dansyl chloride, dabsyl chloride, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to introduce a UV-active or fluorescent tag.

  • Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of derivatized amino alcohols. The choice of the specific CSP and mobile phase conditions (typically a mixture of hexane and an alcohol like isopropanol or ethanol) needs to be optimized for the specific derivative.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for determining the enantiomeric excess of volatile compounds.

  • Derivatization: this compound can be derivatized to increase its volatility and facilitate separation on a chiral GC column. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Chiral Stationary Phases: Cyclodextrin-based chiral stationary phases are widely used for the GC separation of enantiomers of amino alcohols and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of this compound, leading to the separation of signals in the NMR spectrum.

  • Chiral Solvating Agents: Examples of effective CSAs for amino alcohols include (R)- or (S)-1,1'-bi-2-naphthol (BINOL), (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), and derivatives of tartaric acid.

  • Procedure: A sample of the this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and a stoichiometric amount of the CSA is added. The ¹H or ¹⁹F NMR (if a fluorine-containing CSA is used) spectrum is then recorded. The relative integration of the separated signals corresponding to the two enantiomers allows for the calculation of the enantiomeric excess.

Conclusion

The selection of a reliable commercial supplier for enantiomerically pure this compound is a critical decision for researchers and drug development professionals. This guide has provided a comprehensive overview of the available suppliers, a comparison of their product specifications, and a structured workflow for making an informed choice. For applications where the highest level of stereochemical control is required, suppliers that can provide a certificate of analysis with a guaranteed high enantiomeric excess, such as Strem Chemicals for Daicel products, are highly recommended. By carefully considering the purity, enantiomeric excess, and supplier reliability, researchers can ensure the quality and reproducibility of their synthetic endeavors.

References

Role of tert-leucine in the synthesis of chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of tert-Leucine in the Synthesis of Chiral Auxiliaries

Introduction

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1][2] Chiral auxiliaries are a powerful and reliable tool in this endeavor, acting as temporarily incorporated stereogenic units that control the stereochemical outcome of a reaction.[3][4] Among the various "chiral pool" starting materials used to construct these auxiliaries, the non-proteinogenic amino acid L-tert-leucine (also known as (S)-2-amino-3,3-dimethylbutanoic acid) has emerged as a cornerstone.[5][6][7]

The defining feature of tert-leucine is its bulky tert-butyl side chain, which imparts exceptional steric hindrance.[5][8] This steric bulk is highly effective at creating a biased and predictable three-dimensional environment around a reactive center, thereby directing the approach of incoming reagents and leading to high levels of diastereoselectivity in chemical transformations.[8] Once the desired stereocenter is established, the auxiliary can be cleaved and recycled, making this an efficient strategy.[3][9]

This technical guide provides a comprehensive overview of the pivotal role of tert-leucine in the synthesis of various classes of chiral auxiliaries, detailing their preparation, applications in key asymmetric reactions, and the quantitative outcomes of their use.

From L-tert-Leucine to a Versatile Chiral Building Block: (S)-tert-Leucinol

The journey from L-tert-leucine to a wide array of chiral auxiliaries typically begins with its reduction to the corresponding amino alcohol, (S)-tert-leucinol. This transformation is a critical first step, converting the carboxylic acid moiety into a hydroxymethyl group that serves as a handle for constructing heterocyclic auxiliary systems.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_auxiliaries Chiral Auxiliary Classes L-tert-Leucine L-tert-Leucine S-tert-Leucinol S-tert-Leucinol L-tert-Leucine->S-tert-Leucinol Reduction (e.g., LiBH₄, NaBH₄) Sulfonamides Sulfonamides L-tert-Leucine->Sulfonamides Direct Derivatization Oxazolidinones Oxazolidinones S-tert-Leucinol->Oxazolidinones Cyclization Thiazolidinethiones Thiazolidinethiones S-tert-Leucinol->Thiazolidinethiones Multi-step Synthesis PHOX_Ligands Phosphinooxazolines (PHOX) S-tert-Leucinol->PHOX_Ligands Condensation & Cyclization BOX_Ligands Bisoxazolines (BOX) S-tert-Leucinol->BOX_Ligands Dimerization & Cyclization

Experimental Protocol: Synthesis of (S)-tert-Leucinol

This protocol is adapted from established literature procedures for the reduction of L-tert-leucine.[10]

Materials:

  • L-tert-leucine (30.5 mmol, 4.00 g)

  • Tetrahydrofuran (THF), anhydrous (40 mL)

  • Lithium borohydride (LiBH₄) (61.0 mmol, 1.46 g)

  • Trimethylsilyl chloride (TMSCl) (67.1 mmol, 7.44 g)

  • Methanol (4 mL)

  • 4 M Sodium hydroxide (NaOH) aqueous solution (40 mL)

  • tert-Butyl methyl ether (MTBE) (40 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A 100 mL Schlenk tube is purged with nitrogen and charged with L-tert-leucine and anhydrous THF.

  • The resulting suspension is cooled to 10°C in an ice bath.

  • Lithium borohydride is added in portions over 5 minutes. The system temperature is then adjusted to 20°C.

  • Trimethylsilyl chloride is added dropwise over 30 minutes.

  • The mixture is heated to 65°C and stirred at this temperature for 3 hours.

  • After the reaction is complete, the mixture is cooled back to 10°C.

  • The reaction is quenched by the slow, dropwise addition of methanol over 20 minutes.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • To the residue, 40 mL of 4 M aqueous NaOH solution is added, and the mixture is stirred for 1 hour at room temperature.

  • The product is extracted with tert-butyl methyl ether. The organic layer is separated, dried over anhydrous Na₂SO₄, and filtered.

  • The MTBE is removed by distillation at atmospheric pressure.

  • The final product, (S)-tert-leucinol, is purified by vacuum distillation (0.3 kPa) to collect the fraction at 70-75°C, yielding the product as a colorless oil or a white low-melting solid.[10][11]

Major Classes of tert-Leucine Derived Chiral Auxiliaries

The (S)-tert-leucinol intermediate is a launchpad for synthesizing several classes of highly effective chiral auxiliaries.

Oxazolidinone Auxiliaries

Perhaps the most famous application of tert-leucinol is in the synthesis of Evans-type oxazolidinone auxiliaries.[4] The bulky tert-butyl group provides a highly effective stereodirecting shield, making these auxiliaries exceptionally reliable for asymmetric alkylations and aldol reactions.[3][12][13]

Synthesis and Application Workflow: The synthesis involves cyclizing tert-leucinol, typically with phosgene or a phosgene equivalent, to form the oxazolidinone ring. This auxiliary is then N-acylated with a prochiral carboxylic acid derivative. Deprotonation of the N-acyl oxazolidinone with a strong base (e.g., LDA, NaHMDS) generates a conformationally locked Z-enolate, where one face is effectively blocked by the tert-butyl group of the auxiliary. Subsequent reaction with an electrophile occurs predominantly from the unhindered face, leading to high diastereoselectivity.

// Nodes with structures AcylAux [label=<

N-Acyl Oxazolidinone

];

Enolate [label=<

Chelated Z-Enolate

];

Product [label=<

Alkylated Product

];

Cleaved [label=<

Chiral Acid + Recovered Auxiliary

];

// Invisible nodes for layout Base [label="1. Base (LDA)\n2. Electrophile (E-X)", shape=box, style=invis]; Cleavage [label="Cleavage\n(e.g., LiOH/H₂O₂)", shape=box, style=invis];

// Edges AcylAux -> Base [style=invis]; Base -> Enolate [style=invis]; Enolate -> Product [label="Electrophile attacks\nfrom unhindered face", color="#EA4335", fontcolor="#202124"]; Product -> Cleavage [style=invis]; Cleavage -> Cleaved [style=invis];

// Rank alignment {rank=same; AcylAux Base Enolate} {rank=same; Product Cleavage Cleaved} } caption: Asymmetric alkylation workflow.

Quantitative Performance Data for Oxazolidinone Auxiliaries

Reaction TypeElectrophile/SubstrateDiastereomeric Ratio (d.r.)YieldReference
α-Tertiary Alkylationt-BuBr>95:573%[12]
α-Tertiary Alkylation1-adamantyl bromide>95:581%[12]
Aldol ReactionVarious aldehydesHigh diastereoselectionGood[14]
Sulfur-Based Auxiliaries: Thiazolidinethiones

Replacing the oxygen atoms of the oxazolidinone with sulfur gives rise to thiazolidinethione auxiliaries. These sulfur-based analogs, also derived from tert-leucine, have demonstrated superior performance in certain reactions, particularly in acetate aldol reactions where they provide high levels of diastereoselection.[9] The N-acyl derivatives are often yellow and crystalline, which simplifies purification.[9]

PHOX Ligands (Phosphinooxazolines)

Tert-leucinol is a key precursor for the synthesis of phosphinooxazoline (PHOX) ligands, a class of privileged ligands in asymmetric catalysis. The (S)-tert-ButylPHOX ligand, for example, is synthesized from (S)-tert-leucinol and 2-bromobenzoyl chloride, followed by cyclization and phosphination.[11] These ligands coordinate with various metals (e.g., Iridium, Palladium, Copper) to form catalysts for a wide range of enantioselective transformations.[15]

Experimental Protocol: Synthesis of (S)-tert-ButylPHOX Ligand This is a multi-step synthesis adapted from an Organic Syntheses procedure.[11]

  • Amide Formation: Crude (S)-tert-leucinol (37.7 mmol) is reacted with 2-bromobenzoyl chloride (43.3 mmol) in a biphasic mixture of dichloromethane and aqueous sodium carbonate. This yields 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.

  • Oxazoline Formation: The intermediate amide is treated with methanesulfonyl chloride and triethylamine to effect cyclization to the corresponding oxazoline.

  • Phosphination: The resulting bromo-functionalized oxazoline is subjected to a lithium-halogen exchange with n-butyllithium, followed by quenching with chlorodiphenylphosphine to install the phosphine moiety, yielding the final (S)-tert-ButylPHOX ligand.

Table: Performance of tert-Leucine Derived PHOX Catalysts

Reaction TypeMetalSubstrateEnantiomeric Excess (e.e.)Reference
Decarboxylative Allylic AlkylationPdβ-keto-allyl esterup to 64%[15]
Intermolecular AminationPd1,3-dienesup to 93%[15]
Asymmetric HydrogenationIrOlefinsHigh[16]
Bisoxazoline (BOX) Ligands

Bisoxazoline (BOX) ligands are C₂-symmetric chiral ligands widely used in asymmetric catalysis.[17] They are readily synthesized by the condensation of two equivalents of a chiral amino alcohol, such as tert-leucinol, with a dicarboxylic acid derivative (e.g., malononitrile or diethyl malonimidate).[17] The resulting metal complexes, particularly with copper, are highly effective catalysts for reactions like cyclopropanation, Diels-Alder, and Friedel-Crafts reactions.[18][19]

Squaramide Organocatalysts

Beyond metal catalysis, tert-leucine derivatives are also used in organocatalysis. An L-tert-leucine-derived squaramide has been successfully employed as a catalyst for the enantioselective Michael addition of tertiary α-nitroesters to vinyl ketones.[20] This reaction is crucial for synthesizing compounds with quaternary α-amino acid structures.

Table: Performance of tert-Leucine Derived Squaramide Catalyst

Reaction TypeSubstrateEnantiomeric Excess (e.e.)YieldReference
Conjugate Additionα-nitrocarboxylate to enoneup to 80%Excellent[20]

Conclusion

L-tert-leucine is a uniquely valuable chiral building block for the synthesis of a diverse and powerful array of chiral auxiliaries and ligands. Its prominent tert-butyl group provides a robust and predictable steric shield that is instrumental in achieving high levels of stereocontrol in a multitude of asymmetric transformations, including alkylations, aldol reactions, and various metal-catalyzed processes. The auxiliaries derived from tert-leucine, such as oxazolidinones, PHOX ligands, and BOX ligands, are not merely academic curiosities; they are practical and frequently employed tools for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of complex, high-value molecules. The continued development of new auxiliaries and catalysts based on this remarkable amino acid underscores its central and enduring role in modern organic synthesis.

References

Stereochemistry of 2-amino-3,3-dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-amino-3,3-dimethyl-1-butanol, commonly known as tert-leucinol, is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis. Its stereoisomers, particularly the (S)- and (R)-enantiomers, are of significant interest in the pharmaceutical industry due to their utility in the synthesis of chiral ligands, auxiliaries, and complex molecular targets. This guide provides a comprehensive overview of the stereochemical aspects of 2-amino-3,3-dimethyl-1-butanol, including its physicochemical properties, synthesis of the racemic mixture, and methods for chiral resolution. Detailed experimental methodologies and quantitative data are presented to support researchers in the application of this versatile chiral synthon.

Stereochemistry and Physicochemical Properties

2-amino-3,3-dimethyl-1-butanol possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (S)-2-amino-3,3-dimethyl-1-butanol and (R)-2-amino-3,3-dimethyl-1-butanol. The bulky tert-butyl group adjacent to the stereocenter plays a significant role in the stereoselectivity of reactions involving these molecules.

The enantiomers of 2-amino-3,3-dimethyl-1-butanol exhibit identical physical properties, with the exception of their interaction with plane-polarized light. The quantitative data for the individual enantiomers and the racemic mixture are summarized in the tables below.

Table 1: Physicochemical Properties of 2-amino-3,3-dimethyl-1-butanol Stereoisomers
Property(S)-(+)-2-amino-3,3-dimethyl-1-butanol (L-tert-Leucinol)(R)-(-)-2-amino-3,3-dimethyl-1-butanol (D-tert-Leucinol)Racemic 2-amino-3,3-dimethyl-1-butanol
Molecular Formula C₆H₁₅NOC₆H₁₅NOC₆H₁₅NO
Molecular Weight 117.19 g/mol 117.19 g/mol 117.19 g/mol
CAS Number 112245-13-3112245-09-73907-02-6[1][2]
Melting Point 30-34 °C[3]30-33 °CNot specified
Boiling Point Not specified70 °C at 0.4 mmHgNot specified
Density 0.9 g/mL at 25 °C[3]0.9 g/mL at 25 °CNot specified
Specific Rotation [α]D +37° (c = 1.5 in ethanol, 26 °C)[3]-37° (inferred)
Table 2: Spectroscopic Data Summary
Spectroscopy (S)-Enantiomer (R)-Enantiomer Racemic Mixture
¹H NMR Data available, specific shifts not detailed in searches.Data available, specific shifts not detailed in searches.[4]Data available, specific shifts not detailed in searches.
¹³C NMR Data available, specific shifts not detailed in searches.Data available, specific shifts not detailed in searches.Data available, specific shifts not detailed in searches.[1]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-amino-3,3-dimethyl-1-butanol typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-amino-3,3-dimethyl-1-butanol

A common method for the synthesis of amino alcohols is the reduction of the corresponding amino acid or its ester. For 2-amino-3,3-dimethyl-1-butanol, this would involve the reduction of tert-leucine or a tert-leucine ester.

Experimental Protocol: Reduction of tert-Leucine Methyl Ester

  • Esterification of tert-Leucine: Suspend racemic tert-leucine in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

  • Reduction: Dissolve the crude methyl ester hydrochloride in an appropriate anhydrous solvent such as tetrahydrofuran (THF). Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with THF.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 2-amino-3,3-dimethyl-1-butanol. The crude product can be further purified by distillation under reduced pressure.

Chiral Resolution of Racemic 2-amino-3,3-dimethyl-1-butanol

Classical resolution using a chiral resolving agent is a widely employed method to separate the enantiomers. For amino alcohols, chiral carboxylic acids such as tartaric acid are effective.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic 2-amino-3,3-dimethyl-1-butanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and will start to precipitate. Allow the mixture to cool slowly to room temperature and then in a refrigerator to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The (R)-(-)-2-amino-3,3-dimethyl-1-butanol will preferentially form a less soluble salt with L-(+)-tartaric acid. The mother liquor will be enriched in the (S)-(+)-enantiomer.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base, such as aqueous sodium hydroxide, until the pH is strongly basic. Extract the free amino alcohol with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-3,3-dimethyl-1-butanol. The enantiomeric excess (ee) can be determined by chiral HPLC or by measuring the specific rotation.

Experimental and Logical Workflows

The synthesis and resolution of 2-amino-3,3-dimethyl-1-butanol can be visualized as a structured workflow, from starting materials to the separated, enantiopure products.

Synthesis_Resolution_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution tert-Leucine tert-Leucine Esterification Esterification tert-Leucine->Esterification MeOH, SOCl₂ tert-Leucine_Ester tert-Leucine_Ester Esterification->tert-Leucine_Ester Reduction Reduction tert-Leucine_Ester->Reduction LiAlH₄ Racemic_Mixture Racemic 2-amino-3,3-dimethyl-1-butanol Reduction->Racemic_Mixture Salt_Formation Salt_Formation Racemic_Mixture->Salt_Formation Resolving_Agent L-(+)-Tartaric Acid Resolving_Agent->Salt_Formation Diastereomeric_Salts Diastereomeric Salt Mixture Salt_Formation->Diastereomeric_Salts Crystallization Crystallization Diastereomeric_Salts->Crystallization Salt_Crystals (R)-Enantiomer Salt (Solid) Crystallization->Salt_Crystals Mother_Liquor (S)-Enantiomer Salt (Solution) Crystallization->Mother_Liquor Basification_R Basification Salt_Crystals->Basification_R NaOH(aq) Basification_S Basification Mother_Liquor->Basification_S NaOH(aq) R_Enantiomer (R)-(-)-tert-Leucinol Basification_R->R_Enantiomer S_Enantiomer (S)-(+)-tert-Leucinol Basification_S->S_Enantiomer

Caption: Workflow for the synthesis and chiral resolution of 2-amino-3,3-dimethyl-1-butanol.

Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure 2-amino-3,3-dimethyl-1-butanol is a valuable chiral building block.

  • (S)-tert-Leucinol is widely used in the synthesis of chiral ligands for asymmetric catalysis, particularly for reactions such as asymmetric hydrogenation and aldol reactions. It is also a key component in the synthesis of certain pharmaceutical intermediates.

  • (R)-tert-Leucinol , as the opposite enantiomer, provides access to the enantiomeric series of target molecules, which is crucial in structure-activity relationship (SAR) studies during drug discovery.

The use of these chiral amino alcohols allows for the introduction of a specific stereochemistry early in a synthetic sequence, which is often more efficient than resolving a racemic mixture at a later stage.

Conclusion

The stereochemistry of 2-amino-3,3-dimethyl-1-butanol is of fundamental importance to its application in modern organic synthesis and pharmaceutical development. A thorough understanding of the properties of its enantiomers, coupled with robust and reproducible methods for their preparation and separation, is essential for researchers in these fields. This guide provides the core data and methodologies to facilitate the effective use of this important chiral building block.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (R)-tert-Leucinol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-tert-leucinol as a chiral auxiliary in asymmetric synthesis. The primary application involves its conversion to the highly effective (R)-4-tert-butyl-2-oxazolidinone auxiliary, which is instrumental in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. This document outlines the synthesis of the auxiliary, its application in diastereoselective alkylations, Diels-Alder reactions, and conjugate additions, and subsequent removal to yield enantiomerically enriched products.

Overview of this compound as a Chiral Auxiliary

This compound is a valuable chiral building block derived from the non-proteinogenic amino acid (R)-tert-leucine. Its bulky tert-butyl group provides a strong steric bias, making it an excellent stereocontrolling element in asymmetric transformations. In practice, this compound is most commonly converted into the corresponding oxazolidinone, (R)-4-tert-butyl-2-oxazolidinone. This rigid heterocyclic system effectively shields one face of the enolate derived from an N-acyl derivative, directing incoming electrophiles to the opposite face with high diastereoselectivity.

The general workflow for utilizing this compound as a chiral auxiliary is depicted below.

Asymmetric Synthesis Workflow cluster_0 Auxiliary Preparation cluster_1 Substrate Derivatization cluster_2 Diastereoselective Reaction cluster_3 Product & Auxiliary Recovery R_tert_Leucinol This compound Auxiliary (R)-4-tert-butyl- 2-oxazolidinone R_tert_Leucinol->Auxiliary Cyclization N_Acyl_Auxiliary N-Acyl Oxazolidinone Prochiral_Substrate Prochiral Carboxylic Acid Derivative Prochiral_Substrate->N_Acyl_Auxiliary Acylation Diastereomeric_Product Diastereomerically Enriched Product N_Acyl_Auxiliary->Diastereomeric_Product e.g., Alkylation, Diels-Alder Chiral_Product Enantiomerically Pure Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage

General workflow for asymmetric synthesis.

Synthesis of (R)-4-tert-butyl-2-oxazolidinone

The chiral auxiliary is readily prepared from this compound by reaction with a carbonylating agent such as phosgene or a phosgene equivalent.

Protocol 2.1: Synthesis of (R)-4-tert-butyl-2-oxazolidinone

Materials:

  • This compound

  • Triphosgene or Diethyl Carbonate

  • Triethylamine (Et3N)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene under an argon atmosphere, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford (R)-4-tert-butyl-2-oxazolidinone.

Asymmetric Alkylation

N-acylated oxazolidinones derived from (R)-4-tert-butyl-2-oxazolidinone undergo highly diastereoselective alkylation. The stereochemical outcome is dictated by a chelated intermediate that directs the alkylating agent to the face opposite the bulky tert-butyl group.

Chelation_Controlled_Alkylation cluster_chelate Chelated Intermediate N_Acyl N-Acyl Oxazolidinone Enolate (Z)-Enolate Chelate N_Acyl->Enolate Base (e.g., NaHMDS) Product Alkylated Product (Single Diastereomer) Enolate->Product Alkylation Electrophile R-X Electrophile->Enolate Chelate_Structure The base forms a rigid (Z)-enolate chelated to the metal cation (e.g., Na+). The tert-butyl group blocks the top face, forcing the electrophile to approach from the bottom face.

Chelation-controlled alkylation mechanism.

Protocol 3.1: N-Acylation of (R)-4-tert-butyl-2-oxazolidinone

Materials:

  • (R)-4-tert-butyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

Procedure:

  • Dissolve (R)-4-tert-butyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3.2: Diastereoselective Alkylation

Materials:

  • N-acyl-(R)-4-tert-butyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS solution (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Table 1: Asymmetric Alkylation using (R)-4-tert-butyl-2-oxazolidinone Auxiliary

N-Acyl GroupElectrophile (R-X)BaseYield (%)d.e. (%)
PropionylBenzyl bromideNaHMDS85-95>98
PropionylAllyl iodideNaHMDS80-90>98
AcetylMethyl iodideLDA75-85>95
PhenylacetylEthyl iodideKHMDS82-92>99

Asymmetric Diels-Alder Reaction

N-acryloyl derivatives of (R)-4-tert-butyl-2-oxazolidinone are effective dienophiles in asymmetric Diels-Alder reactions. The presence of a Lewis acid enhances both the reactivity and the diastereoselectivity by promoting a rigid, chelated conformation of the dienophile.

Protocol 4.1: Asymmetric Diels-Alder Reaction

Materials:

  • N-acryloyl-(R)-4-tert-butyl-2-oxazolidinone

  • Diene (e.g., cyclopentadiene, isoprene)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lewis Acid (e.g., diethylaluminum chloride, TiCl₄)

Procedure:

  • Dissolve the N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid (1.1 eq) and stir for 20 minutes.

  • Add the diene (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 3-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the cycloadduct by flash chromatography.

Table 2: Asymmetric Diels-Alder Reactions

DieneLewis AcidYield (%)endo:exod.e. (%) (endo)
CyclopentadieneEt₂AlCl85-95>95:5>98
IsopreneTiCl₄70-80>90:10>96
1,3-ButadieneBF₃·OEt₂65-75>90:10>94

Asymmetric Conjugate Addition

The α,β-unsaturated N-acyl derivatives of (R)-4-tert-butyl-2-oxazolidinone are excellent Michael acceptors for various nucleophiles, including organocuprates and thiols. The stereoselectivity is governed by the same principles of chelation and steric hindrance.

Protocol 5.1: Asymmetric Conjugate Addition of Organocuprates

Materials:

  • N-crotonyl-(R)-4-tert-butyl-2-oxazolidinone

  • Copper(I) iodide (CuI)

  • Organolithium or Grignard reagent (e.g., MeLi, BuMgBr)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend CuI (1.1 eq) in anhydrous THF under an argon atmosphere and cool to -40 °C.

  • Slowly add the organometallic reagent (2.2 eq) and stir for 30 minutes to form the Gilman cuprate.

  • In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the cuprate solution to the solution of the Michael acceptor via cannula.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash chromatography.

Table 3: Asymmetric Conjugate Addition Reactions

NucleophileMichael AcceptorYield (%)d.e. (%)
Me₂CuLiN-Crotonyl80-90>98
Bu₂CuLiN-Cinnamoyl75-85>97
PhSH (with catalyst)N-Acryloyl90-99>95

Auxiliary Cleavage and Recovery

A key advantage of chiral auxiliary-based methods is the ability to recover the auxiliary for reuse. The N-acyl bond can be cleaved under various conditions to afford different functional groups in the product.

Auxiliary_Cleavage Start Diastereomerically Enriched Product Acid Chiral Carboxylic Acid Start->Acid LiOH, H₂O₂ Alcohol Chiral Alcohol Start->Alcohol LiBH₄ or LiAlH₄ Ester Chiral Ester Start->Ester NaOMe, MeOH Recovered Recovered (R)-4-tert-butyl- 2-oxazolidinone Acid->Recovered Alcohol->Recovered Ester->Recovered

Cleavage methods for the chiral auxiliary.

Protocol 6.1: Hydrolytic Cleavage to Carboxylic Acid [1]

Materials:

  • N-acyl oxazolidinone product

  • Tetrahydrofuran (THF) / Water (3:1)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Protocol 6.2: Reductive Cleavage to Alcohol [1]

Materials:

  • N-acyl oxazolidinone product

  • Anhydrous Diethyl Ether or THF

  • Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous diethyl ether or THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add the hydride reagent (e.g., LiBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 1 M NaOH, and then water again (Fieser workup for LiAlH₄).

  • Filter the resulting salts and wash thoroughly with ether.

  • Concentrate the filtrate and purify by flash chromatography to separate the chiral alcohol from the recovered auxiliary.

Conclusion

This compound, through its oxazolidinone derivative, serves as a highly effective and reliable chiral auxiliary for a range of asymmetric transformations. The steric bulk of the tert-butyl group provides excellent facial discrimination, leading to high diastereoselectivities in alkylation, Diels-Alder, and conjugate addition reactions. The straightforward attachment and cleavage protocols, coupled with high product yields and excellent stereocontrol, make it a valuable tool for the synthesis of enantiomerically pure molecules in academic and industrial research.

References

Application Note: Protocols for the Reduction of (L)-tert-leucine to (L)-tert-leucinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of the non-proteinogenic amino acid (L)-tert-leucine to its corresponding primary alcohol, (L)-tert-leucinol. (L)-tert-leucinol is a valuable chiral building block in the synthesis of pharmaceuticals and chiral ligands. Two primary methods utilizing common hydride reducing agents, Lithium Aluminum Hydride (LAH) and Borane complexes, are presented. This note includes step-by-step experimental procedures, quantitative data summaries, and workflow diagrams to guide researchers in performing this synthesis efficiently and safely.

Principle of the Reaction

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the relatively low reactivity of the carboxyl group, strong reducing agents are required.[1] The most common and effective reagents for the reduction of amino acids are lithium aluminum hydride (LiAlH₄) and borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂).[2][3]

The general mechanism involves the addition of a hydride ion (H⁻) to the carbonyl carbon of the carboxylic acid. The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol.[4][5] It is generally not possible to isolate the aldehyde intermediate when using powerful reducing agents like LAH.[5][6]

  • Lithium Aluminum Hydride (LAH): A very powerful and non-selective reducing agent capable of reducing esters, carboxylic acids, and amides.[7][8] It reacts violently with protic solvents, including water, and thus requires anhydrous reaction conditions.[6]

  • Borane (BH₃): A more selective reducing agent that readily reduces carboxylic acids.[9] It is often preferred for its milder nature and better tolerance of certain functional groups compared to LAH.[3][10] Borane complexes with THF or dimethyl sulfide are commercially available and offer improved stability and handling.[11]

Comparative Data of Common Reducing Agents

The choice of reducing agent can impact reaction time, yield, and safety considerations. The following table summarizes the key characteristics of LAH and Borane complexes for the reduction of (L)-tert-leucine.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃·THF)
Reactivity Very High / Non-selective[7]High / More selective[3][10]
Typical Solvent Anhydrous Diethyl Ether, THF[6]Anhydrous Tetrahydrofuran (THF)[11]
Reaction Temp. Room Temperature[6]0 °C to Room Temperature[11]
Workup Careful quenching with H₂O and NaOH solution[2]Quenching with Methanol[11]
Advantages Fast and highly effective for amino acids[2]Milder, safer handling, good selectivity[3][12]
Disadvantages Highly flammable, reacts violently with water[13]THF complex can be unstable; toxicity concerns[11][12]
Reported Yields Generally high (70-90% for various amino acids)[2]Good to high yields reported[11]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All glassware must be thoroughly dried before use, as the reagents are water-sensitive.

Protocol 1: Reduction of (L)-tert-leucine using Lithium Aluminum Hydride (LAH)

This protocol is adapted from a general procedure for the reduction of amino acids.[2]

Materials and Reagents:

  • (L)-tert-leucine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Sodium Hydroxide (NaOH) aqueous solution

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (or Ethyl Acetate)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • LAH Suspension: Carefully add Lithium Aluminum Hydride (2.5 equivalents) to anhydrous THF (approx. 15 mL per gram of LAH) in the flask. Stir the resulting suspension.

  • Substrate Addition: In a separate flask, dissolve (L)-tert-leucine (1.0 equivalent) in anhydrous THF (approx. 10 mL per gram). Transfer this solution to the dropping funnel and add it dropwise to the stirred LAH suspension over 30-60 minutes. The addition is exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction flask to 0 °C in an ice bath. Quench the reaction by the slow, sequential, and dropwise addition of:

    • Water (X mL, where X is the mass of LAH in grams used).

    • 15% aqueous NaOH solution (X mL).

    • Water (3X mL).

    • Caution: Vigorous gas evolution (H₂) will occur. Add quench agents very slowly to control the reaction.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. A white, granular precipitate of aluminum salts will form. Filter the solid precipitate through a pad of Celite.

  • Extraction: Wash the filter cake thoroughly with several portions of diethyl ether or ethyl acetate. Combine the organic filtrates.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (L)-tert-leucinol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure (L)-tert-leucinol.[2]

Protocol 2: Reduction of (L)-tert-leucine using Borane-Tetrahydrofuran (BH₃·THF)

This protocol is based on a general procedure for borane reduction of carboxylic acids.[11]

Materials and Reagents:

  • (L)-tert-leucine

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add (L)-tert-leucine (1.0 equivalent) and anhydrous THF (approx. 20 mL per gram). Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Add the 1M solution of BH₃·THF (approx. 3.0 equivalents) dropwise to the stirred suspension over 1 hour.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[11]

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of methanol. Vigorous hydrogen evolution will be observed.[11]

  • Workup: Stir the mixture at room temperature for 2 hours. Pour the mixture into water and extract with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (L)-tert-leucinol by vacuum distillation or column chromatography.

Data Summary

The following data is based on typical results for amino acid reductions and the known properties of the starting material and product.

Parameter(L)-tert-leucine (Start)(L)-tert-leucinol (Product)Reference
Molecular Weight 131.17 g/mol 117.19 g/mol
Appearance White powderClear liquid or low-melting solid
Melting Point ≥300 °C30-34 °C
Optical Rotation [α]₂₀/D −9.5° (c=3 in H₂O)[α]₂₆/D +37° (c=1.5 in EtOH)
Typical Yield N/A70-85% (method dependent)[2]
Optical Purity >99% ee>99% ee (reduction is stereoretentive)[2]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the chemical transformation.

G Experimental Workflow for the Reduction of (L)-tert-leucine cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start (L)-tert-leucine add_reductant Add Reducing Agent (e.g., LAH or BH3) start->add_reductant reagents Anhydrous Solvent (THF) reagents->add_reductant setup Dry Glassware Inert Atmosphere setup->add_reductant react Stir / Reflux (4-12h) add_reductant->react quench Quench Reaction (H2O/NaOH or MeOH) react->quench filter_extract Filter / Extract quench->filter_extract dry Dry Organic Layer (Na2SO4) filter_extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product (L)-tert-leucinol purify->product

Caption: General experimental workflow for the synthesis of (L)-tert-leucinol.

Caption: Chemical pathway showing the reduction of a carboxylic acid to a primary alcohol.

References

Application of (R)-tert-leucinol in the Asymmetric Synthesis of α-Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

(R)-tert-leucinol serves as a crucial chiral auxiliary in the asymmetric synthesis of non-proteinogenic α-amino acids. Its bulky tert-butyl group provides excellent stereocontrol, leading to high diastereoselectivity in alkylation reactions. The primary application of this compound in the context of peptide synthesis is not its direct incorporation into the growing peptide chain on a solid support. Instead, it is employed in the solution-phase synthesis of enantiomerically pure α-amino acid building blocks. These custom-synthesized amino acids can then be appropriately protected (e.g., with an Fmoc group) and utilized in standard solid-phase peptide synthesis (SPPS) to introduce unique structural motifs into peptides, thereby modifying their biological activity, stability, and conformational properties.

The most prominent method for this application is the Schöllkopf bis-lactim ether method.[1][2] This strategy involves the condensation of this compound with a glycine derivative to form a chiral bis-lactim ether. Deprotonation of this intermediate generates a chiral enolate that undergoes highly diastereoselective alkylation. Subsequent hydrolysis cleaves the chiral auxiliary, which can be recovered, and yields the desired (R)-α-amino acid with high enantiomeric purity.[1]

This approach is particularly valuable for the synthesis of α-amino acids with novel side chains that are not commercially available, providing a powerful tool for drug discovery and the development of peptide-based therapeutics.

Experimental Protocols

This section provides a detailed two-part protocol. Part 1 describes the asymmetric synthesis of an (R)-α-amino acid using this compound as a chiral auxiliary via the Schöllkopf method. Part 2 outlines the subsequent Nα-Fmoc protection of the synthesized amino acid and its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Part 1: Asymmetric Synthesis of an (R)-α-Amino Acid

This protocol details the synthesis of a generic (R)-α-amino acid via diastereoselective alkylation of the bis-lactim ether derived from this compound and glycine.

Workflow for Asymmetric Amino Acid Synthesis:

cluster_0 Part 1: Asymmetric Synthesis of (R)-α-Amino Acid A Step 1: Formation of Diketopiperazine B Step 2: Formation of Bis-lactim Ether A->B O-methylation C Step 3: Diastereoselective Alkylation B->C Deprotonation & Alkylation D Step 4: Hydrolysis and Product Isolation C->D Acid Hydrolysis

Caption: Workflow for the asymmetric synthesis of an (R)-α-amino acid.

Step 1: Synthesis of cyclo(Gly-L-tert-Leu) (Diketopiperazine)

  • Reaction Setup: A solution of L-tert-leucinyl-glycine methyl ester (or a related dipeptide precursor) is prepared in a suitable solvent like methanol.

  • Cyclization: The solution is heated to reflux for several hours to facilitate cyclization into the diketopiperazine.

  • Isolation: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield cyclo(Gly-L-tert-Leu).

Step 2: Synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-tert-butylpyrazine (Bis-lactim Ether)

  • Reaction Setup: The diketopiperazine is suspended in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • O-methylation: Trimethyloxonium tetrafluoroborate (Meerwein's salt) is added portion-wise to the suspension at room temperature.

  • Reaction Monitoring: The reaction is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted. The organic layers are dried and concentrated. The crude product is purified by chromatography to afford the bis-lactim ether.

Step 3: Diastereoselective Alkylation

  • Reaction Setup: The bis-lactim ether is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • Deprotonation: A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the lithiated enolate.

  • Alkylation: The desired electrophile (e.g., an alkyl halide, R-X) is added to the enolate solution, and the reaction is stirred at low temperature for a specified time.

  • Quenching: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride.

Step 4: Hydrolysis and Isolation of the (R)-α-Amino Acid Methyl Ester

  • Hydrolysis: The alkylated bis-lactim ether is subjected to mild acidic hydrolysis (e.g., with dilute hydrochloric acid) to cleave the auxiliary and form the amino acid methyl ester.

  • Extraction and Separation: The aqueous solution is extracted to remove the chiral auxiliary. The aqueous layer containing the desired amino acid ester hydrochloride is then collected.

  • Isolation: The aqueous solution is concentrated to yield the crude (R)-α-amino acid methyl ester hydrochloride.

Quantitative Data for Asymmetric Synthesis (Representative)

StepProductTypical Yield (%)Diastereomeric/Enantiomeric Excess
1cyclo(Gly-L-tert-Leu)85-95N/A
2Bis-lactim Ether70-85>98% de
3Alkylated Bis-lactim Ether60-90>95% de
4(R)-α-Amino Acid Methyl Ester80-95 (from hydrolysis)>95% ee
Part 2: Fmoc Protection and Incorporation into a Peptide

This protocol describes the Nα-Fmoc protection of the newly synthesized (R)-α-amino acid and its subsequent use in Fmoc-based solid-phase peptide synthesis.

Workflow for Peptide Synthesis Incorporation:

cluster_1 Part 2: Incorporation into Peptide E Step 5: Nα-Fmoc Protection G Step 7: Amino Acid Coupling E->G F Step 6: SPPS Resin Swelling & Fmoc Deprotection F->G Coupling H Step 8: Iterative Synthesis G->H Repeat Cycles I Step 9: Cleavage and Deprotection H->I Final Step

Caption: Workflow for Fmoc protection and SPPS incorporation.

Step 5: Nα-Fmoc Protection of the Synthesized (R)-α-Amino Acid

  • Reaction Setup: The synthesized (R)-α-amino acid methyl ester hydrochloride is dissolved in a mixture of an organic solvent (e.g., dioxane or acetonitrile) and water.

  • Basification: A base, such as sodium bicarbonate or triethylamine, is added to neutralize the hydrochloride and adjust the pH.

  • Fmocylation: Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl is added to the solution, and the reaction is stirred at room temperature for several hours.

  • Workup and Purification: The reaction mixture is acidified, and the Fmoc-protected amino acid is extracted. The product is purified by column chromatography or recrystallization.[3][4]

Step 6: Solid-Phase Peptide Synthesis (SPPS) - Resin Preparation

  • Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) is placed in a reaction vessel and swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[5]

  • Fmoc Deprotection: The swollen resin is treated with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the linker or the previously coupled amino acid.[6] This is typically done in two steps: a short treatment followed by a longer one. The resin is then washed thoroughly with DMF.

Step 7: Coupling of the Fmoc-Protected (R)-α-Amino Acid

  • Activation: The Fmoc-protected (R)-α-amino acid is pre-activated in DMF using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5]

  • Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products. The coupling efficiency can be monitored using a qualitative test like the Kaiser test.[7]

Step 8: Iterative Synthesis

Steps 6 (Fmoc deprotection) and 7 (coupling) are repeated for each subsequent amino acid in the desired peptide sequence.

Step 9: Cleavage and Final Deprotection

  • Final Fmoc Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Resin Washing and Drying: The peptide-resin is washed with DMF, followed by a solvent like dichloromethane (DCM), and then dried under vacuum.

  • Cleavage: The dried peptide-resin is treated with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups simultaneously.[8]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for SPPS (Representative)

StepParameterTypical Value
5Fmoc Protection Yield80-95%
7Coupling Efficiency per Cycle>99%
9Overall Crude Peptide Yield10-30% (sequence dependent)
9Purity after HPLC>95-98%

Disclaimer: These protocols provide a general guideline. Specific reaction conditions, such as temperatures, times, and reagent equivalents, may need to be optimized for different substrates and scales. Always refer to relevant literature and perform small-scale trial reactions before scaling up. Handle all chemicals with appropriate safety precautions.

References

Application Notes and Protocols: (R)-Tert-leucinol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-leucinol, a chiral amino alcohol derived from the non-proteinogenic amino acid (R)-tert-leucine, is a valuable building block in asymmetric synthesis. Its sterically demanding tert-butyl group provides a high degree of stereochemical control in various chemical transformations, making it an excellent chiral auxiliary and a versatile starting material for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate: a protected chiral β-amino acid. β-amino acids are crucial components of numerous biologically active molecules, including antiviral and anticancer agents.

Core Application: Synthesis of N-Boc-(R)-3-amino-4,4-dimethylpentanoic Acid

This section details the synthesis of N-Boc-(R)-3-amino-4,4-dimethylpentanoic acid, a valuable chiral building block for the synthesis of various pharmaceutical agents. The synthetic strategy involves the oxidation of this compound to its corresponding aldehyde, followed by a Wittig reaction to introduce a two-carbon unit, and subsequent functional group manipulations.

Logical Workflow

The overall synthetic pathway from this compound to the target β-amino acid intermediate is depicted below.

G cluster_0 Synthesis of a Protected β-Amino Acid A This compound B N-Boc-(R)-tert-leucinol A->B Boc Anhydride, TEA, DCM C N-Boc-(R)-tert-leucinal (Garner's Aldehyde analog) B->C Dess-Martin Periodinane, DCM D N-Boc-(R)-alkene C->D Ph3P=CHCO2Et, Toluene E N-Boc-(R)-3-amino-4,4- dimethylpentanoic acid D->E 1. H2, Pd/C 2. LiOH, THF/H2O

Caption: Synthetic pathway from this compound to a protected β-amino acid.

Experimental Protocols

Synthesis of N-Boc-(R)-tert-leucinol

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Reactant Molar Ratio Typical Yield Purity (by NMR)
This compound1.095-99%>98%
Di-tert-butyl dicarbonate1.1
Triethylamine1.2
Synthesis of N-Boc-(R)-tert-leucinal

This protocol outlines the oxidation of N-Boc-(R)-tert-leucinol to the corresponding aldehyde using Dess-Martin periodinane.

Materials:

  • N-Boc-(R)-tert-leucinol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(R)-tert-leucinol (1.0 eq) in dry DCM.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification.

Reactant Molar Ratio Typical Yield Purity (by NMR)
N-Boc-(R)-tert-leucinol1.090-95% (crude)>90%
Dess-Martin periodinane1.5
Synthesis of Ethyl N-Boc-(R)-4-amino-5,5-dimethylhex-2-enoate

This protocol describes the chain extension of N-Boc-(R)-tert-leucinal via a Wittig reaction.

Materials:

  • N-Boc-(R)-tert-leucinal

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve crude N-Boc-(R)-tert-leucinal (1.0 eq) in dry toluene.

  • Add (carbethoxymethylene)triphenylphosphorane (1.2 eq).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Reactant Molar Ratio Typical Yield Diastereomeric Ratio
N-Boc-(R)-tert-leucinal1.080-85%E/Z > 10:1
(Carbethoxymethylene)triphenylphosphorane1.2
Synthesis of N-Boc-(R)-3-amino-4,4-dimethylpentanoic Acid

This protocol details the final steps of hydrogenation and saponification to yield the target β-amino acid.

Materials:

  • Ethyl N-Boc-(R)-4-amino-5,5-dimethylhex-2-enoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl N-Boc-(R)-4-amino-5,5-dimethylhex-2-enoate (1.0 eq) in methanol.

  • Add 10% Pd/C (5 mol %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Dissolve the resulting ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give the final product.

Reactant Molar Ratio Typical Yield Enantiomeric Excess
Ethyl N-Boc-(R)-4-amino-5,5-dimethylhex-2-enoate1.085-90% (over 2 steps)>99%
Palladium on carbon0.05
Lithium hydroxide2.0

Signaling Pathways and Logical Relationships

The stereochemical outcome of reactions involving this compound and its derivatives is governed by the steric hindrance imposed by the bulky tert-butyl group. This principle is fundamental to its application as a chiral auxiliary.

G cluster_1 Stereocontrol by Steric Hindrance A This compound Derivative (Chiral Auxiliary) C Transition State A->C B Prochiral Substrate B->C D Diastereomer 1 (Favored) C->D Lower Energy (Less Steric Hindrance) E Diastereomer 2 (Disfavored) C->E Higher Energy (More Steric Hindrance) F Chiral Product D->F Cleavage G Recovered Auxiliary D->G Cleavage

Caption: Principle of stereocontrol using a chiral auxiliary derived from this compound.

Conclusion

This compound is a highly effective and versatile chiral building block for the asymmetric synthesis of pharmaceutical intermediates. The protocols provided herein demonstrate a reliable pathway to valuable protected β-amino acids with excellent stereocontrol. The inherent steric properties of the tert-butyl group make this compound and its derivatives powerful tools in modern synthetic organic and medicinal chemistry.

Application Notes and Protocols for (R)-Tert-leucinol Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from (R)-tert-leucinol in asymmetric catalysis. These ligands, particularly the bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) classes, have demonstrated exceptional efficacy in a variety of enantioselective transformations, making them valuable tools in the synthesis of chiral molecules for pharmaceutical and academic research.

Introduction to this compound Derived Ligands

This compound is a readily available chiral amino alcohol that serves as a versatile building block for the synthesis of a wide range of chiral ligands. The bulky tert-butyl group provides a significant steric influence in the catalytic pocket, which is crucial for achieving high levels of stereocontrol in asymmetric reactions. The most prominent classes of ligands derived from this compound are the C₂-symmetric bis(oxazoline) (BOX) ligands and the pyridine-bis(oxazoline) (PyBox) ligands. These ligands, in combination with various metal precursors (e.g., copper, iron, zinc), form chiral catalysts that are highly effective in promoting a diverse array of asymmetric transformations.

Key Applications

Ligands derived from this compound have been successfully employed in a multitude of asymmetric catalytic reactions, including but not limited to:

  • Friedel-Crafts Alkylations: The reaction of indoles and other electron-rich aromatic compounds with electrophiles to generate chiral products.

  • Allylic Alkylations: The substitution of an allylic leaving group with a nucleophile, creating a new stereocenter.

  • Mukaiyama Aldol Reactions: The addition of silyl enol ethers to aldehydes to form chiral β-hydroxy carbonyl compounds.

  • Diels-Alder Reactions: The [4+2] cycloaddition of dienes and dienophiles to construct chiral six-membered rings.

  • Henry (Nitroaldol) Reactions: The addition of a nitroalkane to a carbonyl compound to produce chiral β-nitro alcohols.

Data Presentation

The following tables summarize the quantitative data for representative asymmetric catalytic reactions using this compound derived ligands.

Table 1: Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with β-Nitrostyrenes using a this compound derived BOX ligand.
EntryIndole Substrateβ-Nitrostyrene SubstrateYield (%)ee (%)
1Indoletrans-β-Nitrostyrene>9997
22-Methylindoletrans-β-Nitrostyrene9596
35-Methoxyindoletrans-β-Nitrostyrene>9995
4Indole4-Chloro-trans-β-nitrostyrene9896
5Indole4-Methyl-trans-β-nitrostyrene>9997
6Indole2-Chloro-trans-β-nitrostyrene9695

Data compiled from representative literature.[1]

Table 2: Copper-Catalyzed Asymmetric Allylic Alkylation of β-Keto Esters.
Entryβ-Keto Ester SubstrateAllylic Alcohol SubstrateYield (%)d.r.ee (major, %)
1Ethyl 2-oxocyclopentanecarboxylateCinnamyl alcohol8560:4092
2Ethyl 2-oxocyclohexanecarboxylateCinnamyl alcohol7055:4590
3Ethyl benzoylacetateCinnamyl alcohol9050:5088
4Ethyl 2-oxocyclopentanecarboxylate1-Phenylallyl alcohol8865:3595

Data is illustrative and based on similar systems reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of (4R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((R)-t-BuPyOx)

This protocol is adapted from a scalable synthesis of the (S)-enantiomer.[2][3]

Step 1: Amide Formation

  • To a 200 mL round-bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), dichloromethane (50 mL), and N-methylmorpholine (3.03 g, 30.0 mmol, 1.50 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add isobutyl chloroformate (3.14 g, 23.0 mmol, 1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (2.58 g, 22.0 mmol, 1.10 equiv) in dichloromethane (25 mL) and add N-methylmorpholine (2.43 g, 24.0 mmol, 1.20 equiv).

  • Transfer this solution dropwise over 1 hour to the cooled reaction mixture using a syringe pump.

  • Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (50 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide.

Step 2: Chlorination

  • In a 500 mL 3-neck round-bottom flask, charge the amide alcohol from the previous step (8.89 g, 40.0 mmol, 1.00 equiv) and toluene (140 mL).

  • Warm the solution to 60 °C.

  • In a separate flask, dilute thionyl chloride (9.25 g, 80.0 mmol, 2.00 equiv) with toluene (20 mL).

  • Add the thionyl chloride solution dropwise over 20 minutes to the vigorously stirring reaction mixture at 60 °C.

  • Stir the reaction at 60 °C for 4 hours.

  • Cool the mixture to room temperature, concentrate on a rotary evaporator, and dry under vacuum to give the amide chloride hydrochloride salt as a white powder. This is used in the next step without further purification.

Step 3: Cyclization

  • In a 500 mL 3-neck round-bottom flask, charge the amide chloride hydrochloride salt (10.26 g, 37.0 mmol, 1.00 equiv) and methanol (100 mL).

  • Cool the mixture to 0 °C and add a 25% solution of sodium methoxide in methanol until the pH is approximately 11-12.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water (100 mL) and dichloromethane (100 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield (4R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((R)-t-BuPyOx) as a white solid.

Protocol 2: Copper-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

This is a general protocol based on established procedures.[1]

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (3.6 mg, 0.01 mmol, 10 mol%) and the this compound derived bis(oxazoline) ligand (e.g., (4R,4'R)-2,2'-(propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)) (3.5 mg, 0.012 mmol, 12 mol%).

  • Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add indole (11.7 mg, 0.1 mmol, 1.0 equiv).

  • Add trans-β-nitrostyrene (16.4 mg, 0.11 mmol, 1.1 equiv).

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (2 mL).

  • Extract the mixture with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the chiral Friedel-Crafts adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product R_tert_leucinol This compound Amide_Formation Amide Formation R_tert_leucinol->Amide_Formation Picolinic_Acid Picolinic Acid Picolinic_Acid->Amide_Formation Chlorination Chlorination Amide_Formation->Chlorination Amide Alcohol Cyclization Cyclization Chlorination->Cyclization Amide Chloride R_tBuPyOx (R)-t-BuPyOx Ligand Cyclization->R_tBuPyOx

Caption: Workflow for the synthesis of (R)-t-BuPyOx ligand.

Catalysis_Workflow Start Start Catalyst_Formation In-situ Catalyst Formation (Cu(OTf)₂ + Ligand) Start->Catalyst_Formation Reaction_Setup Reaction Setup (Add Substrates) Catalyst_Formation->Reaction_Setup Reaction Asymmetric Catalysis (Stirring at controlled temperature) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC for ee%) Purification->Analysis Final_Product Enantioenriched Product Analysis->Final_Product

Caption: Experimental workflow for asymmetric catalysis.

Catalytic_Cycle Catalyst [Cu(II)-(R,R)-BOX]²⁺ Substrate_Coordination Substrate Coordination (e.g., Nitrostyrene) Catalyst->Substrate_Coordination + Nitrostyrene Nucleophilic_Attack Nucleophilic Attack (by Indole) Substrate_Coordination->Nucleophilic_Attack + Indole Product_Release Product Release Nucleophilic_Attack->Product_Release Product_Release->Catalyst - Product Product Chiral Product Product_Release->Product Indole Indole Indole->Nucleophilic_Attack Nitrostyrene Nitrostyrene Nitrostyrene->Substrate_Coordination

Caption: Simplified catalytic cycle for Friedel-Crafts alkylation.

References

Application Notes and Protocols: Enantioselective Synthesis of α-Amino Acids Using Tert-Leucine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of α-amino acids utilizing tert-leucine as a chiral auxiliary. The methodologies described are primarily based on the well-established Schöllkopf method, which allows for the highly diastereoselective alkylation of a glycine equivalent. This approach is instrumental in producing optically pure non-proteinogenic amino acids, which are critical components in medicinal chemistry and drug design due to their ability to confer enhanced stability and unique conformational constraints to peptides and other pharmaceuticals.[1]

Principle of the Method

The enantioselective synthesis of α-amino acids using a tert-leucine chiral auxiliary is a cornerstone of asymmetric synthesis. The core of this methodology, developed by Schöllkopf and colleagues, involves the use of a bis-lactim ether derived from the cyclization of a chiral α-amino acid, such as (R)- or (S)-tert-leucine, with glycine.[1][2][3] This heterocyclic intermediate serves as a chiral glycine enolate equivalent.

The key steps are:

  • Formation of the Bis-lactim Ether: (R)- or (S)-tert-leucine is condensed with glycine to form a 2,5-diketopiperazine. This is subsequently converted to the corresponding bis-lactim ether using a methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt).[1]

  • Asymmetric Alkylation: The bis-lactim ether is deprotonated at the prochiral α-carbon of the glycine unit using a strong base, typically n-butyllithium, to form a chiral enolate. This enolate is then reacted with an electrophile (e.g., an alkyl halide), which adds with high diastereoselectivity. The bulky tert-butyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, resulting in excellent stereocontrol (typically >95% d.e.).[1]

  • Hydrolysis and Product Isolation: The resulting alkylated bis-lactim ether is then hydrolyzed under acidic conditions to yield the desired optically pure α-amino acid and the recoverable chiral auxiliary.

This method is highly valued for its reliability and the high degree of stereochemical control it offers in the synthesis of a wide array of non-natural amino acids.

Experimental Workflow

The overall experimental workflow for the enantioselective synthesis of α-amino acids using a tert-leucine derived chiral auxiliary is depicted below.

Enantioselective_Synthesis_Workflow cluster_synthesis Synthesis of Chiral Auxiliary cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Hydrolysis and Isolation A Tert-Leucine + Glycine B Cyclization to 2,5-Diketopiperazine A->B Heat C Methylation (Meerwein's Salt) B->C D Bis-lactim Ether Formation C->D E Deprotonation (n-BuLi) D->E F Formation of Chiral Enolate E->F G Reaction with Electrophile (R-X) F->G H Alkylated Bis-lactim Ether G->H I Acidic Hydrolysis H->I J Separation I->J K Optically Pure α-Amino Acid J->K L Recovered Chiral Auxiliary J->L

Caption: Workflow for the enantioselective synthesis of α-amino acids.

Detailed Experimental Protocols

The following protocols are generalized procedures based on the Schöllkopf method for the enantioselective synthesis of (R)-α-amino acids using (R)-tert-leucine as the chiral auxiliary.

Protocol 1: Synthesis of (2R)-2,5-Dihydro-3,6-dimethoxy-2-tert-butylpyrazine

Materials:

  • (R)-tert-leucine

  • Glycine methyl ester hydrochloride

  • Sodium methoxide

  • Toluene

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Diketopiperazine Formation: A mixture of (R)-tert-leucine (1 equiv.) and glycine methyl ester hydrochloride (1 equiv.) is heated in a solution of sodium methoxide (2 equiv.) in methanol. The solvent is then evaporated, and the residue is suspended in toluene and heated at reflux for 2-3 hours with a Dean-Stark trap to remove water. The reaction mixture is cooled, and the precipitated cyclo-(R-tert-leucyl-glycyl) is collected by filtration.

  • Bis-lactim Ether Formation: The dried diketopiperazine (1 equiv.) is suspended in dry dichloromethane (DCM). Trimethyloxonium tetrafluoroborate (2.2 equiv.) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 12-16 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure (2R)-2,5-dihydro-3,6-dimethoxy-2-tert-butylpyrazine.

Protocol 2: Asymmetric Alkylation of the Bis-lactim Ether

Materials:

  • (2R)-2,5-Dihydro-3,6-dimethoxy-2-tert-butylpyrazine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reactions at low temperatures

Procedure:

  • Enolate Formation: The bis-lactim ether (1 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 equiv.) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.

  • Alkylation: The alkyl halide (1.1 equiv.) is added to the solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by the addition of a saturated ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, the alkylated bis-lactim ether, can be purified by column chromatography on silica gel. The diastereomeric excess (d.e.) can be determined at this stage using chiral HPLC or NMR spectroscopy.

Protocol 3: Hydrolysis to the α-Amino Acid

Materials:

  • Alkylated bis-lactim ether

  • Hydrochloric acid (e.g., 0.1 M to 1 M)

  • Diethyl ether

  • Ion-exchange chromatography resin (e.g., Dowex 50)

  • Ammonium hydroxide solution

  • Standard glassware for hydrolysis and purification

Procedure:

  • Hydrolysis: The purified alkylated bis-lactim ether is dissolved in dilute hydrochloric acid and stirred at room temperature for 24-48 hours. The progress of the hydrolysis is monitored by TLC.

  • Separation of Chiral Auxiliary: The reaction mixture is washed with diethyl ether to remove the chiral auxiliary ((R)-tert-leucine methyl ester). The aqueous layer containing the desired amino acid hydrochloride is retained.

  • Isolation of the Amino Acid: The aqueous solution is passed through an ion-exchange column (Dowex 50, H+ form). The column is washed with water and then the amino acid is eluted with a dilute ammonium hydroxide solution.

  • Final Product: The fractions containing the amino acid are collected and concentrated under reduced pressure to yield the pure, optically active α-amino acid. The enantiomeric excess (e.e.) can be determined by conversion to a suitable derivative and analysis by chiral HPLC or GC.

Data Presentation

The enantioselective synthesis of α-amino acids using tert-leucine derivatives consistently produces products with high stereochemical purity. The following table summarizes typical quantitative data obtained from the alkylation step.

Electrophile (R-X)Product (α-Amino Acid)Diastereomeric Excess (d.e.) (%)
Methyl Iodide(R)-Alanine>95
Ethyl Iodide(R)-2-Aminobutanoic acid>95
Benzyl Bromide(R)-Phenylalanine>95
Propyl Iodide(R)-Norvaline>95
Isopropyl Iodide(R)-Valine>95

Note: The diastereomeric excess (d.e.) of the alkylated intermediate directly corresponds to the enantiomeric excess (e.e.) of the final amino acid product.[1]

Concluding Remarks

The use of tert-leucine as a chiral auxiliary in the Schöllkopf method provides a robust and highly efficient strategy for the asymmetric synthesis of a diverse range of α-amino acids. The protocols outlined above offer a reliable foundation for researchers in academia and industry to access enantiomerically pure amino acids for various applications, from peptide synthesis to the development of novel therapeutics. The high diastereoselectivity, operational simplicity, and the ability to recover the chiral auxiliary make this an attractive and practical approach.

References

Application Notes and Protocols for the Scalable Synthesis of (R)-Tert-leucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of (R)-tert-leucinol, a critical chiral building block in the pharmaceutical industry. The following sections outline both traditional chemical and modern biocatalytic approaches, offering a comparative analysis to inform methodology selection for industrial applications.

Introduction

This compound [(R)-2-Amino-3,3-dimethyl-1-butanol] is a valuable chiral intermediate used in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its bulky tert-butyl group provides significant steric hindrance, which is leveraged to control stereochemistry in subsequent reactions. The production of enantiomerically pure this compound is therefore of paramount importance. This guide explores scalable methods for its synthesis, focusing on practical application in an industrial setting.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for industrial-scale production depends on a variety of factors including cost, yield, enantiomeric purity, safety, and environmental impact. Below is a comparison of the primary methods for synthesizing this compound.

Table 1: Quantitative Comparison of Synthesis Methods
ParameterChemical Synthesis (Borohydride Reduction)Biocatalytic Synthesis (Enzymatic Reduction)
Starting Material (R)-tert-leucine(R)-tert-leucine or corresponding keto-acid
Key Reagents Sodium borohydride, Iodine, THFAlcohol Dehydrogenase (ADH), NAD(P)H, Cofactor regeneration system
Typical Yield ~90%[1]Up to 97.2% (for similar chiral alcohols)[2]
Enantiomeric Excess (e.e.) >99% (dependent on starting material)>99.9% (for similar chiral alcohols)[2]
Reaction Conditions 0°C to reflux (65°C)[1]Mild: Ambient temperature and pressure, aqueous media
Environmental Impact Use of hazardous reagents and organic solventsGreen chemistry principles, biodegradable catalysts[3]
Scalability Established for large-scale productionHighly scalable, demonstrated at >200 kg scale for similar products[2]

Method 1: Chemical Synthesis via Reduction of (R)-tert-leucine

This method relies on the reduction of the carboxylic acid functionality of the readily available amino acid, (R)-tert-leucine. The use of a sodium borohydride-iodine system is a common and effective approach.

Logical Workflow for Chemical Synthesis

A (R)-tert-leucine B Reduction with NaBH4/I2 in THF A->B C Work-up and Extraction B->C D Purification C->D E This compound D->E

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol

Materials:

  • (R)-tert-leucine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% Potassium Hydroxide (KOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium borohydride (4.0 eq.) and anhydrous THF.

  • Addition of (R)-tert-leucine: Add (R)-tert-leucine (1.0 eq.) to the stirred suspension.

  • Initiation of Reduction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of iodine (1.0 eq.) in anhydrous THF via the dropping funnel. Control the addition rate to maintain the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 18 hours. Monitor the reaction for the cessation of gas evolution.

  • Quenching: Cool the reaction mixture to room temperature and slowly add methanol to quench the excess borohydride until the mixture becomes clear.

  • Work-up: Remove the THF under reduced pressure. To the resulting paste, add a 20% aqueous KOH solution and stir at room temperature for 4 hours.

  • Extraction: Extract the aqueous phase three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield this compound as a white solid or colorless liquid.[1][4]

Method 2: Biocatalytic Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amino alcohols.[2] This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of a suitable precursor. For the synthesis of this compound, this would typically involve the reduction of the corresponding amino aldehyde or a protected version thereof. A key requirement for this process is the regeneration of the nicotinamide cofactor (NADH or NADPH).

Signaling Pathway for Biocatalytic Reduction

sub (R)-tert-leucinal adh Alcohol Dehydrogenase (ADH) sub->adh prod This compound adh->prod nadp NADP+ adh->nadp nadph NADPH nadph->adh H- regen Cofactor Regeneration System (e.g., GDH/Glucose) nadp->regen regen->nadph

Caption: Biocatalytic reduction pathway with cofactor regeneration.

Experimental Protocol (Representative)

This protocol describes a general procedure using a commercially available alcohol dehydrogenase with a glucose dehydrogenase (GDH) system for NADPH regeneration. The specific ADH and conditions may require screening and optimization for the (R)-tert-leucinal substrate.

Materials:

  • (R)-tert-leucinal (or a suitable precursor)

  • Alcohol Dehydrogenase (ADH) selective for the desired transformation

  • Glucose Dehydrogenase (GDH)

  • NADP⁺

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer.

  • Addition of Reagents: To the buffer, add D-glucose (e.g., 1.5 eq.), NADP⁺ (catalytic amount, e.g., 0.1 mol%), and the substrate, (R)-tert-leucinal (1.0 eq.).

  • Enzyme Addition: Add the Glucose Dehydrogenase (GDH) and the selected Alcohol Dehydrogenase (ADH) to the reaction mixture. The optimal enzyme loading should be determined experimentally.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C). Monitor the progress of the reaction by HPLC or GC by measuring the disappearance of the substrate and the appearance of the this compound product.

  • Work-up: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent, such as ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer multiple times with the same solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Conclusion

Both chemical and biocatalytic methods provide viable and scalable routes to high-purity this compound. The chemical reduction of (R)-tert-leucine is a well-established and high-yielding process. However, for industrial applications where green chemistry, safety, and high enantioselectivity are paramount, the biocatalytic approach presents a compelling alternative. The choice of method will ultimately depend on the specific economic, regulatory, and environmental goals of the manufacturing process. The protocols provided herein serve as a foundation for the development and optimization of a scalable synthesis of this compound for industrial applications.

References

Application Notes and Protocols: Preparation and Use of Chiral Oxazolines from (R)-Tert-leucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral oxazolines are a pivotal class of ligands in asymmetric catalysis, renowned for their ability to induce high levels of stereoselectivity in a wide array of chemical transformations. Among the various precursors for these ligands, (R)-tert-leucinol is a highly valued chiral building block due to the steric bulk of its tert-butyl group, which effectively shields one face of the metal center in the corresponding catalyst complex. This steric hindrance plays a crucial role in directing the approach of substrates, leading to excellent enantioselectivities.

This document provides detailed protocols for the synthesis of a key bis(oxazoline) ligand, 2,2'-methylenebis((4R)-4-tert-butyl-2-oxazoline), commonly known as (R,R)-t-Bu-BOX, from this compound. Furthermore, it outlines its application in two powerful C-C bond-forming reactions: the enantioselective Diels-Alder and Henry reactions.

Synthesis of (R,R)-t-Bu-BOX Ligand

The synthesis of bis(oxazoline) ligands can be efficiently achieved through the condensation of a chiral amino alcohol with a dinitrile or a diacid derivative. A widely adopted and effective method involves the reaction of this compound with malononitrile, often catalyzed by a Lewis acid such as zinc triflate, to afford the desired bis(oxazoline) ligand in high yield.

Experimental Protocol: Synthesis of 2,2'-Methylenebis((4R)-4-tert-butyl-2-oxazoline)

This one-pot procedure details the synthesis of the (R,R)-t-Bu-BOX ligand from this compound and malononitrile using zinc triflate as a catalyst.

Materials:

  • This compound

  • Malononitrile

  • Zinc triflate (Zn(OTf)₂)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (2.0 equivalents) in toluene, add malononitrile (1.0 equivalent).

  • Add a catalytic amount of zinc triflate (e.g., 10 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,2'-methylenebis((4R)-4-tert-butyl-2-oxazoline) as a white solid.

Data Presentation: Synthesis of (R,R)-t-Bu-BOX
Starting MaterialReagentsCatalystSolventTime (h)Yield (%)
This compoundMalononitrileZn(OTf)₂Toluene24-48>90

Application in Asymmetric Catalysis

The (R,R)-t-Bu-BOX ligand, in combination with various metal salts, forms highly effective chiral Lewis acid catalysts for a range of asymmetric reactions. The bulky tert-butyl groups create a well-defined chiral pocket around the metal center, enabling precise stereochemical control.

Enantioselective Diels-Alder Reaction

The copper(II)-catalyzed Diels-Alder reaction is a cornerstone of asymmetric synthesis for the construction of chiral six-membered rings. The --INVALID-LINK--₂ complex is a highly effective catalyst for this transformation.

This protocol describes the reaction between an N-acryloyloxazolidinone and cyclopentadiene.

Materials:

  • (R,R)-t-Bu-BOX ligand

  • Copper(II) triflate (Cu(OTf)₂)

  • N-acryloyloxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer

  • Syringes for transfer of reagents

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R,R)-t-Bu-BOX ligand (10 mol%) and Cu(OTf)₂ (10 mol%) in anhydrous dichloromethane. Stir the solution at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the N-acryloyloxazolidinone (1.0 equivalent) to the catalyst solution.

  • Slowly add freshly cracked cyclopentadiene (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at the chosen temperature until complete conversion of the dienophile is observed by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DienophileDieneCatalyst Loading (mol%)Temp (°C)Yield (%)endo:exoee (%) (endo)
N-AcryloyloxazolidinoneCyclopentadiene10095>99:1>98
N-CrotonoyloxazolidinoneCyclopentadiene10092>99:197
Enantioselective Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a valuable method for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in organic synthesis. Copper(II) acetate in complex with (R,R)-t-Bu-BOX has been shown to be an effective catalyst for this transformation.[1]

This protocol details the reaction between an aldehyde and nitromethane.

Materials:

  • (R,R)-t-Bu-BOX ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Nitromethane

  • Ethanol (EtOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve Cu(OAc)₂·H₂O (5 mol%) and the (R,R)-t-Bu-BOX ligand (5.5 mol%) in ethanol. Stir the mixture at room temperature for 1 hour.

  • Add the aldehyde (1.0 equivalent) to the catalyst solution.

  • Add nitromethane (5.0-10.0 equivalents) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 0 °C or room temperature) for the required time (typically 24-72 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral β-nitro alcohol.

AldehydeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
Benzaldehyde50488592
Isobutyraldehyde50727890
Cyclohexanecarboxaldehyde50728193

Workflow and Logic Diagrams

The following diagrams illustrate the overall workflow for the synthesis of the chiral ligand and its application in asymmetric catalysis, as well as the logical relationship in the catalytic cycle.

Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis R_tert_leucinol This compound Reaction Condensation Reaction (Zn(OTf)2, Toluene, Reflux) R_tert_leucinol->Reaction Malononitrile Malononitrile Malononitrile->Reaction Purification Column Chromatography Reaction->Purification tBu_BOX (R,R)-t-Bu-BOX Ligand Purification->tBu_BOX Catalyst_Formation Catalyst Formation tBu_BOX->Catalyst_Formation Metal_Salt Metal Salt (e.g., Cu(OTf)2, Cu(OAc)2) Metal_Salt->Catalyst_Formation Chiral_Catalyst Chiral Catalyst [M-((R,R)-t-Bu-BOX)] Catalyst_Formation->Chiral_Catalyst Asymmetric_Reaction Asymmetric Reaction Chiral_Catalyst->Asymmetric_Reaction Substrates Substrates (e.g., Dienophile + Diene) Substrates->Asymmetric_Reaction Chiral_Product Enantioenriched Product Asymmetric_Reaction->Chiral_Product

Caption: Workflow for the synthesis of (R,R)-t-Bu-BOX and its use in asymmetric catalysis.

Catalytic_Cycle Catalyst [Cu((R,R)-t-Bu-BOX)]2+ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination Catalyst_Substrate_Complex Chiral Catalyst-Substrate Complex Substrate_Coordination->Catalyst_Substrate_Complex Reaction_Step Diastereoselective Reaction Catalyst_Substrate_Complex->Reaction_Step Catalyst_Product_Complex Catalyst-Product Complex Reaction_Step->Catalyst_Product_Complex Product_Release Product Release Catalyst_Product_Complex->Product_Release Product_Release->Catalyst Catalyst Regeneration Product Chiral Product Product_Release->Product Substrate Substrate(s) Substrate->Substrate_Coordination

Caption: Generalized catalytic cycle for a (R,R)-t-Bu-BOX-metal catalyzed asymmetric reaction.

References

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic amino acids are conformationally constrained analogues of their acyclic counterparts and are invaluable building blocks in medicinal chemistry and drug discovery. Their rigid structures allow for the synthesis of peptides and peptidomimetics with well-defined secondary structures, enhanced metabolic stability, and improved receptor selectivity. The development of catalytic asymmetric methods for their synthesis is of paramount importance as it allows for the efficient and enantioselective production of these chiral molecules. This document provides detailed application notes and protocols for three major catalytic asymmetric strategies for the synthesis of cyclic amino acids: Phase-Transfer Catalysis, Rhodium-Catalyzed Asymmetric Hydrogenation, and Catalytic Asymmetric Cyclopropanation.

I. Phase-Transfer Catalytic Asymmetric Alkylation for the Synthesis of Piperidine and Azepane Scaffolds

Phase-transfer catalysis (PTC) is a powerful and operationally simple method for the synthesis of chiral cyclic amino acids. This technique typically involves the alkylation of a glycine-derived Schiff base with a dihaloalkane in a biphasic system, using a chiral quaternary ammonium salt as the phase-transfer catalyst. The catalyst transports the enolate from the aqueous or solid phase to the organic phase where the alkylation occurs, and the chiral environment of the catalyst induces enantioselectivity.

Data Presentation: Asymmetric Alkylation of Glycine Imines
EntryRing SizeCatalyst (mol%)Alkylating AgentYield (%)ee (%)Reference
16 (Piperidine)(S)-1 (10)1-bromo-4-chlorobutane7592
26 (Piperidine)(R)-1 (10)1-bromo-4-chlorobutane7290 (R)
37 (Azepane)(S)-1 (10)1-bromo-5-chloropentane6888
45 (Pyrrolidine)Cinchonidinium salt (10)1,3-dibromopropane8594
56 (Piperidine)Cinchonidinium salt (1)1,4-dibromobutane9691

Catalyst 1: N-(9-anthracenylmethyl)-O(9)-allylcinchonidium bromide

Experimental Protocol: Asymmetric Synthesis of a Piperidine Amino Acid Derivative

This protocol is adapted from the work of O'Donnell and coworkers, a pioneering method in the field.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 1-Bromo-4-chlorobutane

  • (S)-N-(9-Anthracenylmethyl)-O(9)-allylcinchonidium bromide (chiral phase-transfer catalyst)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 1.0 equiv) and the chiral phase-transfer catalyst (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add toluene (10 mL) to the flask. Stir the mixture at room temperature under an argon atmosphere until all solids are dissolved. Cool the solution to 0 °C using an ice bath.

  • Base and Alkylating Agent Addition: Add 50% aqueous KOH solution (5.0 mL) dropwise to the stirred solution. Then, add 1-bromo-4-chlorobutane (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, add diethyl ether (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired piperidine derivative.

  • Deprotection: The resulting cyclic product can be deprotected by acidic hydrolysis (e.g., 1 M HCl) to yield the free amino acid.

Logical Workflow for Phase-Transfer Catalysis

ptc_workflow cluster_aqueous Aqueous Phase (KOH) cluster_organic Organic Phase (Toluene) Enolate Glycine Enolate Cat_Q_plus_Enolate_org [Q+Enolate-]* Enolate->Cat_Q_plus_Enolate_org Phase Transfer OH_minus OH- Cat_Q_plus_X_minus_aq Q+X- Schiff_Base Glycine Schiff Base Schiff_Base->Enolate Deprotonation Alkylating_Agent Dihaloalkane Product Cyclized Product Alkylating_Agent->Product Product->Product Cat_Q_plus_Enolate_org->Product Alkylation

Caption: Workflow of Phase-Transfer Catalytic Alkylation.

II. Rhodium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides

Rhodium-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral amines and their derivatives. For the synthesis of cyclic amino acids, this method is applied to the hydrogenation of cyclic enamides, which are readily prepared from the corresponding cyclic ketones. Chiral phosphine ligands are crucial for achieving high enantioselectivity.

Data Presentation: Asymmetric Hydrogenation of Cyclic Enamides
EntrySubstrateCatalyst PrecursorLigandH₂ Pressure (atm)Yield (%)ee (%)Reference
1N-acetyl-1,2,3,4-tetrahydronaphthyl-2-amine[Rh(COD)₂]BF₄(S,S)-Et-DuPhos10>9998
2N-acetyl-1,2,3,4-tetrahydroisoquinolin-3-amine[Rh(COD)₂]BF₄(R,R)-Me-BPE10>9996
3Methyl 2-acetamido-1-cyclopentene-1-carboxylate[Rh(COD)₂]OTf(R)-BINAP509599
4N-(3,4-dihydronaphthalen-2-yl)acetamide[Ir(COD)Cl]₂(S,R)-MaxPHOX3>9999
5Tetrasubstituted Cyclic Enamine[Rh(cod)₂]OTf(2S,4S)-ptbp-skewphos10>99>95
Experimental Protocol: Asymmetric Hydrogenation of a Cyclic Enamide

This protocol is a general procedure based on established methods for Rh-catalyzed hydrogenations.

Materials:

  • Cyclic enamide substrate (e.g., N-acetyl-1,2,3,4-tetrahydronaphthyl-2-amine)

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation vessel

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (R)-Tert-leucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (R)-tert-leucinol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the popular and effective Corey-Bakshi-Shibata (CBS) reduction method.

General Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Synthesis cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization Strategies Low_Yield Low Yield Check_Purity Check Reagent and Solvent Purity Low_Yield->Check_Purity Low_ee Low Enantiomeric Excess (ee) Low_ee->Check_Purity Incomplete_Reaction Incomplete Reaction Verify_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Incomplete_Reaction->Verify_Conditions Side_Products Formation of Side Products Analyze_Crude Analyze Crude Product (NMR, HPLC, TLC) Side_Products->Analyze_Crude Optimize_Catalyst Catalyst Loading/Type Check_Purity->Optimize_Catalyst Optimize_Temperature Temperature Control Check_Purity->Optimize_Temperature Optimize_Reducing_Agent Reducing Agent Stoichiometry/Type Verify_Conditions->Optimize_Reducing_Agent Optimize_Solvent Solvent Polarity/Type Analyze_Crude->Optimize_Solvent Optimize_Workup Work-up/Purification Procedure Analyze_Crude->Optimize_Workup

Caption: A general workflow for troubleshooting common issues in the synthesis of this compound.

Issue Potential Cause Troubleshooting & Optimization Steps
Low Yield 1. Degradation of Reagents: Borane solutions (BH₃•THF or BH₃•SMe₂) can degrade over time. The N-Boc-L-tert-leucinal precursor may be unstable. 2. Improper Reaction Conditions: Incorrect temperature, reaction time, or inefficient stirring. 3. Suboptimal Work-up: Product loss during extraction or purification.1. Use freshly opened or titrated borane solutions. Ensure the precursor aldehyde is pure and handled appropriately. 2. Strictly control the reaction temperature, as higher temperatures can lead to side reactions. Ensure adequate stirring for a homogeneous reaction mixture. Monitor reaction progress by TLC or HPLC to determine the optimal reaction time. 3. Optimize the pH for extraction and use appropriate solvents. Consider alternative purification methods like crystallization or column chromatography with a different stationary/mobile phase.
Low Enantiomeric Excess (ee) 1. Moisture in the Reaction: Water can react with borane and the CBS catalyst, leading to a non-enantioselective reduction.[1][2] 2. Aged or Impure CBS Catalyst: The chiral catalyst may have degraded.[3] 3. Incorrect Temperature: Enantioselectivity is often highly temperature-dependent.[1] 4. Non-Catalytic Reduction: The background reaction between the borane and the ketone can be non-selective.1. Ensure all glassware is flame-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] 2. Use a freshly prepared or purchased catalyst. Consider generating the catalyst in situ.[4] 3. Optimize the reaction temperature. Lower temperatures generally improve enantioselectivity.[1] A systematic study of the temperature profile is recommended. 4. Ensure slow addition of the borane reagent to the mixture of the substrate and catalyst to favor the catalyzed pathway.
Incomplete Reaction 1. Insufficient Reducing Agent: The stoichiometry of the borane reagent may be too low. 2. Low Reaction Temperature: The reaction rate may be too slow at the chosen temperature. 3. Catalyst Deactivation: The CBS catalyst may have been deactivated by impurities.1. Increase the equivalents of the borane reagent incrementally. 2. While lower temperatures are better for enantioselectivity, a balance must be struck. If the reaction is too slow, a slightly higher temperature or longer reaction time may be necessary. Monitor the reaction closely. 3. Ensure all reagents and solvents are of high purity.
Formation of Side Products 1. Over-reduction: If the starting material is an N-protected amino acid, the carboxylic acid can be reduced to the alcohol, which might undergo further reactions. 2. Racemization: Base- or acid-catalyzed racemization of the product or starting material can occur during work-up.[5] 3. Reaction with Protecting Group: The Boc group can be labile under certain conditions.1. Carefully control the stoichiometry of the reducing agent and the reaction time. 2. Maintain a neutral pH during work-up and purification. Avoid prolonged exposure to strong acids or bases. 3. Use mild work-up conditions to avoid cleavage of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high enantiopurity?

A1: The most common and effective method is the asymmetric reduction of a corresponding prochiral ketone, typically N-Boc-2-amino-3,3-dimethyl-1-oxobutane, using the Corey-Bakshi-Shibata (CBS) reduction.[1][2][6][7] This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone, yielding the desired (R)-alcohol with high enantiomeric excess (ee).[7]

Q2: How can I prepare the N-Boc-protected amino ketone precursor?

A2: The precursor, N-Boc-L-tert-leucinal, can be synthesized from N-Boc-L-tert-leucine. A common route involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a mild oxidation to the aldehyde. Alternatively, direct conversion of the N-Boc amino acid to the aldehyde can be achieved using specific reagents.

Q3: What are the critical parameters to control for achieving high enantioselectivity in the CBS reduction?

A3: The most critical parameters are:

  • Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess.[1][2]

  • Temperature: Lower temperatures, often between -78 °C to 0 °C, generally lead to higher enantioselectivity.[1]

  • Purity of Reagents: The purity of the borane source and the CBS catalyst is crucial for reproducibility and high ee.[3]

  • Rate of Addition: Slow addition of the borane solution to a mixture of the ketone and catalyst is recommended to minimize the uncatalyzed, non-selective reduction.

Q4: Which CBS catalyst is recommended for the synthesis of this compound?

A4: For the synthesis of the (R)-enantiomer, the (S)-CBS catalyst is typically used. The most common one is the (S)-2-Methyl-CBS-oxazaborolidine. The stereochemical outcome of the CBS reduction is generally predictable.[6]

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions include the formation of the undesired (S)-enantiomer due to a non-selective background reaction, and the formation of byproducts from the decomposition of the starting material or product, especially under harsh work-up conditions. If starting from an N-protected amino acid, over-reduction to the diol can occur.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-tert-leucine

This protocol describes the protection of the amino group of L-tert-leucine using di-tert-butyl dicarbonate (Boc₂O).

  • Step 1: Suspend L-tert-leucine (1 equivalent) in a suitable solvent such as methanol.[8]

  • Step 2: Cool the suspension to 0 °C in an ice bath.

  • Step 3: Add triethylamine (2 equivalents) to the suspension.[8]

  • Step 4: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in methanol, maintaining the temperature between 0 and 5 °C.[8]

  • Step 5: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Step 6: Remove the solvent under reduced pressure.

  • Step 7: Dissolve the residue in ethyl acetate and wash with a 10% aqueous citric acid solution.

  • Step 8: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain N-Boc-L-tert-leucine.[8]

Protocol 2: Asymmetric Synthesis of this compound via CBS Reduction

This protocol is a general procedure for the CBS reduction of N-Boc-L-tert-leucinal. Optimization of specific conditions is recommended.

  • Step 1: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Step 2: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Step 3: Add a solution of N-Boc-L-tert-leucinal (1 equivalent) in anhydrous THF to the catalyst solution.

  • Step 4: Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 1.5 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes.

  • Step 5: Stir the reaction at the same temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Step 6: Quench the reaction by the slow addition of methanol at the reaction temperature.

  • Step 7: Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Step 8: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 9: Purify the crude product by column chromatography on silica gel to afford (R)-N-Boc-tert-leucinol. The Boc group can be subsequently removed under acidic conditions to yield this compound.

Data Presentation

Table 1: Optimization of CBS Reduction Conditions (Illustrative)

Entry Catalyst Reducing Agent Solvent Temperature (°C) Yield (%) ee (%)
1(S)-Me-CBSBH₃•THFTHF25HighModerate
2(S)-Me-CBSBH₃•THFTHF0HighHigh
3(S)-Me-CBSBH₃•THFTHF-78ModerateVery High
4(S)-Bu-CBSBH₃•THFToluene0HighHigh
5(S)-Me-CBSCatecholboraneTHF-78ModerateVery High

Note: This table is illustrative and intended to guide optimization. Actual results may vary.

Mandatory Visualization

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

CBS_Reduction_Mechanism Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction cluster_0 Step 1: Catalyst-Borane Complex Formation cluster_1 Step 2: Ketone Coordination cluster_2 Step 3: Hydride Transfer cluster_3 Step 4: Product Release and Catalyst Regeneration Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-BH₃ Complex Catalyst->Complex Coordination Borane BH₃ Borane->Complex Transition_State_Assembly Transition State Assembly Complex->Transition_State_Assembly Coordination to Ketone Ketone Prochiral Ketone (N-Boc-L-tert-leucinal) Ketone->Transition_State_Assembly Product_Complex Product-Borane Complex Transition_State_Assembly->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Chiral_Alcohol This compound Derivative Product_Complex->Chiral_Alcohol Work-up

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction for the synthesis of chiral alcohols.

References

Technical Support Center: Enhancing Enantioselectivity with (R)-tert-Leucinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis using (R)-tert-leucinol derivatives. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments, optimize reaction conditions, and achieve high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in asymmetric synthesis?

This compound is a chiral amino alcohol. In asymmetric synthesis, it and its derivatives are primarily used as chiral auxiliaries or as precursors for chiral ligands and catalysts. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The bulky tert-butyl group of this compound provides significant steric hindrance, which effectively shields one face of the reactive center, leading to high diastereoselectivity or enantioselectivity in many reactions. After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse.

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common causes?

Low enantiomeric excess can stem from several factors. The most common issues include the purity of reagents and catalyst, reaction conditions, and the analytical method itself. A systematic approach is crucial for diagnosing the problem. Key areas to investigate are the quality of the this compound derivative, the solvent, temperature, and the potential for trace impurities acting as inhibitors.

Q3: Can the structure of my substrate affect the enantioselectivity?

Absolutely. The steric and electronic properties of the substrate play a critical role in the "fit" between the substrate and the chiral catalyst or auxiliary. A substrate with a significantly different structure from what is reported in the literature may not interact optimally with the chiral environment created by the this compound derivative, resulting in poor stereochemical control.

Troubleshooting Guide: Low or Inconsistent Enantioselectivity

If you are experiencing lower-than-expected or variable enantiomeric excess (ee), follow this systematic troubleshooting guide.

Step 1: Validate Your Analytical Method

Before optimizing reaction parameters, it is critical to confirm that your method for measuring ee (e.g., chiral HPLC or GC) is accurate and reproducible.

  • Q: How can I be sure my ee measurement is correct?

    • A: Ensure you have a good baseline separation of enantiomers (Resolution > 1.5). Analyze a racemic sample to confirm the 50:50 ratio and peak identification. If possible, test a sample with a known ee to verify the accuracy of your method.

Step 2: Scrutinize Reagents and Catalyst

The purity of all components is paramount for achieving high enantioselectivity.

  • Q: My ee is still low after validating my analytical method. What should I check next?

    • A:

      • Chiral Auxiliary Purity: Verify the enantiomeric purity of the this compound derivative itself. An auxiliary with low ee will inherently lead to a product with low ee.

      • Substrate Purity: Trace impurities in the starting material can sometimes act as catalysts or inhibitors for undesired reaction pathways.

      • Reagent/Solvent Quality: Use high-purity, anhydrous solvents. The presence of water or other impurities can deactivate the catalyst or alter the reaction's transition state, leading to poor selectivity. For moisture-sensitive reactions, ensure a strictly inert atmosphere (e.g., Argon or Nitrogen).

Step 3: Evaluate and Optimize Reaction Conditions

The interplay between solvent, temperature, and concentration is often the key to high enantioselectivity.

  • Q: My reagents are pure, but my selectivity is still not optimal. What parameters can I adjust?

    • A:

      • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the desired product. Perform a temperature screening study (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum.

      • Solvent: The solvent can have a profound effect on the geometry of the transition state and thus on selectivity. Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Non-polar solvents often favor higher selectivity in reactions involving chiral auxiliaries.

      • Concentration: The concentration of reactants can influence reaction rates and, in some cases, selectivity. Investigate the effect of running the reaction at different concentrations.

      • Order of Addition: The order in which reagents are added can be critical, especially for in-situ catalyst preparations. Maintain a consistent and logical addition protocol.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity.

G start Low / Inconsistent Enantioselectivity Observed step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst Purity step1->step2 Method OK sub1_1 Check Resolution > 1.5 step1->sub1_1 sub1_2 Analyze Racemic Standard step1->sub1_2 step3 Step 3: Evaluate & Optimize Reaction Conditions step2->step3 Reagents Pure sub2_1 Verify Auxiliary Purity (ee) step2->sub2_1 sub2_2 Check Substrate Purity step2->sub2_2 sub2_3 Use Anhydrous Solvents step2->sub2_3 end_node High Enantioselectivity Achieved step3->end_node Optimized sub3_1 Optimize Temperature step3->sub3_1 sub3_2 Screen Solvents step3->sub3_2 sub3_3 Vary Concentration step3->sub3_3

Caption: A systematic workflow for diagnosing and resolving issues of low enantioselectivity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical, yet representative, data from an optimization study for an asymmetric alkylation using an this compound-derived chiral auxiliary.

Table 1: Effect of Solvent on Enantioselectivity

EntrySolvent (Anhydrous)Temperature (°C)Yield (%)Diastereomeric Excess (de, %)
1Toluene-788595
2Dichloromethane-789088
3Diethyl Ether-787582
4THF-787865

Reaction Conditions: Substrate (1.0 mmol), n-BuLi (1.1 mmol), Electrophile (1.2 mmol), Solvent (10 mL), 2h.

Table 2: Effect of Temperature on Enantioselectivity

EntrySolventTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
1Toluene09281
2Toluene-209089
3Toluene-408892
4Toluene-788595

Reaction Conditions: Substrate (1.0 mmol), n-BuLi (1.1 mmol), Electrophile (1.2 mmol), Toluene (10 mL), 2h.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using an this compound Derived Auxiliary

This protocol describes a general method for the diastereoselective alkylation of a carbonyl compound derivatized with this compound.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the this compound-derived substrate (1.0 eq).

  • Solvation: Add anhydrous toluene (or another optimized solvent) via syringe to achieve a 0.1 M concentration.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diastereomerically enriched product.

  • Analysis: Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.

Visualization of Chiral Auxiliary Mechanism

The following diagram illustrates the general principle of using a chiral auxiliary in asymmetric synthesis.

G A Prochiral Substrate C Chiral Substrate-Auxiliary Adduct A->C + B This compound (Chiral Auxiliary) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Product-Auxiliary Adduct (Single Diastereomer) D->E F Cleavage of Auxiliary E->F G Chiral Product (High ee) F->G Product H Recovered Auxiliary F->H Recover H->B Recycle

Caption: General scheme for employing a chiral auxiliary in asymmetric synthesis.

Technical Support Center: Purification of Crude (R)-tert-Leucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (R)-tert-leucinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are vacuum distillation, recrystallization, and preparative chiral chromatography. The choice of method depends on the initial purity of the crude material, the desired final purity, the scale of the purification, and the available equipment.

Q2: What are the typical impurities in crude this compound?

A2: Common impurities depend on the synthetic route but often include unreacted starting materials such as (R)-tert-leucine, residual solvents from the reaction and workup, and byproducts from the reduction process. If a racemic starting material was used followed by resolution, the corresponding (S)-enantiomer will be a significant impurity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on a chiral column are used to determine both chemical and enantiomeric purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities, while optical rotation measurement can provide an indication of the enantiomeric excess.

Q4: My purified this compound is a low-melting solid or an oil at room temperature. Is this normal?

A4: Yes, this is normal. This compound has a reported melting point in the range of 30-33°C.[2] Depending on the ambient temperature and the presence of minor impurities, it can exist as a colorless to yellow oil or a low-melting solid.[1]

Purification Methods: A Comparative Overview

The following table summarizes the expected outcomes for the different purification methods for this compound.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Vacuum Distillation 95-98%70-85%Effective for removing non-volatile impurities and residual solvents. Scalable.May not effectively remove impurities with similar boiling points. Potential for thermal degradation if not controlled carefully. Does not separate enantiomers.
Recrystallization >98%50-80%Can achieve high chemical and enantiomeric purity. Cost-effective.Yield can be variable. Prone to issues like oiling out. Requires careful solvent selection.
Preparative Chiral HPLC/SFC >99%60-90%Achieves the highest chemical and enantiomeric purity.[3]Requires specialized equipment and chiral stationary phases, which can be expensive. Less scalable than distillation or recrystallization.[4]

Troubleshooting Guides

Vacuum Distillation

Issue 1: The this compound is not distilling over at the expected temperature and pressure.

  • Possible Cause: The vacuum is not low enough, or the heating temperature is insufficient.

  • Solution:

    • Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with vacuum grease.

    • Verify the performance of the vacuum pump.

    • Gradually and carefully increase the heating mantle temperature. Avoid excessively high temperatures to prevent decomposition.

    • Ensure the thermometer is placed correctly to accurately measure the vapor temperature.

Issue 2: The distillate is contaminated with a lower-boiling impurity.

  • Possible Cause: Inefficient fractional distillation.

  • Solution:

    • Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation.

    • Collect a forerun fraction to remove the more volatile impurities before collecting the main product fraction.

    • Ensure a slow and steady distillation rate to allow for proper equilibration in the fractionating column.

Recrystallization

Issue 1: The crude this compound oils out instead of crystallizing.

  • Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the chosen solvent is not ideal.

  • Solution:

    • Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.

    • Try a different solvent or a co-solvent system. For this compound, non-polar solvents like hexane or heptane, or mixtures with a slightly more polar solvent like ethyl acetate, can be effective.

    • Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.

    • Add a seed crystal of pure this compound if available.

Issue 2: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the product is significantly soluble in the cold solvent.

  • Solution:

    • If the mother liquor is still saturated with the product, concentrate it by evaporation and cool it again to obtain a second crop of crystals.

    • Ensure the crystallized solution is thoroughly cooled in an ice bath before filtration to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Preparative Chiral Chromatography (HPLC/SFC)

Issue 1: Poor separation of the enantiomers.

  • Possible Cause: The chiral stationary phase (CSP) or the mobile phase is not optimal for this separation.

  • Solution:

    • Screen different types of chiral columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for amino alcohols.[5]

    • Optimize the mobile phase composition. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is common. Small amounts of an amine additive (e.g., diethylamine) can improve peak shape.

    • Adjust the flow rate. A lower flow rate can sometimes improve resolution.

Issue 2: Low product recovery from the column.

  • Possible Cause: The product is strongly adsorbing to the stationary phase or is being lost during fraction collection and solvent evaporation.

  • Solution:

    • Ensure complete elution of the product from the column by flushing with a stronger solvent after the main peak has eluted.

    • Use a high-purity solvent for the mobile phase to avoid contamination of the final product.

    • Be meticulous during fraction collection and solvent removal (e.g., using a rotary evaporator at a controlled temperature and pressure).

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound (no more than two-thirds full). Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of this compound (approximately 70°C at 0.4 mmHg), switch to a clean receiving flask and collect the main fraction.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Recrystallization of Crude this compound
  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., hexane or a hexane/ethyl acetate mixture). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Preparative Chiral HPLC Purification of this compound
  • Column and Mobile Phase: Select a suitable preparative chiral column (e.g., a polysaccharide-based CSP). The mobile phase will typically be a mixture of a non-polar solvent like hexane and an alcohol like isopropanol. A small amount of an amine modifier may be added to improve peak shape.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Injection: Inject the sample onto the column.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow cluster_distillation Vacuum Distillation cluster_recrystallization Recrystallization cluster_chromatography Chiral Chromatography Crude Crude this compound Distill Vacuum Distillation Crude->Distill Distilled Distilled this compound (~95-98% Purity) Distill->Distilled Distilled_Recryst Distilled Product Distilled->Distilled_Recryst Recrystallize Recrystallization Distilled_Recryst->Recrystallize Pure Pure this compound (>98% Purity) Recrystallize->Pure Crude_Chrom Crude or Partially Purified Product HPLC Preparative Chiral HPLC/SFC Crude_Chrom->HPLC UltraPure Ultra-Pure this compound (>99% Purity) HPLC->UltraPure Crude_Start Crude Product Crude_Start->Crude Crude_Start->Crude_Chrom

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Crude Product Oils Out Condition1 Supersaturated Solution? Start->Condition1 Action1 Add more hot solvent Condition1->Action1 Yes Condition2 Cooling Too Fast? Condition1->Condition2 No Action1->Condition2 Action2 Allow to cool slowly to RT before ice bath Condition2->Action2 Yes Condition3 Poor Solvent Choice? Condition2->Condition3 No Action2->Condition3 Action3 Try a different solvent or co-solvent system Condition3->Action3 Yes Induce Induce Crystallization Condition3->Induce No Action3->Induce Result Crystals Form Induce->Result

References

Common side reactions in the synthesis of (R)-Tert-leucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Tert-leucinol. Our aim is to address common challenges and provide actionable solutions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the reduction of the corresponding amino acid, (R)-tert-leucine, or its derivatives. Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of iodine.[1][2] Another approach is the classical resolution of racemic tert-leucinol.[3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern include:

  • Racemization: The chiral center of (R)-tert-leucine can be susceptible to racemization under harsh reaction conditions, leading to a mixture of (R)- and (S)-enantiomers in the final product.

  • Over-reduction: While less common for the primary alcohol, aggressive reducing conditions could potentially lead to undesired byproducts.

  • Formation of Diastereomers: If the starting material is not enantiomerically pure, or if racemization occurs, diastereomeric intermediates may form in subsequent derivatization steps, complicating purification.

  • Incomplete Reaction: Failure to drive the reduction to completion will result in contamination of the final product with the starting material, (R)-tert-leucine.

Q3: How can I minimize the risk of racemization?

A3: To minimize racemization, it is crucial to maintain mild reaction conditions. This includes controlling the temperature, using appropriate solvents, and selecting a suitable N-protecting group for the starting amino acid if the chosen synthetic route is sensitive to pH changes. Monitoring the reaction closely and avoiding prolonged reaction times or excessive heat can help preserve the stereochemical integrity of the molecule.

Q4: What is the role of an N-protecting group in the synthesis?

A4: An N-protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is often used to prevent the amine group of (R)-tert-leucine from participating in unwanted side reactions during the reduction of the carboxylic acid.[4][5][6] This ensures that the reduction is selective to the carboxyl group, leading to the desired amino alcohol. The choice of protecting group depends on the specific reaction conditions and the subsequent deprotection strategy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Degradation of the product.1. Ensure the reducing agent is fresh and used in sufficient excess. Monitor the reaction progress using TLC or LC-MS to confirm the complete consumption of the starting material. 2. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the amino alcohol in the aqueous phase. Use a suitable solvent for extraction. 3. Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup.
Presence of Starting Material ((R)-tert-leucine) in the Final Product 1. Insufficient amount or activity of the reducing agent. 2. Short reaction time or low reaction temperature.1. Use a freshly opened or properly stored bottle of the reducing agent (e.g., LiAlH₄). Increase the molar equivalents of the reducing agent. 2. Extend the reaction time and/or gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.
Low Enantiomeric Purity (Presence of (S)-Tert-leucinol) 1. Racemization of the starting material or product. 2. Use of racemic or low enantiomeric purity starting material.1. Employ milder reaction conditions. If using a protecting group, ensure its introduction and removal steps are not promoting racemization. Analyze the chiral purity of the starting material before use. 2. Source high-purity (R)-tert-leucine (ee > 99%). Chiral HPLC or GC can be used to verify the enantiomeric excess of the starting material.[7][8][9][10]
Formation of Unidentified Byproducts 1. Reaction with solvent. 2. Side reactions involving the tert-butyl group (less common). 3. Over-reduction.1. Ensure the use of anhydrous solvents, especially with highly reactive reducing agents like LiAlH₄. 2. While the tert-butyl group is generally stable, extreme conditions could potentially lead to side reactions. Characterize the byproducts using techniques like NMR and Mass Spectrometry to identify their structure. 3. Use a less reactive reducing agent or milder reaction conditions (e.g., lower temperature).

Experimental Protocols

Key Experiment: Reduction of (R)-tert-leucine to this compound using Sodium Borohydride and Iodine

This protocol is adapted from a reported synthesis of the (S)-enantiomer and should be applicable for the (R)-enantiomer with appropriate starting material.[2]

Materials:

  • (R)-tert-leucine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 20% aqueous Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • An oven-dried, three-necked flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under an inert atmosphere (e.g., Argon) is charged with (R)-tert-leucine and anhydrous THF.

  • The resulting suspension is cooled in an ice-water bath, and sodium borohydride is added in one portion.

  • A solution of iodine in anhydrous THF is added dropwise to the suspension over 30 minutes.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The reaction is monitored for completion (e.g., by TLC, typically 18 hours).

  • After cooling to room temperature, methanol is slowly added to quench the reaction.

  • The solution is concentrated under reduced pressure.

  • The resulting semi-solid is dissolved in 20% aqueous potassium hydroxide and stirred for several hours.

  • The aqueous phase is extracted multiple times with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product R_Tert_Leucine (R)-tert-leucine Reduction Reduction (e.g., NaBH4/I2 or LiAlH4) R_Tert_Leucine->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Workup & Purification (Extraction, Distillation/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Logic Start Experiment Complete Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield Troubleshoot Low Yield - Incomplete Reaction - Workup Loss Check_Yield->Low_Yield No Impure_Product Troubleshoot Impurities - Racemization - Starting Material - Side Products Check_Purity->Impure_Product No Success Successful Synthesis Check_Purity->Success Yes Low_Yield->Check_Purity

References

Stability of (R)-Tert-leucinol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-tert-leucinol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place.[1][2] It is also recommended to store it under an inert gas atmosphere as it is sensitive to air.[1] The container should be kept tightly closed to prevent moisture and air exposure.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[2] Reactions with strong oxidizers can lead to degradation of the molecule. Care should be taken to avoid contact with such reagents unless they are a desired part of the reaction scheme.

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally soluble and stable in common organic solvents like methanol, ethanol, and dichloromethane under anhydrous conditions. However, the stability can be affected by the nature of the solvent, especially at elevated temperatures. For instance, some organic diluents can increase the rate of thermal degradation of alkanolamines.[3][4] It is always advisable to perform a preliminary compatibility test with the chosen solvent under the specific reaction conditions.

Q4: Can this compound undergo racemization?

Q5: What are the expected degradation products of this compound?

A5: Under forced degradation conditions, this compound can undergo several types of reactions. Under oxidative conditions, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid. The amino group could also be a site of oxidation. In acidic or basic conditions, reactions involving the hydroxyl and amino groups are possible, potentially leading to rearrangements or fragmentation, although specific products are not well-documented in the literature. Thermal degradation may lead to the formation of various decomposition products, including carbon and nitrogen oxides.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in a Peptide Coupling Reaction
Possible Cause Troubleshooting Step
Degradation of this compound Verify the purity of this compound before use. Ensure it has been stored correctly under an inert atmosphere.
Incompatibility with Coupling Reagent Some coupling reagents can be highly reactive and may cause side reactions with the hydroxyl or amino group of this compound. Consider using a milder coupling reagent or protecting the hydroxyl group as a temporary protecting group (e.g., silyl ether).
Solvent Issues Ensure the solvent is anhydrous, as water can interfere with many coupling reactions. The choice of solvent can also impact the reaction rate and stability of reactants.[3][4]
Incorrect Stoichiometry or Reaction Conditions Optimize the molar ratios of the coupling reagent, base, and reactants. Adjust the reaction temperature and time as needed.
Issue 2: Presence of Unexpected Impurities in the Reaction Mixture
Possible Cause Troubleshooting Step
Oxidative Degradation If the reaction is not performed under an inert atmosphere, air oxidation of the amino alcohol can occur. Purge the reaction vessel with nitrogen or argon before adding reagents.
Acid- or Base-Induced Degradation If the reaction conditions are strongly acidic or basic, this compound may degrade. Buffer the reaction mixture if possible, or screen for milder acidic/basic conditions.
Thermal Degradation High reaction temperatures can lead to the decomposition of this compound. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Side Reactions with Reagents The reagents used in the reaction may not be compatible with the amino and hydroxyl functionalities of this compound. Review the reactivity of all components in the reaction mixture.

Stability of this compound Under Forced Degradation Conditions (Qualitative)

Condition Expected Stability Potential Degradation Products Recommended Analytical Technique
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Likely to be unstable.Protonated species, potential for rearrangement or dehydration.RP-HPLC, LC-MS
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Likely to be unstable.Potential for elimination or other base-catalyzed reactions.RP-HPLC, LC-MS
Oxidative (e.g., 3% H₂O₂, RT) Susceptible to oxidation.Aldehyde, carboxylic acid, N-oxide derivatives.RP-HPLC with UV/MS detection, GC-MS
Thermal (e.g., 80°C, solid state) May degrade at elevated temperatures.Various decomposition products.TGA, DSC, GC-MS
Photolytic (e.g., UV/Vis light exposure) Potential for degradation, especially in the presence of photosensitizers.Photodegradation products (e.g., from radical reactions).RP-HPLC with UV/MS detection

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound. Specific concentrations, temperatures, and time points should be optimized for each study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, subject the stock solution to the same temperature.

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating method, such as RP-HPLC with a UV or MS detector, to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution of this compound start->prep_stock acid Acidic (e.g., 0.1M HCl, 60°C) prep_stock->acid base Basic (e.g., 0.1M NaOH, 60°C) prep_stock->base oxidative Oxidative (e.g., 3% H2O2, RT) prep_stock->oxidative thermal Thermal (e.g., 80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis RP-HPLC / LC-MS Analysis sampling->analysis data Data Interpretation (Degradation %, Product Identification) analysis->data end End data->end

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathways cluster_main This compound and Potential Degradants leucinol This compound aldehyde Aldehyde Derivative leucinol->aldehyde Oxidation (Primary Alcohol) n_oxide N-Oxide leucinol->n_oxide Oxidation (Amine) rearrangement Rearrangement Products leucinol->rearrangement Acidic Conditions elimination Elimination Products leucinol->elimination Basic Conditions acid Carboxylic Acid Derivative aldehyde->acid Further Oxidation

Caption: Plausible degradation pathways for this compound under stress conditions.

References

Technical Support Center: Diastereoselective Alkylation with tert-Leucinol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective alkylation reactions utilizing tert-leucinol as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields and diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of tert-leucinol as a chiral auxiliary?

tert-Leucinol is a chiral amino alcohol that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation.[1] Its bulky tert-butyl group provides a strong steric bias, effectively shielding one face of the reactive intermediate (e.g., an enolate), thereby forcing an incoming electrophile to attack from the less hindered face. This leads to the preferential formation of one diastereomer.[2] After the reaction, the auxiliary can be cleaved and potentially recovered.[1]

Q2: How is the tert-leucinol auxiliary typically attached to the substrate?

tert-Leucinol is commonly used to form chiral oxazolidinones. These are prepared by reacting tert-leucinol with a phosgene equivalent or a carbamate, followed by N-acylation with the carboxylic acid substrate of interest. This N-acyl oxazolidinone is then ready for deprotonation and subsequent diastereoselective alkylation.

Q3: What are the key factors influencing the diastereoselectivity of the alkylation?

The primary factors that control the diastereoselectivity of this reaction are:

  • Choice of Base: The base used for deprotonation affects the geometry and aggregation state of the resulting enolate.[3]

  • Solvent: The coordinating ability of the solvent can influence the structure of the transition state.[3]

  • Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Electrophile: The nature and steric bulk of the alkylating agent can impact the stereochemical outcome.

  • Additives: Lewis acids or salts like lithium chloride can help to create a more rigid and organized transition state, enhancing diastereoselectivity.[1]

Troubleshooting Guide

Low Diastereoselectivity
Potential Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. Standard conditions are often -78 °C, but going to -100 °C may improve selectivity.
Inappropriate base or solvent. The combination of base and solvent is crucial. For lithium enolates, THF is a common choice. For sodium enolates, a less coordinating solvent might be beneficial. Screen different bases such as LDA, NaHMDS, or KHMDS.[4]
Sub-optimal enolate geometry. The geometry of the enolate (E vs. Z) can significantly impact diastereoselectivity. This is influenced by the base, solvent, and any additives. Consider using additives like LiCl to favor a specific enolate geometry.[1]
Poor chelation control. The diastereoselectivity often relies on the formation of a rigid chelated intermediate. Ensure anhydrous conditions, as water can interfere with chelation. The choice of base and cation is also critical here.
Low Yield
Potential Cause Suggested Solution
Incomplete deprotonation. Ensure the base is freshly prepared or titrated. Use a slight excess of the base (e.g., 1.05-1.1 equivalents).
Presence of moisture or oxygen. Use rigorously dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Side reactions. The enolate may be unstable or participate in side reactions. Ensure the electrophile is added promptly after enolate formation. See the "Common Side Reactions" section below for more details.
Poor reactivity of the electrophile. For less reactive electrophiles (e.g., secondary alkyl halides), consider using a more reactive sodium or potassium enolate.[4] Also, ensure the electrophile is pure and reactive.
Difficult work-up or purification. The product may be unstable to the work-up conditions. Use a buffered aqueous quench (e.g., saturated ammonium chloride solution). The diastereomers may be difficult to separate by chromatography; optimize your chromatography conditions.
Common Side Reactions
  • O-alkylation vs. C-alkylation: While C-alkylation is the desired outcome, O-alkylation can occur, especially with more reactive electrophiles. The choice of solvent can influence this; polar aprotic solvents like HMPA or DMPU can favor O-alkylation.[3]

  • Elimination: If the electrophile is a secondary or tertiary alkyl halide, elimination can compete with substitution, especially at higher temperatures.[5]

  • Racemization: The chiral center being formed can racemize if the enolate is not stable under the reaction conditions or if the reaction is allowed to warm for too long before quenching.

  • Aldol Condensation: If the substrate has an enolizable proton and is prone to self-condensation, this can be a significant side reaction. This is more common with aldehydes and ketones than with N-acyl oxazolidinones.

Quantitative Data

The following table summarizes the effect of different reaction parameters on the yield and diastereoselectivity of the alkylation of N-propionyl oxazolidinones derived from amino alcohols. While specific data for tert-leucinol is compiled from various sources demonstrating general trends, the principles are broadly applicable.

Auxiliary Base Solvent Electrophile Temp (°C) Yield (%) d.r.
Valinol derivedLDATHFBenzyl bromide-7885>99:1
Valinol derivedNaHMDSTHFBenzyl bromide-7892>99:1
Phenylalaninol derivedLDATHFMethyl iodide-788897:3
Phenylalaninol derivedNaHMDSTHFMethyl iodide-789498:2
tert-Leucinol derivedLDATHFAllyl bromide-78~90>95:5
tert-Leucinol derivedKHMDSTolueneEthyl iodide-78~85>95:5

Note: The data presented is a compilation of representative examples from the literature and serves to illustrate general trends. Actual results may vary.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Acyl-tert-Leucinol Derivative

This protocol describes a general procedure for the alkylation of an N-acyl oxazolidinone derived from (S)-tert-leucinol.

Materials:

  • N-acyl-(S)-tert-leucinol oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in a suitable solvent

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acyl-(S)-tert-leucinol oxazolidinone (1.0 equiv).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA or NaHMDS solution (1.05 equiv) dropwise via syringe.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Protocol 2: Cleavage of the tert-Leucinol Auxiliary

This protocol describes the hydrolytic removal of the tert-leucinol auxiliary to yield the chiral carboxylic acid.[6]

Materials:

  • Alkylated N-acyl-(S)-tert-leucinol oxazolidinone

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).

  • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous Na₂SO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The recovered tert-leucinol auxiliary can be extracted with an organic solvent (e.g., dichloromethane).

  • Acidify the remaining aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the desired carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Visualizations

experimental_workflow cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage start N-Acyl-tert-leucinol Oxazolidinone deprotonation Deprotonation (LDA or NaHMDS, THF, -78 °C) start->deprotonation enolate Chelated Enolate Intermediate deprotonation->enolate alkylation Alkylation (R-X, -78 °C) enolate->alkylation product_aux Alkylated Product (with auxiliary) alkylation->product_aux hydrolysis Hydrolysis (LiOH, H₂O₂, THF/H₂O) product_aux->hydrolysis acid Chiral Carboxylic Acid hydrolysis->acid auxiliary Recovered Auxiliary (*tert*-Leucinol) hydrolysis->auxiliary

Caption: Experimental workflow for diastereoselective alkylation and auxiliary cleavage.

troubleshooting_tree start Low Diastereoselectivity? temp Is reaction temp ≤ -78 °C? start->temp low_yield Low Yield? lower_temp Lower Temperature (e.g., -100 °C) temp->lower_temp No solvent_base Screen Solvents/Bases (e.g., KHMDS, Toluene) temp->solvent_base Yes additives Consider Additives (e.g., LiCl) solvent_base->additives anhydrous Are conditions anhydrous? low_yield->anhydrous dry_reagents Rigorously dry solvents and glassware anhydrous->dry_reagents No base_quality Check Base Quality/Stoichiometry (Titrate, use slight excess) anhydrous->base_quality Yes electrophile_reactivity Assess Electrophile (Purity, reactivity) base_quality->electrophile_reactivity

Caption: Troubleshooting decision tree for diastereoselective alkylation.

References

Technical Support Center: Overcoming Poor Yields in the Reduction of tert-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to overcome common challenges associated with the chemical reduction of tert-leucine to its corresponding amino alcohol, tert-leucinol. Due to the steric hindrance of the tert-butyl group, this reduction can be challenging, often resulting in low yields or incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield for the reduction of tert-leucine to tert-leucinol consistently low?

A1: Low yields are often attributed to the significant steric hindrance posed by the tert-butyl group adjacent to the carboxylic acid. This bulkiness can impede the approach of the reducing agent to the carbonyl carbon. Other common factors include reagent quality, reaction conditions (temperature, time), and suboptimal work-up and purification procedures. For certain photochemical reactions involving tert-leucine derivatives, the quaternary center can lead to very low yields (e.g., 4%) due to steric hindrance.[1]

Q2: I am using a borane-based reagent (e.g., BH₃•THF, BH₃•DMS) and observing a significant amount of unreacted starting material. What can I do?

A2: Incomplete conversion with borane reagents is a common issue. Consider the following:

  • Reagent Stoichiometry: Ensure at least two equivalents of borane are used. The first equivalent reacts with the acidic proton of the carboxylic acid, and the second is required for the reduction itself. An excess may be necessary.

  • Reaction Temperature and Time: While initial complexation can occur at 0 °C, the reduction of the resulting boronate ester often requires elevated temperatures. Refluxing in a high-boiling solvent like THF or dioxane for an extended period (12-24 hours) can drive the reaction to completion.

  • Reagent Quality: Borane solutions can degrade over time. Use a freshly opened bottle or titrate the solution to confirm its molarity before use. Odorless borane carriers like Dod-S-Me have been developed for improved stability and handling.[2]

Q3: My catalytic hydrogenation of tert-leucine is inefficient. How can I improve the yield and selectivity?

A3: Catalytic hydrogenation is a promising method for achieving high yields with complete retention of configuration.[3] However, catalyst choice and reaction conditions are critical.

  • Catalyst Selection: Standard catalysts like Palladium or Platinum on carbon may be sluggish. A bimetallic Rh-MoOx/SiO₂ catalyst has been shown to be highly effective for the hydrogenation of various amino acids to amino alcohols, achieving yields of 90–94%.[3][4] The MoOx component is believed to facilitate the adsorption of the amino acid, while Rh activates the hydrogen.[5][6]

  • Reaction Conditions: This method often requires elevated hydrogen pressure (e.g., 65-70 bar) and temperature (e.g., 80 °C) to achieve good conversion.[4]

  • Solvent: Water is a suitable and environmentally friendly solvent for this transformation.[3]

Q4: What are the key challenges during the work-up and purification of tert-leucinol?

A4: tert-Leucinol is a relatively volatile, low-melting solid (mp 30-34 °C) that is soluble in water and organic solvents. These properties can complicate its isolation.

  • Emulsion Formation: During aqueous work-up and extraction with organic solvents, emulsions can form. Using a brine wash can help break up these emulsions.

  • Isolation: Since it is water-soluble, repeated extractions with a suitable organic solvent (e.g., toluene, dichloromethane) are necessary to maximize recovery from the aqueous phase.[7]

  • Purification: Distillation under reduced pressure is an effective method for final purification.[7] For optically active products, crystallization can be employed to enhance enantiomeric purity.[7]

Q5: Are there non-chemical reduction methods available for producing tert-leucine derivatives?

A5: Yes, biocatalytic methods are an excellent alternative. Leucine dehydrogenase (LeuDH) enzymes can be used for the asymmetric reduction of trimethylpyruvate (TMP) to produce L-tert-leucine with high yield (96.1%) and enantiomeric excess (>99%).[8][9][10] This enzymatic approach avoids harsh chemical reagents and often proceeds under milder conditions.[9][11]

Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)Applicable Method(s)
Incomplete Reaction Insufficient reagent; Low reaction temperature/time; Poor reagent quality; Catalyst poisoning.Increase reagent stoichiometry; Increase temperature and reaction duration; Use fresh, high-quality reagents; Ensure starting material is pure.Borane Reduction, Catalytic Hydrogenation
Low Isolated Yield Inefficient extraction; Product volatility; Emulsion during work-up.Perform multiple extractions with an appropriate solvent; Use brine to break emulsions; Use care during solvent removal; Purify via vacuum distillation.All Methods
Formation of Byproducts Over-reduction (for catalytic methods); Side reactions at high temperatures.Optimize catalyst loading and reaction time; Use milder reaction conditions if possible.Catalytic Hydrogenation
Poor Reproducibility Inconsistent reagent quality; Variations in reaction setup or atmospheric moisture.Standardize reagent sources and titration; Conduct reactions under an inert atmosphere (e.g., N₂, Ar).Borane Reduction, LiAlH₄ Reduction

Comparative Data on Reduction Methods

MethodReducing Agent / CatalystTypical SolventTemperaturePressureTypical YieldKey Advantages
Borane Reduction BH₃•THF or BH₃•DMSTHF, DioxaneRefluxAtmospheric60-80%Good functional group tolerance.
Catalytic Hydrogenation Rh-MoOx/SiO₂Water80 °C70 bar H₂90-94%[3][4]High yield, high atom economy, uses water as a solvent, retains stereochemistry.[3][4]
Biocatalytic Reduction Leucine Dehydrogenase (LeuDH)Aqueous Buffer~30-37 °CAtmospheric>95%[8]High enantioselectivity, mild conditions, environmentally friendly.

Visual Guides

General Troubleshooting Workflow

G start Start: Poor Yield Observed check_sm 1. Verify Starting Material (Purity, Dryness) start->check_sm check_reagents 2. Check Reagent Quality (Freshness, Molarity) check_sm->check_reagents Material OK check_conditions 3. Review Reaction Conditions (Stoichiometry, Temp, Time) check_reagents->check_conditions Reagents OK optimize 4. Optimize Conditions (Increase Temp/Time, Add Excess Reagent) check_conditions->optimize Conditions Suboptimal workup 5. Evaluate Work-up & Purification (Extraction Solvent, pH, Distillation) check_conditions->workup Conditions OK optimize->workup end_ok Yield Improved workup->end_ok Successful end_fail Yield Still Low (Consider Alternative Method) workup->end_fail Unsuccessful G sub tert-Leucine (Sterically Hindered Carboxylic Acid) prod tert-Leucinol (Primary Alcohol) sub->prod Reduction reagent Reducing Agent (e.g., BH₃ or H₂/Catalyst) reagent->sub

References

Technical Support Center: Removal of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to navigate the challenges associated with the removal of chiral auxiliaries post-asymmetric synthesis. Find answers to frequently asked questions and detailed troubleshooting guides to ensure high yield and stereochemical fidelity in your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common general methods for cleaving a chiral auxiliary?

A1: The three primary strategies for removing a chiral auxiliary are hydrolysis, reduction, and oxidation. The choice of method depends on the nature of the covalent bond connecting the auxiliary to the substrate and the functional group tolerance of the product.[1]

  • Hydrolytic Cleavage: This method is common for auxiliaries attached via ester or amide bonds and can be performed under acidic or basic conditions.[1] Care must be taken as harsh conditions can lead to racemization.[1][2]

  • Reductive Cleavage: Often used for amide-type auxiliaries, this method typically employs metal hydrides (e.g., LiAlH₄, LiBH₄) to afford alcohols. Hydrogenolysis is another reductive method suitable for auxiliaries attached through benzyl ether linkages.[1]

  • Oxidative Cleavage: This strategy is effective for certain linkages, such as acetals or ketals, and often utilizes reagents like periodic acid (HIO₄) or sodium periodate (NaIO₄).[1]

Q2: How can I recover the chiral auxiliary after cleavage?

A2: A significant advantage of using chiral auxiliaries is the ability to recover and reuse them, which is crucial due to their often high cost.[3] Recovery is typically achieved during the workup procedure. For instance, after hydrolytic or reductive cleavage, the auxiliary can often be separated from the product through extraction or column chromatography.[3]

Q3: What is the difference between exocyclic and endocyclic cleavage and why is it important?

A3: This terminology is particularly relevant for cyclic auxiliaries like Evans oxazolidinones.

  • Exocyclic cleavage is the desired pathway where the bond between the auxiliary and the acyl group is broken, releasing the product and leaving the auxiliary's ring structure intact for recovery.[3]

  • Endocyclic cleavage is an undesired side reaction where the ring of the auxiliary itself is opened, leading to byproducts and loss of the recoverable auxiliary.[3] The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[3]

Q4: Are there any significant safety concerns with common cleavage reagents?

A4: Yes, certain cleavage cocktails require careful handling. For example, the widely used LiOH/H₂O₂ method for Evans auxiliary removal can lead to the decomposition of the peracid intermediate, resulting in the evolution of oxygen gas.[3][4] This can create a pressurized and potentially flammable atmosphere in a sealed vessel, especially with organic solvents.[3][4] It is crucial to ensure proper venting and work in a well-ventilated fume hood.[3]

Troubleshooting Guides

Problem 1: Incomplete or Failed Cleavage of the Chiral Auxiliary

You notice a significant amount of starting material remaining after the reaction, as indicated by TLC or NMR analysis.

  • Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh, pure, and used in the correct stoichiometric amounts. An excess of the cleaving reagent is often required to drive the reaction to completion.[5]

  • Optimize Reaction Conditions:

    • Temperature: Some cleavage reactions may need higher temperatures to proceed efficiently. Conversely, for sensitive substrates, lower temperatures might be necessary to prevent degradation.[5]

    • Reaction Time: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Consider Steric Hindrance: If your substrate is sterically bulky, the cleavage site may be inaccessible. In such cases, increasing the reaction temperature or switching to a less sterically demanding cleaving reagent might be beneficial.[1]

  • Evaluate Alternative Cleavage Methods: If optimizing the current conditions fails, a different chemical approach may be necessary. For example, if a basic hydrolysis is unsuccessful, an acidic or reductive cleavage could be more effective.[5]

G start Incomplete Cleavage Observed reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check conditions_opt Optimize Reaction Conditions (Temp, Time) reagent_check->conditions_opt Reagents OK? success Cleavage Successful reagent_check->success Reagents Faulty, New Reagents Work steric_hindrance Assess Steric Hindrance conditions_opt->steric_hindrance Still Incomplete? conditions_opt->success Optimization Works alt_method Select Alternative Cleavage Method steric_hindrance->alt_method Hindrance Likely? steric_hindrance->success Hindrance Unlikely, Further Optimization Works alt_method->success

Caption: A workflow for troubleshooting incomplete chiral auxiliary cleavage.

Problem 2: Epimerization or Racemization of the Product

The desired stereocenter's configuration is lost during the removal of the auxiliary, resulting in a lower than expected diastereomeric or enantiomeric excess.

  • Use Milder Conditions: Harsh acidic or basic conditions are a common cause of racemization, often through the formation of a planar enol or enolate intermediate.[1][2] Opt for the mildest effective cleavage conditions.

  • Control Reaction Temperature: Perform the cleavage at lower temperatures (e.g., 0 °C or -78 °C) to minimize the rate of enolization and other side reactions that can compromise stereochemical integrity.[1]

  • Limit Exposure Time: Do not let the reaction run for an unnecessarily long time once the starting material is consumed.

  • Careful Choice of Base/Acid: The strength and stoichiometry of the acid or base used are critical. For substrates prone to epimerization, weaker acids or bases, or specific reagents known for mild cleavage, should be tested.[2]

Problem 3: Difficulty in Product Purification

The desired product is difficult to separate from the cleaved auxiliary or byproducts.

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems for column chromatography to improve the separation between your product and the auxiliary.[3]

    • Stationary Phase: Consider using a different stationary phase (e.g., alumina, C18) if silica gel is ineffective.

  • Use an Aqueous Workup: A well-designed series of aqueous extractions at different pH values can often remove a significant portion of the auxiliary and other water-soluble byproducts.[1]

  • Derivatization: Temporarily converting the product to a derivative (e.g., esterification of a carboxylic acid) can alter its polarity, potentially simplifying chromatographic separation.[3]

  • Crystallization: If your product is a solid, crystallization can be a powerful technique to obtain a highly pure compound.[1]

  • Address Emulsions: If stable emulsions form during the workup, they can sometimes be broken by adding brine or by filtering the mixture through a pad of Celite.[3]

Data on Common Auxiliary Removal Methods

The following table summarizes typical conditions for the removal of the widely used Evans oxazolidinone auxiliary to yield different functional groups. Note that yields are highly substrate-dependent.

Target ProductReagents and ConditionsTypical YieldReference
Carboxylic Acid LiOH, H₂O₂ in THF/H₂O at 0 °C>90%[Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129]
Primary Alcohol LiBH₄, H₂O in Ether at 0 °C>85%[Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739]
Aldehyde LiAlH(OtBu)₃ or DIBAL-H in THF at -78 °C70-90%[Evans, D. A. et al. Aldrichimica Acta1982 , 15, 23]
Ester MeONa or EtONa in corresponding alcohol>90%[Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739]
Weinreb Amide Me(MeO)NH·HCl, AlMe₃ in THF at 0 °C>80%[Levin, J. I. et al. Synth. Commun.1992 , 12, 989-993]

Key Experimental Protocols

Protocol 1: Hydrolytic Cleavage of an Evans Auxiliary to a Carboxylic Acid

This protocol describes the common method using lithium hydroxide and hydrogen peroxide.[3][5]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equiv).[5]

  • Reaction Monitoring: Stir the mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[5]

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a negative result is obtained with peroxide test strips.[3][5]

  • Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the residue with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.[5]

  • Product Isolation: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[3][5] The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified if necessary.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup dissolve 1. Dissolve Substrate in THF/H₂O cool 2. Cool to 0 °C dissolve->cool add_reagents 3. Add H₂O₂ then LiOH cool->add_reagents monitor 4. Monitor by TLC add_reagents->monitor quench 5. Quench with Na₂SO₃ monitor->quench extract_aux 6. Remove THF, Extract Auxiliary quench->extract_aux isolate_prod 7. Acidify & Extract Product extract_aux->isolate_prod product Purified Carboxylic Acid isolate_prod->product

Caption: A generalized workflow for the hydrolytic removal of an Evans auxiliary.

References

Preventing racemization during (R)-Tert-leucinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-Tert-leucinol.

Troubleshooting Guide

Issue: Low Enantiomeric Excess (% ee) or Racemization Detected in the Final Product

Low enantiomeric excess is a common challenge in the synthesis of chiral molecules like this compound. Racemization can occur at various stages of the synthesis, work-up, and purification. This guide provides a systematic approach to identifying and resolving the root cause of racemization.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solutions
Harsh Reaction Conditions High temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1]Optimize Temperature: Conduct the reduction at lower temperatures. Cryogenic conditions are often beneficial for stereoselective synthesis.[1] Monitor Reaction Time: Closely monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction promptly upon completion to avoid exposing the product to potentially racemizing conditions for extended periods.[1]
Strongly Basic or Acidic Conditions The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates, leading to a loss of stereochemical integrity.[1]Use Mild Reagents: Employ milder bases (e.g., organic amines like triethylamine or N,N-diisopropylethylamine) instead of strong inorganic bases (e.g., NaOH, KOH).[1] During work-up, use mild acidic or basic solutions for pH adjustment.
Inappropriate Choice of Reducing Agent Some reducing agents may require conditions that are conducive to racemization or may themselves promote side reactions that lead to loss of stereopurity.[1]Select Appropriate Reducing Agents: Borane-based reagents, such as borane-dimethyl sulfide (BMS) or borane-THF, are commonly used for the reduction of amino acids to amino alcohols with good retention of chirality. The in-situ generation of borane from NaBH₄ and I₂ is also an effective method.
Unstable Chiral Intermediates Intermediates formed during the reaction may not be stereochemically stable under the given reaction conditions.[1]Protecting Groups: The use of protecting groups on the amine functionality can prevent the formation of unstable intermediates and minimize racemization. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are known to reduce the risk of racemization.[1]
Racemization During Work-up Aqueous work-ups involving strong acids or bases can cause racemization of the final amino alcohol product.[1]Use Buffered Solutions: Employ buffered solutions for quenching and extraction to maintain a pH range where the product is stable. Minimize Contact Time: Reduce the exposure time of the product to aqueous acidic or basic conditions.
Racemization During Purification Chromatographic purification on acidic supports like silica gel can lead to racemization of acid-sensitive compounds.[1]Use Neutral Supports: Consider using neutral alumina for column chromatography. Deactivate Silica Gel: If silica gel must be used, it can be deactivated by pre-treating it with a solution of a mild base (e.g., triethylamine in the eluent).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high enantiomeric purity?

A1: The enantioselective reduction of the corresponding α-amino acid, L-tert-leucine, is a common and effective method. The use of borane-based reducing agents, such as borane-dimethyl sulfide (BMS) or borane generated in situ from sodium borohydride and iodine, is a well-established procedure that generally proceeds with high fidelity, minimizing racemization. Biocatalytic methods using enzymes like leucine dehydrogenase (LeuDH) can also offer excellent enantioselectivity under mild reaction conditions.

Q2: At what specific stages of the synthesis is racemization most likely to occur?

A2: Racemization can happen at several key stages:

  • During the reduction: If the reaction is run at elevated temperatures or for an excessive amount of time.[1]

  • During the work-up: When quenching the reaction or during extractions with strong aqueous acids or bases.[1]

  • During purification: Particularly when using acidic stationary phases like silica gel for chromatography.[1]

Q3: How does the choice of solvent impact the degree of racemization?

A3: The solvent plays a crucial role by influencing the stability of any charged or polar intermediates that may be prone to racemization. Protic solvents can stabilize ionic intermediates that may lead to racemization, while aprotic polar solvents might also facilitate this issue depending on the reaction mechanism. It is often necessary to screen different solvents to find the optimal balance between reactivity and stereochemical preservation.[1]

Q4: Can protecting the amino group of L-tert-leucine help in preventing racemization?

A4: Yes, using a protecting group on the nitrogen atom is a highly effective strategy. Bulky protecting groups can sterically hinder the approach of reagents to the chiral center, thus preventing racemization. Furthermore, electron-withdrawing protecting groups can decrease the acidity of the α-proton, making it less susceptible to deprotonation and subsequent racemization.[1] Urethane-type protecting groups such as Cbz and Fmoc are known to be effective in minimizing racemization.[1]

Q5: What is the best way to determine the enantiomeric excess of my this compound product?

A5: The most accurate and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification. Derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column, is another common approach.

Data Presentation

Table 1: Comparison of Selected Methods for this compound Synthesis

Method Reducing Agent/System Typical Yield Enantiomeric Excess (e.e.) Key Considerations
Borane Reduction NaBH₄ / I₂ (in situ BH₃ generation)~99%>99%A reliable and high-yielding method. Requires careful handling of reagents.
Classical Resolution Diastereomeric salt formation with an optically active acid (e.g., N-(2-naphthoyl)-(S)-tert-leucine)~70% (after recrystallization)98.7 : 1.3 (R:S)A multi-step process that can be effective for separating racemic mixtures.[2]
Biocatalytic Reduction Leucine Dehydrogenase (LeuDH)High conversion>99%Environmentally friendly method with high selectivity. May require specific equipment and conditions for enzyme activity.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Leucinol via Borane Reduction of L-tert-Leucine

This protocol describes the synthesis of the (S)-enantiomer. To obtain this compound, D-tert-leucine should be used as the starting material.

Materials:

  • L-tert-leucine (99% ee)

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 20% aqueous Potassium Hydroxide (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • An oven-dried 500-mL three-neck flask equipped with a magnetic stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to an argon/vacuum manifold is assembled while hot and cooled under a stream of argon.

  • The flask is charged with L-tert-leucine (5.00 g, 38.1 mmol) and anhydrous tetrahydrofuran (100 mL).

  • The resulting suspension is cooled to approximately 4 °C in an ice-water bath, and sodium borohydride (3.46 g, 91.5 mmol) is added in one portion.

  • A solution of iodine (9.67 g, 38.1 mmol) in anhydrous tetrahydrofuran (25 mL) is added dropwise to the suspension over 30 minutes via the addition funnel.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (80 °C oil bath temperature) for 18 hours.

  • The reaction is then allowed to cool to room temperature, and methanol (50 mL) is added slowly to quench the reaction, resulting in an almost clear solution.

  • After stirring for 30 minutes, the solution is concentrated on a rotary evaporator to a white semi-solid.

  • The resulting material is dissolved in 20% aqueous potassium hydroxide (75 mL) and stirred for 5 hours at room temperature.

  • The aqueous phase is extracted with dichloromethane (6 x 60 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator. The crude product is then dried under vacuum to yield (S)-tert-leucinol as a colorless oil (expected yield: ~99%).

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Racemization start Racemization or Low e.e. Observed check_reaction Review Reaction Conditions start->check_reaction check_workup Examine Work-up Procedure start->check_workup check_purification Assess Purification Method start->check_purification temp_time High Temperature or Long Reaction Time? check_reaction->temp_time reagents Strong Acid/Base or Harsh Reagent? check_reaction->reagents workup_ph Strong Aqueous Acid/Base in Work-up? check_workup->workup_ph purification_support Acidic Purification Support (e.g., Silica Gel)? check_purification->purification_support temp_time->reagents No solution_temp Lower Temperature & Monitor Reaction Time temp_time->solution_temp Yes reagents->check_workup No solution_reagents Use Milder Reagents & Consider Protecting Groups reagents->solution_reagents Yes workup_ph->check_purification No solution_workup Use Buffered Solutions & Minimize Contact Time workup_ph->solution_workup Yes solution_purification Use Neutral Support (Alumina) or Deactivate Silica purification_support->solution_purification Yes end_node High Enantiomeric Purity Achieved purification_support->end_node No, problem likely elsewhere solution_temp->end_node solution_reagents->end_node solution_workup->end_node solution_purification->end_node

Caption: A logical workflow for troubleshooting racemization issues.

synthesis_pathway General Synthesis Pathway for this compound start L-tert-leucine (Starting Material) protection Optional: Amine Protection (e.g., Boc, Cbz) start->protection Improves stereochemical outcome reduction Reduction of Carboxylic Acid start->reduction Direct Reduction protection->reduction deprotection Amine Deprotection (if applicable) reduction->deprotection If protected workup Aqueous Work-up & Extraction reduction->workup If unprotected deprotection->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product This compound (Final Product) purification->product analysis Chiral HPLC Analysis (Determine % ee) product->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Catalytic Activity of (R)-Tert-leucinol Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing experiments involving (R)-Tert-leucinol based ligands. Below, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What are this compound based ligands and what are their primary applications?

A1: this compound is a chiral amino alcohol that serves as a versatile building block for the synthesis of a variety of chiral ligands. Among the most prominent are phosphinooxazolines (PHOX ligands). These P,N-chelating ligands are widely used in asymmetric catalysis to control the stereochemical outcome of reactions. Their modular nature allows for fine-tuning of steric and electronic properties to suit specific transformations.[1][2] Key applications include palladium-catalyzed asymmetric allylic alkylation, iridium-catalyzed asymmetric hydrogenation of olefins, and Heck reactions.[1][2][3]

Q2: I am synthesizing a PHOX ligand from this compound for the first time. What are the critical steps in the synthesis?

A2: The synthesis of PHOX ligands from this compound is a multi-step process that requires careful execution. A typical synthesis involves the reduction of (L)-tert-leucine to (S)-tert-leucinol, followed by reaction with 2-bromobenzoyl chloride to form an amide intermediate. This intermediate is then cyclized to form the oxazoline ring. The final step is the coupling of a phosphine group, often diphenylphosphine, to the aryl bromide. It is crucial to ensure anhydrous conditions and the purity of all reagents and intermediates to achieve a high yield of the final ligand.[4][5]

Q3: How does the structure of this compound based ligands influence their catalytic performance?

A3: The catalytic performance of this compound based ligands is highly dependent on their structure. The bulky tert-butyl group on the oxazoline ring creates a specific chiral environment around the metal center, which is crucial for achieving high enantioselectivity. Modifications to the phosphine group or the aryl backbone can significantly impact the ligand's electronic and steric properties, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. For instance, electron-deficient PHOX ligands have shown superior performance in certain highly enantioselective metal-catalyzed reactions.[2]

Q4: What are the key factors to consider when setting up a reaction with a catalyst derived from an this compound based ligand?

A4: Several factors are critical for the success of a catalytic reaction using these ligands. The choice of metal precursor, the ligand-to-metal ratio, the solvent, and the reaction temperature all play significant roles. For example, in iridium-catalyzed hydrogenations, the counter-ion of the iridium complex can have a substantial impact on catalyst stability and activity.[6] Similarly, solvent polarity can influence both the reaction rate and the enantioselectivity.[7][8] Careful optimization of these parameters is essential to achieve high yields and enantioselectivities.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common issue in asymmetric catalysis. The following Q&A guide will help you diagnose and resolve this problem.

Q: My reaction is giving a low ee. What is the most likely cause?

A: The purity of your ligand and catalyst is paramount. Impurities, including the other enantiomer of the ligand, can lead to the formation of less selective or non-selective catalytic species.

  • Action:

    • Verify the enantiomeric purity of your this compound starting material and the final ligand using chiral HPLC or NMR analysis of a diastereomeric derivative.

    • Ensure your catalyst is properly formed and handled under an inert atmosphere to prevent degradation.

Q: I have confirmed the purity of my ligand and catalyst, but the ee is still low. What should I investigate next?

A: Your reaction conditions may not be optimal. The solvent and temperature are critical parameters that can significantly influence enantioselectivity.

  • Action:

    • Solvent Screening: The polarity and coordinating ability of the solvent can affect the geometry of the catalyst-substrate complex.[7][8] Perform a screen of different solvents (e.g., dichloromethane, toluene, THF) to identify the optimal medium for your reaction.

    • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[9] Experiment with a range of temperatures to find the best balance between reaction rate and enantioselectivity.

Q: Could the substrate itself be the issue?

A: Yes, the structure and purity of the substrate can play a significant role.

  • Action:

    • Substrate Purity: Ensure your substrate is free from impurities that could inhibit or poison the catalyst. Recrystallization or chromatography may be necessary.

    • Substrate-Ligand Mismatch: In some cases, the steric or electronic properties of a particular substrate may not be well-suited to the chiral pocket created by the ligand. If possible, consider minor modifications to the substrate.

Problem 2: Low Reaction Yield or Conversion

Low yield or incomplete conversion can be frustrating. Here are some common causes and solutions.

Q: My reaction is not going to completion, or the yield of the desired product is low. What should I check first?

A: Catalyst deactivation is a common culprit. This can be caused by impurities in the reagents or solvent, or by exposure to air or moisture if the catalyst is sensitive.

  • Action:

    • Use freshly purified and dried solvents and reagents.

    • If your catalyst is air- or moisture-sensitive, ensure all manipulations are performed under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line).

Q: I've ruled out catalyst deactivation. What else could be causing the low yield?

A: The reaction parameters may need further optimization.

  • Action:

    • Catalyst Loading: While a lower catalyst loading is desirable, it may be insufficient for complete conversion. Try incrementally increasing the catalyst loading.

    • Reaction Time: Monitor the reaction progress over time by techniques like TLC or GC/LC-MS to determine the optimal reaction time. The reaction may be reversible or the product may degrade over extended periods.

    • Ligand-to-Metal Ratio: An incorrect stoichiometry can lead to the formation of less active catalytic species. Titrate the ligand-to-metal ratio to find the optimal value for your specific reaction.

Data Presentation

Table 1: Performance of this compound based PHOX Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

EntryLigandSubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)
1(S)-t-BuPHOXrac-1,3-diphenylallyl acetateDimethyl malonateCH₂Cl₂rt9898
2(S)-t-BuPHOXrac-1,3-diphenylallyl acetateNitromethaneTHF08596
3(S)-(CF₃)₃-t-BuPHOXrac-cyclohexenyl acetateβ-ketoesterToluene4092>99
4(R)-(p-CF₃)₃-i-PrPHOXAllyl enol carbonateN-benzoyl lactamToluene409099

Data compiled from various sources for illustrative purposes.[2][10][11]

Table 2: Performance of this compound based PHOX Ligands in Ir-Catalyzed Asymmetric Hydrogenation of Olefins

EntryLigandSubstrateSolventPressure (bar H₂)Temp (°C)Conversion (%)ee (%)
1Ir-MaxPHOX(E)-1,2-diphenylpropeneCH₂Cl₂1rt>9991
2Ir-MaxPHOX2-phenyl-1-buteneCH₂Cl₂1rt>9985
3Ir-PHOX (di(4-fluorophenyl)phosphino)N-iminopyridinium ylideCH₂Cl₂50259592
4Ir-PHOXTrisubstituted olefinCH₂Cl₂5025>9997

Data compiled from various sources for illustrative purposes.[3][12][13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (S)-tert-ButylPHOX Ligand

This protocol is adapted from a procedure published in Organic Syntheses.[4][5]

  • Reduction of (L)-tert-leucine: (L)-tert-leucine is reduced to (S)-tert-leucinol using sodium borohydride and iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The crude product is obtained after an aqueous workup and can be used in the next step without further purification.

  • Amide Formation: The crude (S)-tert-leucinol is dissolved in dichloromethane and treated with an aqueous solution of sodium carbonate. 2-Bromobenzoyl chloride is added dropwise to the vigorously stirred biphasic mixture. After the reaction is complete, the organic layer is separated, dried, and concentrated to yield the amide intermediate.

  • Oxazoline Formation: The amide is cyclized to the corresponding oxazoline using methanesulfonyl chloride and triethylamine in dichloromethane.

  • Phosphine Coupling: The bromo-oxazoline is coupled with diphenylphosphine in the presence of a copper(I) catalyst to afford the final (S)-tert-ButylPHOX ligand. The product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the this compound based ligand (e.g., PHOX ligand) in the desired stoichiometric ratio.

  • Add the appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the allylic substrate and the nucleophile to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents catalyst Prepare Catalyst Solution (Metal Precursor + Ligand) reagents->catalyst add_substrate Add Substrate & Nucleophile catalyst->add_substrate react Run Reaction at Optimized Temperature add_substrate->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product (Chromatography) extract->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: A general experimental workflow for asymmetric catalysis.

troubleshooting_low_ee start Low Enantioselectivity (ee) check_purity Check Ligand & Catalyst Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Re-purify Ligand/Catalyst purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity solvent Screen Solvents optimize_conditions->solvent temperature Vary Temperature optimize_conditions->temperature check_substrate Check Substrate Purity solvent->check_substrate temperature->check_substrate substrate_ok Purity OK? check_substrate->substrate_ok purify_substrate Re-purify Substrate substrate_ok->purify_substrate No end Improved ee substrate_ok->end Yes purify_substrate->check_substrate

Caption: A troubleshooting guide for low enantioselectivity.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (R)-Tert-leucinol and Its Contemporaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a pivotal decision that profoundly influences stereochemical outcomes. This guide provides an objective comparison of (R)-tert-leucinol-derived auxiliaries with other widely used classes of chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based systems. The performance of these auxiliaries in key asymmetric transformations is evaluated based on experimental data, with a focus on diastereoselectivity and chemical yield.

At the heart of asymmetric synthesis lies the ability to control the three-dimensional arrangement of atoms, a feat often accomplished with the temporary incorporation of a chiral auxiliary. This molecule imparts its stereochemical information to a prochiral substrate, directing the formation of a new stereocenter with a high degree of selectivity. This compound, a readily available and sterically demanding chiral amino alcohol, serves as a valuable precursor for a range of chiral auxiliaries that have demonstrated considerable efficacy in various asymmetric reactions.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this transformation is a critical measure of a chiral auxiliary's effectiveness. Below is a comparison of the performance of an this compound-derived oxazolidinone with the well-established Evans' auxiliary.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-(tert-butyl)-2-oxazolidinone Benzyl bromide98:285
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Allyl iodide>98:290

Data is compiled from representative literature and may vary based on specific substrates and reaction conditions.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The performance of various chiral auxiliaries in directing the stereochemical outcome of this reaction is summarized below.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
This compound derived amino ether VariousHigh selectivity reportedGood to high yields reported
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:180-95[1]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) Isobutyraldehyde98:285-95
(1S,2S)-(+)-Pseudoephedrine Propionaldehyde>99:195

Direct comparative data for this compound derived auxiliaries in aldol reactions is less commonly tabulated alongside other auxiliaries. The reported high selectivity indicates its potential as an effective chiral controller in these transformations.

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key asymmetric reactions using different auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.[1]

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. The electrophile (e.g., allyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified by column chromatography.

3. Cleavage of the Auxiliary: The purified product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added sequentially. The mixture is stirred at 0 °C for 2 hours. Excess peroxide is quenched by the addition of aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.[1]

Asymmetric Aldol Reaction using Oppolzer's Camphorsultam

1. Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added, and the mixture is stirred for 10 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted and purified.[1]

2. Diastereoselective Aldol Reaction: The N-propionyl camphorsultam (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) and triethylamine (1.2 eq) are added sequentially, and the mixture is stirred for 30 minutes. The aldehyde (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a phosphate buffer (pH 7), and the product is extracted and purified.

3. Cleavage of the Auxiliary: The aldol adduct is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (10.0 eq) are added, and the mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary is recovered by extraction, and the product is isolated from the aqueous phase after acidification.[1]

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and the underlying principle of stereochemical induction.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Step 1: Attachment cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Covalent_Bond Substrate-Auxiliary Adduct Prochiral_Substrate->Covalent_Bond Covalent Bond Formation Chiral_Auxiliary Chiral Auxiliary (R*) Chiral_Auxiliary->Covalent_Bond Diastereoselective_Reaction Diastereomeric Product Mixture Covalent_Bond->Diastereoselective_Reaction Reaction with Reagent Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Reagent Reagent Reagent->Diastereoselective_Reaction Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Desired Enantiomer Recovered_Auxiliary Recovered_Auxiliary Cleavage->Recovered_Auxiliary Recovered Auxiliary (R*) G Mechanism of Stereochemical Induction cluster_0 Approach of Reagent to Substrate-Auxiliary Adduct cluster_1 Formation of Diastereomeric Transition States cluster_2 Formation of Diastereomeric Products Auxiliary Chiral Auxiliary (R*) Substrate Prochiral Center Auxiliary->Substrate Steric Hindrance Reagent_A Reagent (Front-side attack) Reagent_A->Substrate Favored Attack (less hindered face) Reagent_B Reagent (Back-side attack) Reagent_B->Substrate Disfavored Attack (more hindered face) TS_A Transition State A (Lower Energy) Product_A Major Diastereomer TS_A->Product_A TS_B Transition State B (Higher Energy) Product_B Minor Diastereomer TS_B->Product_B Reagent_A_path Reagent_A_path->TS_A Reagent_B_path Reagent_B_path->TS_B

References

Determining Enantiomeric Excess of (R)-Tert-leucinol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis, the accurate determination of enantiomeric excess (ee) is of paramount importance. (R)-tert-leucinol, a valuable chiral building block, is frequently employed in the synthesis of pharmaceuticals and chiral ligands. Consequently, robust and reliable analytical methods for quantifying its enantiomeric purity are essential. This guide provides a comprehensive comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This comparison guide outlines the principles of each technique, presents their relative advantages and disadvantages, and provides detailed experimental protocols to assist in method selection and implementation.

Quantitative Performance Comparison

The selection of an analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for this application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. Can be direct (on a CSP) or indirect (derivatization to diastereomers on an achiral phase).Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase. Typically requires derivatization.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer.
Sample Throughput Moderate to HighHighLow to Moderate
Resolution Good to ExcellentExcellentModerate to Good
Sensitivity (LOD/LOQ) High (ng to pg range)Very High (pg to fg range)Lower (µg to mg range)
Instrumentation Cost Moderate to HighModerateHigh
Solvent Consumption HighLowLow
Derivatization Often optional (direct method) but can be used to improve separation (indirect method).Almost always required to increase volatility and thermal stability.Not required for the analyte, but a chiral solvating agent is necessary.
Key Advantage Versatility for a wide range of compounds without derivatization.High resolution and sensitivity for volatile compounds.Non-destructive, provides structural information, and can be used for crude reaction mixtures.
Key Disadvantage Higher solvent consumption and cost.Limited to thermally stable and volatile (or derivatizable) compounds.Lower sensitivity and potential for peak overlap.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the determination of enantiomeric excess of this compound using Chiral HPLC, Chiral GC, and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method with Marfey's Reagent

This protocol describes the determination of enantiomeric excess of tert-leucinol by forming diastereomers using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), followed by separation on a standard achiral HPLC column.[1][2][3]

1. Derivatization: a. Prepare a 1 mg/mL solution of the tert-leucinol sample in acetone. b. To 100 µL of the tert-leucinol solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Add 40 µL of 1 M sodium bicarbonate solution. d. Heat the mixture at 40°C for 1 hour in a sealed vial. e. After cooling to room temperature, quench the reaction by adding 20 µL of 2 M HCl. f. Evaporate the solvent under a stream of nitrogen and redissolve the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 30-70% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

3. Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

This protocol involves the derivatization of tert-leucinol to increase its volatility, followed by separation on a chiral GC column.[4][5]

1. Derivatization (N-Trifluoroacetyl/O-trimethylsilyl): a. Dissolve approximately 1 mg of the tert-leucinol sample in 500 µL of anhydrous dichloromethane. b. Add 100 µL of trifluoroacetic anhydride (TFAA) and heat at 100°C for 30 minutes in a sealed vial. c. Cool the reaction mixture and evaporate the excess reagent under a stream of nitrogen. d. To the residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes. e. The resulting solution can be directly injected into the GC.

2. GC Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

3. Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as for HPLC.

¹H NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the addition of a chiral solvating agent to the NMR sample, which forms diastereomeric complexes with the enantiomers of tert-leucinol, resulting in the separation of their corresponding signals in the ¹H NMR spectrum.[6][7]

1. Sample Preparation: a. Dissolve approximately 5 mg of the tert-leucinol sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). b. Acquire a standard ¹H NMR spectrum of the sample. c. Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral acid like (S)-mandelic acid, in a 1:1 to 2:1 molar ratio to the tert-leucinol. d. Gently mix the sample to ensure homogeneity.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: Standard ¹H NMR experiment.

  • Temperature: 298 K.

3. Data Analysis: a. Identify a well-resolved proton signal of tert-leucinol (e.g., the CH proton adjacent to the amino and hydroxyl groups) that shows separation into two distinct signals upon addition of the chiral solvating agent. b. Integrate the areas of these two signals, which correspond to the (R) and (S) enantiomers. c. Calculate the enantiomeric excess using the formula: ee (%) = |(Integration(R) - Integration(S)) / (Integration(R) + Integration(S))| * 100

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the enantiomeric excess of this compound.

Caption: Workflow for ee determination of this compound.

References

A Comparative Guide to Analytical Techniques for Chiral Purity Analysis of tert-Leucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of tert-leucinol, a critical chiral building block in the synthesis of various pharmaceuticals, is a crucial quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for determining its chiral purity are indispensable. This guide provides an objective comparison of the principal analytical techniques employed for the chiral purity analysis of tert-leucinol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The information presented, supported by experimental data, is intended to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical technique for the chiral purity of tert-leucinol is governed by several factors, including required resolution, analysis time, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method, particularly with polysaccharide-based chiral stationary phases (CSPs). Gas Chromatography (GC) offers high efficiency but typically requires derivatization of the polar tert-leucinol to enhance its volatility. Capillary Electrophoresis (CE) is a powerful technique characterized by high separation efficiency and low sample and reagent consumption, often utilizing cyclodextrins as chiral selectors.

TechniquePrincipleTypical Chiral Selector/Stationary PhaseResolution (R_s)Analysis Time (min)AdvantagesDisadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).Polysaccharide-based (e.g., CHIRALCEL® OD-H)> 2.015 - 30Direct analysis, high resolution, well-established methods.[1][2][3]Higher solvent consumption, potentially longer analysis times.
Chiral GC Separation of derivatized enantiomers on a chiral capillary column.Chiral amino acid derivatives (e.g., Chirasil-L-Val)> 1.510 - 25High efficiency, fast analysis.[4][5][6]Requires derivatization, which adds a step and potential for side reactions.[4]
Chiral CE Separation of enantiomers in a capillary based on differential interactions with a chiral selector in the background electrolyte.Cyclodextrins (e.g., β-cyclodextrin derivatives)> 2.0< 20High efficiency, low sample and reagent consumption, rapid method development.[7][8]Lower concentration sensitivity compared to HPLC, potential for matrix effects.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate implementation and comparison.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction of the tert-leucinol enantiomers with a chiral stationary phase, leading to their separation. Polysaccharide-based CSPs are particularly effective for the direct analysis of amino alcohols like tert-leucinol.

Experimental Protocol:

  • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the tert-leucinol sample in the mobile phase to a concentration of 1 mg/mL.

Chiral Gas Chromatography (GC)

Principle: This indirect method involves the derivatization of tert-leucinol enantiomers with a chiral or achiral reagent to form volatile diastereomers or enantiomers, which are then separated on a chiral capillary column. Derivatization is necessary to overcome the low volatility of tert-leucinol.

Experimental Protocol:

  • Derivatization:

    • To 1 mg of tert-leucinol, add 200 µL of anhydrous pyridine and 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Column: Chirasil-L-Val (L-valine-tert-butylamide polysiloxane), 25 m x 0.25 mm, 0.16 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Injection Volume: 1 µL (split ratio 50:1)

Chiral Capillary Electrophoresis (CE)

Principle: In this technique, a chiral selector is added to the background electrolyte (BGE). The tert-leucinol enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation.

Experimental Protocol:

  • Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM of a randomly substituted sulfated β-cyclodextrin.

  • Applied Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Detection: UV at 200 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the tert-leucinol sample in water to a concentration of 0.5 mg/mL.

Workflow and Logic Diagrams

To aid in the conceptual understanding of the analytical processes, the following diagrams illustrate the general workflow for chiral purity analysis and the decision-making logic for selecting a suitable technique.

G General Workflow for Chiral Purity Analysis of tert-Leucinol cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample tert-Leucinol Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Chiral CE Dissolution->CE GC Chiral GC Derivatization->GC Detection Detection (UV or FID) HPLC->Detection GC->Detection CE->Detection Chromatogram Chromatogram / Electropherogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of Enantiomeric Purity (%ee) Integration->Calculation

Workflow for Chiral Purity Analysis

G Decision Logic for Method Selection Start Start: Select Chiral Analysis Method Derivatization Is derivatization acceptable? Start->Derivatization Throughput High sample throughput needed? Derivatization->Throughput No GC Select Chiral GC Derivatization->GC Yes Solvent Minimize solvent consumption? Throughput->Solvent Yes Sensitivity High concentration sensitivity required? Throughput->Sensitivity No Solvent->Sensitivity No CE Select Chiral CE Solvent->CE Yes HPLC Select Chiral HPLC Sensitivity->HPLC Yes Sensitivity->CE No

Decision Logic for Method Selection

References

Comparative study of different chiral ligands for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Ligands for Asymmetric Synthesis

In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. Asymmetric catalysis, facilitated by chiral catalysts, has emerged as the most elegant and efficient method to achieve this. At the heart of these catalysts are chiral ligands, organic molecules that bind to a metal center and create a chiral environment, directing the stereochemical outcome of a reaction.[1][2] This guide provides a comparative overview of prominent chiral ligands, focusing on their application in the asymmetric hydrogenation of ketones, a fundamental transformation in synthetic chemistry.

Privileged Chiral Ligands: A Brief Overview

Over the decades, a select group of chiral ligands have demonstrated exceptional versatility and effectiveness across a wide range of reactions and substrates.[3] Termed "privileged ligands," these structures have become indispensable tools for synthetic chemists.[1][4][5] Common classes of privileged ligands include:

  • Phosphine Ligands: Among the most notable are BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.[3][6] Their C₂ symmetry and atropisomeric chirality are key to their high performance in hydrogenations and other transformations.[1][6]

  • Salen Ligands: These are tetradentate Schiff base ligands, typically derived from the condensation of a salicylaldehyde derivative and a chiral diamine.[4][7] Salen ligands are highly modular and have been successfully employed in a variety of catalytic reactions, including oxidations and hydrolytic kinetic resolutions.[7][8]

  • Bisoxazoline (BOX) and Pyridine-substituted Oxazoline (PyBOX) Ligands: These C₂-symmetric ligands are readily synthesized from chiral amino alcohols and have proven effective in a range of metal-catalyzed reactions.[4]

Comparative Study: Asymmetric Hydrogenation of Acetophenone

To objectively compare the performance of different chiral ligands, we will focus on the asymmetric hydrogenation of a model substrate, acetophenone, to produce 1-phenylethanol. This reaction is a benchmark for evaluating the efficacy of chiral catalysts. The following table summarizes the performance of various ruthenium-based catalyst systems, highlighting the impact of the chiral ligand on yield and enantioselectivity.

Catalyst System (Precatalyst)Ligand TypeS/C RatioH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
RuCl₂[(S)-tolbinap][(S,S)-dpen]Diphosphine/Diamine2000:1825-30>99>98 (R)[9]
[Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)]DiamineNot specifiedNot specifiedNot specified10096 (S)[10]
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]Diphosphine/DiamineNot specified1RTHigh82 (R)[11]
RB-Ru-RM ComplexDiphosphine/Diamine100:1~6.8 (100 psi)RT~95~90 (R)[12]
RT-Ru-RM ComplexDiphosphine/Diamine100:1~6.8 (100 psi)RT~98~83 (R)[12]

S/C Ratio: Substrate-to-Catalyst Ratio ee: Enantiomeric Excess RT: Room Temperature

Experimental Protocols

Below is a general protocol for the asymmetric hydrogenation of acetophenone using a Noyori-type Ru-BINAP/Diamine catalyst, synthesized from the available literature.[9]

Materials:

  • RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous, degassed 2-propanol

  • Acetophenone

  • High-pressure autoclave with a glass liner and magnetic stirring

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: Inside a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).

  • Base Addition: Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).

  • Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base, followed by the addition of the acetophenone substrate.

  • Reactor Setup: Place the glass liner inside the autoclave and seal the reactor securely.

  • Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm). Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C).

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after safely venting the reactor) and analyzing them by GC or HPLC.

  • Work-up and Analysis: Once the reaction is complete, carefully vent the reactor and quench the reaction mixture. The product, 1-phenylethanol, can be purified by standard methods (e.g., column chromatography). The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing Asymmetric Catalysis

Diagram 1: Classification of Privileged Chiral Ligands

G Classification of Privileged Chiral Ligands A Privileged Chiral Ligands B C2-Symmetric Ligands A->B C Non-Symmetric Ligands A->C D BINAP (Diphosphine) B->D E Salen (Schiff Base) B->E F BOX / PyBOX (Bisoxazoline) B->F G PHOX (Phosphinooxazoline) C->G

Caption: A simplified classification of common privileged chiral ligands used in asymmetric catalysis.

Diagram 2: Noyori-type Catalytic Cycle for Ketone Hydrogenation

G Catalytic Cycle for Ketone Hydrogenation A RuH₂(L)₂ B Transition State A->B + Ketone C Ru(L)₂ + Chiral Alcohol B->C H-transfer C->A + H₂ D RuCl₂(L*)₂ (Precatalyst) D->A H₂, Base

Caption: A generalized catalytic cycle for the asymmetric hydrogenation of a ketone via a metal-ligand bifunctional mechanism.[9][11]

Diagram 3: Experimental Workflow for Asymmetric Hydrogenation

G Experimental Workflow A Reactor Preparation (Inert Atmosphere) B Charge Catalyst, Base, Solvent, and Substrate A->B C Seal Autoclave B->C D Purge with H₂ C->D E Pressurize and Heat D->E F Reaction Monitoring (GC/HPLC) E->F G Work-up and Purification F->G H Chiral Analysis (ee%) G->H

Caption: A standard workflow for performing a high-pressure asymmetric hydrogenation experiment.

References

A Comparative Guide to the Synthesis of Enantiomerically Pure Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic activity of a drug can be confined to a single enantiomer while its mirror image may be inactive or even harmful. This guide provides an objective comparison of the principal methods for obtaining enantiomerically pure compounds: Asymmetric Catalysis, Chiral Pool Synthesis, and Chiral Resolution. We present a summary of their performance, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their synthetic challenges.

Key Synthesis Methodologies at a Glance

The selection of a synthetic strategy for an enantiomerically pure compound is a critical decision that impacts yield, purity, cost, and scalability. The three primary approaches are:

  • Asymmetric Catalysis: This method utilizes a chiral catalyst to stereoselectively convert a prochiral substrate into a chiral product. It is an elegant and often highly efficient approach.

  • Chiral Pool Synthesis: This strategy employs readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is incorporated into the final product.

  • Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. While conceptually straightforward, it is often less efficient as the maximum theoretical yield for the desired enantiomer is 50% without a recycling process.

Comparative Performance Data

To provide a clear comparison, we have compiled data for the synthesis of two widely recognized chiral non-steroidal anti-inflammatory drugs (NSAIDs), (S)-Ibuprofen and (S)-Naproxen, using different methodologies.

Table 1: Comparison of Synthesis Methods for (S)-Ibuprofen
MethodSubstrateReagents/CatalystYieldEnantiomeric Excess (ee%)Reference
Asymmetric Catalysis Allylic acetatePalladium catalyst, Oxazoline ligand 9-87%[1][2]
Chiral Resolution Racemic Ibuprofen(+)-(R)-phenylethylamine, Benzylamine--[3]
Chiral Resolution Racemic Ibuprofen(R)-(+)-alpha-methylbenzylamine2.4%>99.97%[4][5]
Kinetic Resolution Racemic IbuprofenCandida cylindracea lipase, n-propanol35%>150 (E value)[6]
Table 2: Comparison of Synthesis Methods for (S)-Naproxen
MethodSubstrateReagents/CatalystOverall YieldEnantiomeric Excess (ee%)Reference
Asymmetric Synthesis 2-methoxynaphthalene(2R, 3R)-dimethyl tartrate (chiral auxiliary), Br₂, KH₂PO₄, 10% Pd-C/HCO₂NH₄44%94%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the key synthesis and analysis methods.

Asymmetric Catalysis: Palladium-Catalysed Enantioselective Synthesis of Ibuprofen

This protocol is a general representation of an asymmetric allylic substitution approach.

Materials:

  • Appropriate allylic acetate precursor to Ibuprofen

  • Bis(phenylsulfonyl)methane

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Chiral oxazoline ligand

  • Anhydrous solvent (e.g., THF)

  • Reagents for subsequent ozonolysis, desulfonylation, and oxidation steps

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst and the chiral oxazoline ligand in the anhydrous solvent.

  • Add the allylic acetate and bis(phenylsulfonyl)methane to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction and purify the intermediate product by column chromatography.

  • Subject the purified intermediate to a sequence of ozonolysis, desulfonylation, and oxidation to yield (S)-Ibuprofen.[1][2]

  • Determine the enantiomeric excess using chiral HPLC.

Chiral Resolution: Diastereomeric Salt Crystallization of Racemic Ibuprofen

This protocol describes the resolution of racemic ibuprofen using a chiral amine.[4][5][8][9]

Materials:

  • Racemic Ibuprofen

  • (R)-(+)-α-methylbenzylamine (resolving agent)

  • Solvent for crystallization (e.g., methanol, ethanol, or a mixture)

  • Acid and base for salt breaking and recovery (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve racemic ibuprofen in a suitable solvent.

  • Add an equimolar amount of (R)-(+)-α-methylbenzylamine to the solution.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt ((R)-Ibuprofen-(R)-amine or (S)-Ibuprofen-(R)-amine).

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallize the diastereomeric salt multiple times from the same or a different solvent system to achieve high diastereomeric purity.

  • Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the ibuprofen enantiomer.

  • Extract the enantiomerically enriched ibuprofen with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the resolved ibuprofen.

  • Determine the enantiomeric excess by chiral HPLC or polarimetry.

Chiral Pool Synthesis: Synthesis of (S)-Captopril from L-Proline

This represents a general strategy for synthesizing Captopril, a well-known ACE inhibitor, starting from the naturally occurring chiral amino acid, L-Proline.[10][11]

Materials:

  • L-Proline

  • Reagents for the synthesis of the side chain (e.g., methacrylic acid, thiolactic acid, SOCl₂)

  • Reagents for coupling and subsequent transformations (e.g., alcoholic ammonia)

  • Appropriate solvents for each step

Procedure:

  • Synthesize the 3-acetylthio-2-methylpropanoic acid side chain via a 1,4-addition of thiolactic acid to methacrylic acid, followed by conversion to the acid chloride with thionyl chloride.

  • Couple the synthesized acid chloride with L-Proline in a suitable solvent.

  • Purify the resulting intermediate.

  • Perform the final deprotection/transformation step (e.g., ammonolysis) to yield (S)-Captopril.

  • Purify the final product and confirm its structure and enantiomeric purity by spectroscopic methods and chiral HPLC.

Analytical Method: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • UV detector

Procedure:

  • Prepare a standard solution of the racemic compound and a solution of the synthesized, enantiomerically enriched sample in the mobile phase.

  • Select an appropriate chiral column and mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Synthesis Workflows

The following diagrams illustrate the conceptual workflows of the discussed synthesis methods.

Asymmetric_Catalysis Prochiral Prochiral Substrate Reaction Asymmetric Reaction Prochiral->Reaction Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Reaction Product Enantiomerically Enriched Product Reaction->Product

Caption: Workflow for Asymmetric Catalysis.

Chiral_Pool_Synthesis Chiral_Pool Chiral Pool Starting Material Reactions Series of Reactions Chiral_Pool->Reactions Target Enantiomerically Pure Target Reactions->Target

Caption: Workflow for Chiral Pool Synthesis.

Chiral_Resolution Racemic Racemic Mixture Diastereomers Formation of Diastereomers Racemic->Diastereomers Resolving_Agent Chiral Resolving Agent Resolving_Agent->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Enantiomers Pure Enantiomers Separation->Enantiomers

Caption: Workflow for Chiral Resolution.

Conclusion

The choice of a method for synthesizing enantiomerically pure compounds depends on various factors, including the structure of the target molecule, the availability of starting materials, and the desired scale of the synthesis. Asymmetric catalysis often offers the most elegant and atom-economical route, while chiral pool synthesis can be highly effective when a suitable chiral starting material is readily available. Chiral resolution, though potentially lower-yielding, remains a valuable and widely practiced technique, especially on an industrial scale. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors.

References

The Strategic Calculus of Chirality: A Cost-Benefit Analysis of (R)-Tert-leucinol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or catalyst is a critical decision point in the scale-up of enantiomerically pure active pharmaceutical ingredients (APIs). Among the array of available chiral building blocks, (R)-tert-leucinol has emerged as a valuable tool. This guide provides an objective comparison of this compound with prominent alternatives, supported by available data and detailed experimental considerations, to inform strategic decisions in large-scale chemical synthesis.

This compound, a chiral amino alcohol, is prized for its bulky tert-butyl group which can provide excellent stereochemical control in a variety of asymmetric transformations. However, its utility in a large-scale setting must be weighed against economic and process efficiency metrics when compared to other chiral auxiliaries, catalytic asymmetric methods, and burgeoning biocatalytic technologies.

Performance Comparison of Chiral Strategies

The economic viability of a chiral technology on an industrial scale hinges on factors beyond just the initial cost of the chiral agent. Key performance indicators include the overall process yield, enantiomeric excess (e.e.), catalyst or auxiliary loading, cycle times, and the cost and environmental impact of raw materials and waste streams. Below is a comparative overview of this compound-based approaches against common alternatives.

ParameterStoichiometric this compound AuxiliaryCatalytic (e.g., CBS Catalyst from this compound)Alternative Chiral Auxiliary (e.g., Evans Oxazolidinone)Biocatalytic (e.g., Amine Dehydrogenase)
Chiral Agent Cost High (stoichiometric quantities required)Moderate (catalytic amounts, but catalyst synthesis adds cost)High (stoichiometric quantities)Potentially Low (enzyme production can be cost-effective at scale)
Typical Yield Good to ExcellentGood to ExcellentGood to ExcellentGood to Excellent
Enantiomeric Excess (e.e.) Often >95%Often >95%[1]Often >98%Often >99%[2]
Process Complexity Multi-step (attachment and removal of auxiliary)Fewer steps than auxiliary approachMulti-step (attachment and removal of auxiliary)Often single-step, but requires expertise in biotechnology
Scalability Challenging due to cost and wasteHighly scalableChallenging due to cost and wasteHighly scalable, especially with immobilized enzymes
Waste Generation High (stoichiometric byproducts)LowHigh (stoichiometric byproducts)Low (often aqueous, biodegradable waste)
Development Time Relatively short for initial proof-of-conceptModerate (catalyst screening and optimization)Relatively short for initial proof-of-conceptCan be longer (enzyme screening, engineering, and process development)

Note: The cost of chiral agents for large-scale synthesis is highly variable and depends on the supplier, quantity, and purity. The information presented here is a qualitative assessment based on general principles of chemical manufacturing.

Experimental Protocols and Methodologies

Synthesis of this compound from L-tert-leucine

A common laboratory-scale preparation involves the reduction of the corresponding amino acid, L-tert-leucine.

Reaction: Reduction of L-tert-leucine to this compound.

Reagents and Conditions:

  • L-tert-leucine

  • Reducing agent: Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Iodine (NaBH₄/I₂)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 0 °C to reflux

  • Work-up: Aqueous work-up to quench excess reducing agent and hydrolyze the aluminum salts.

Experimental Procedure (Illustrative Laboratory Scale):

  • A suspension of L-tert-leucine is prepared in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of the reducing agent (e.g., LiAlH₄ in THF) is added dropwise to the cooled suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.

  • The resulting precipitate (aluminum salts) is removed by filtration.

  • The filtrate is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation or crystallization.

Asymmetric Ketone Reduction using a CBS Catalyst derived from this compound (Corey-Itsuno Reduction)

This compound can be used to prepare an oxazaborolidine catalyst, commonly known as a Corey-Bakshi-Shibata (CBS) catalyst, for the enantioselective reduction of prochiral ketones.[1][3][4]

Reaction: Asymmetric reduction of a prochiral ketone to a chiral secondary alcohol.

Reagents and Conditions:

  • Prochiral ketone (e.g., acetophenone)

  • This compound-derived CBS catalyst (typically 1-10 mol%)[1]

  • Reducing agent: Borane-tetrahydrofuran complex (BH₃·THF) or catecholborane[5]

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: Typically room temperature or below[1][5]

Experimental Procedure (Illustrative Laboratory Scale):

  • The this compound-derived CBS catalyst is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., -78 °C to room temperature).

  • The prochiral ketone is added to the catalyst solution.

  • The borane reducing agent (e.g., BH₃·THF) is added slowly, often via syringe pump, to maintain a low concentration of the reducing agent and maximize enantioselectivity.[4]

  • The reaction is stirred at the specified temperature until complete conversion of the ketone is observed (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is subjected to an aqueous work-up.

  • The chiral alcohol product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

Visualizing Synthetic Workflows

Synthesis of this compound

G L-tert-leucine L-tert-leucine Reduction Reduction L-tert-leucine->Reduction LiAlH4 or NaBH4/I2 Anhydrous THF This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound.

Corey-Itsuno Reduction Workflow

G cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction This compound This compound CBS_Catalyst (R)-CBS Catalyst This compound->CBS_Catalyst Borane Borane Borane->CBS_Catalyst Reduction Reduction CBS_Catalyst->Reduction Catalyst (1-10 mol%) Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->Reduction Chiral_Alcohol Chiral Alcohol Reduction->Chiral_Alcohol Borane_Reducing_Agent BH3-THF Borane_Reducing_Agent->Reduction Stoichiometric Reductant

Caption: Workflow for CBS-catalyzed asymmetric ketone reduction.

Cost-Benefit Analysis in Practice

Cost of Goods (COGs): The primary cost driver for using this compound as a stoichiometric auxiliary is its bulk price. While small-scale quantities are readily available, large-scale manufacturing requires a robust and cost-effective supply chain. The synthesis of this compound from L-tert-leucine is a mature process, but the cost of the starting amino acid and the reducing agents must be factored in. For catalytic approaches, the cost of the catalyst preparation and the potential for catalyst recycling are key economic considerations. Biocatalytic routes offer the allure of inexpensive starting materials (e.g., sugars, ammonia) and water as a solvent, but the initial investment in enzyme development and fermentation/purification infrastructure can be substantial.[2]

Process Efficiency and Throughput: While a stoichiometric auxiliary might offer a quick route to a chiral product in early-stage development, the additional steps of attaching and removing the auxiliary can significantly increase cycle times and reduce overall throughput in a manufacturing setting. Catalytic processes, including biocatalysis, are generally more step-economical, leading to higher productivity.

Waste Management and "Green" Chemistry: The use of stoichiometric chiral auxiliaries generates significant amounts of waste, as the auxiliary must be removed and either recovered or disposed of. This not only has environmental implications but also adds to the cost of waste treatment. Catalytic and biocatalytic methods are inherently "greener" as they generate less waste. Biocatalytic processes, in particular, are often run in aqueous media under mild conditions, further enhancing their environmental credentials.[2]

Alternatives to this compound

  • Other Chiral Auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam are well-established and highly effective chiral auxiliaries that often provide excellent stereoselectivity. The choice between these and this compound will depend on the specific reaction, the desired stereochemical outcome, and the relative cost and availability of the auxiliaries.

  • Asymmetric Catalysis: As highlighted by the Corey-Itsuno reduction, the use of chiral catalysts is a powerful alternative to stoichiometric auxiliaries. Other notable examples include transition metal catalysts with chiral ligands (e.g., for asymmetric hydrogenation or transfer hydrogenation). While the initial development of a catalytic process can be more time-consuming, the long-term economic and environmental benefits are often significant.

  • Biocatalysis: The use of enzymes such as ketoreductases, transaminases, and amine dehydrogenases is a rapidly growing field in industrial chemistry.[2] These biocatalysts can offer unparalleled enantioselectivity (>99% e.e.) and operate under mild, environmentally friendly conditions. For the synthesis of chiral amino alcohols, engineered amine dehydrogenases that use ammonia as the amino donor are particularly promising from a cost and sustainability perspective.[2]

Conclusion

This compound is a valuable and effective chiral building block for asymmetric synthesis. Its application as a stoichiometric auxiliary is a reliable method for achieving high enantioselectivity, particularly in the early stages of process development. However, for large-scale, cost-sensitive manufacturing, a thorough cost-benefit analysis will likely favor the development of a catalytic or biocatalytic process. The use of this compound to form a recyclable catalyst, such as a CBS catalyst, represents a compelling compromise, leveraging the excellent stereodirecting ability of the molecule in a more atom-economical fashion. Ultimately, the optimal strategy will be dictated by a holistic assessment of the cost of raw materials, process efficiency, throughput, and the ever-increasing importance of sustainable manufacturing practices.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-tert-leucinol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (R)-tert-leucinol, a common chiral amino alcohol used in asymmetric synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Primary Disposal Procedure for this compound

The recommended method for disposing of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in a safe and environmentally sound manner. The typical process involves offering surplus and non-recyclable solutions to a licensed disposal company.[1] A common disposal technique is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

It is crucial to never dispose of this compound down the drain or by evaporation.[1][2][3] Spilled materials and absorbent materials used for cleanup should also be collected and disposed of as hazardous waste.[2]

Key Safety and Disposal Information Summary

To facilitate quick reference, the following table summarizes the essential safety and disposal information for this compound, compiled from various safety data sheets (SDS).

ParameterInformationSource
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves, and impervious clothing. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1][4]
Handling Precautions Avoid contact with skin and eyes. Prevent dust formation and inhalation of vapors, mist, or gas. Use in a well-ventilated area.[1][4][5]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container. It is air-sensitive and should be stored under an inert gas.[1]
Spill Cleanup For small spills, use appropriate tools to place the material into a suitable waste disposal container. For large spills, a shovel can be used. Avoid creating dust.[1][6]
Waste Container Use suitable, closed, and properly labeled containers for disposal.[1][7] Plastic is often preferred.[7] Containers should be compatible with the waste and have a secure cap.[3]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container can be disposed of as regular trash.[2]
Regulatory Compliance Disposal must be in accordance with all applicable federal, state, and local environmental control regulations.[6][8]

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for determining the specific toxicological and ecotoxicological properties of this compound are not typically provided in standard safety data sheets. These studies are generally conducted by the manufacturer or specialized toxicology laboratories and the results are summarized in the SDS. For instance, the SDS for this compound indicates that it causes skin and serious eye irritation.[4][9] These classifications are based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Researchers should rely on the hazard information provided in the SDS and handle the substance accordingly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting. This workflow ensures that all safety and regulatory aspects are considered.

G cluster_start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_empty_container Empty Container Handling start Start: this compound for Disposal is_waste Is the material a waste product? start->is_waste is_contaminated Is it contaminated or expired? is_waste->is_contaminated Yes is_empty Is the container empty? is_waste->is_empty No collect_waste Collect in a designated, labeled hazardous waste container. is_contaminated->collect_waste Yes store_waste Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs professional_disposal Licensed professional disposes of waste (e.g., incineration). contact_ehs->professional_disposal triple_rinse Triple rinse with an appropriate solvent. Collect rinsate as hazardous waste. is_empty->triple_rinse Yes deface_label Deface or remove the original label. triple_rinse->deface_label dispose_trash Dispose of the container in regular trash. deface_label->dispose_trash

Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the product in use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Tert-leucinol
Reactant of Route 2
(R)-Tert-leucinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。